5,8-Dihydroxypsoralen
Description
Properties
IUPAC Name |
4,9-dihydroxyfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6O5/c12-7-2-1-5-8(13)6-3-4-15-10(6)9(14)11(5)16-7/h1-4,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZEPISXWRUMGFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C3=C(C=CO3)C(=C21)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60162436 | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14348-23-3 | |
| Record name | 4,9-Dihydroxy-7H-furo[3,2-g][1]benzopyran-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14348-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014348233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4,9-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60162436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biosynthesis of 5,8-Dihydroxypsoralen in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furanocoumarins, a class of secondary metabolites found in various plant families such as Apiaceae and Rutaceae, are of significant interest due to their diverse biological activities, including phototoxicity, antimicrobial properties, and potential therapeutic applications. Among these, psoralen (B192213) and its hydroxylated derivatives are of particular importance. This technical guide provides an in-depth exploration of the biosynthetic pathway of 5,8-dihydroxypsoralen in plants. It details the enzymatic steps leading to the formation of the psoralen backbone and its subsequent hydroxylation, presents quantitative data on compound accumulation, and provides comprehensive experimental protocols for the study of this pathway.
The Core Biosynthetic Pathway of Psoralen
The biosynthesis of psoralen originates from the phenylpropanoid pathway, with umbelliferone (B1683723) serving as a key branch-point intermediate. The formation of the linear furanocoumarin backbone of psoralen is catalyzed by a series of enzymes primarily localized to the endoplasmic reticulum.[1]
The key enzymatic steps are:
-
Prenylation of Umbelliferone: The pathway commences with the prenylation of umbelliferone at the C6 position by a prenyltransferase, utilizing dimethylallyl pyrophosphate (DMAPP) as the prenyl donor. This reaction yields demethylsuberosin.
-
Cyclization to Marmesin (B225713): Demethylsuberosin undergoes oxidative cyclization to form (+)-marmesin. This reaction is catalyzed by a cytochrome P450 monooxygenase, marmesin synthase.[1]
-
Conversion to Psoralen: The final step in the formation of the psoralen backbone is the cleavage of the isopropyl group from (+)-marmesin, a reaction catalyzed by another cytochrome P450 monooxygenase, psoralen synthase.[1]
Hydroxylation of Psoralen to this compound
The formation of this compound occurs through the hydroxylation of the psoralen molecule at the 5th and 8th positions. This process is not a single enzymatic step but rather a result of the action of two distinct cytochrome P450 monooxygenases:
-
Psoralen 5-monooxygenase: This enzyme catalyzes the hydroxylation of psoralen at the 5-position to produce 5-hydroxypsoralen, also known as bergaptol.
-
Psoralen 8-hydroxylase: This enzyme is responsible for the hydroxylation of psoralen at the 8-position, yielding 8-hydroxypsoralen, also known as xanthotoxol. A specific cytochrome P450 from the CYP71AZ subfamily, CYP71AZ4, has been identified as a psoralen 8-hydroxylase.
The direct precursor to this compound is likely either 5-hydroxypsoralen or 8-hydroxypsoralen, which would then be hydroxylated by the corresponding hydroxylase. It is also plausible that psoralen itself can be dihydroxylated, although the sequential hydroxylation pathway is more commonly inferred.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biosynthetic pathway of this compound and a general workflow for the isolation and analysis of the enzymes involved.
Quantitative Data
The concentration of psoralen and its derivatives can vary significantly depending on the plant species, tissue type, and environmental conditions. The following table summarizes representative quantitative data from the literature.
| Compound | Plant Species | Tissue | Concentration (µg/g dry weight) | Analytical Method | Reference |
| Psoralen | Psoralea corylifolia | Seeds | 7800 | HPLC | [2] |
| Bergapten (5-methoxypsoralen) | Heracleum sosnowskyi | Not specified | 3140 | GC-MS | |
| Xanthotoxin (8-methoxypsoralen) | Heracleum sosnowskyi | Not specified | 760 | GC-MS | |
| Psoralen | Ruta graveolens | Leaves | 95.8 - 238.4 | HPLC | [3] |
| Bergapten | Ruta graveolens | Leaves | 12.3 - 45.7 | HPLC | [3] |
| Xanthotoxin | Ruta graveolens | Leaves | 34.2 - 110.5 | HPLC | [3] |
Note: Data for this compound is scarce in the literature, likely due to its low abundance and transient nature.
Experimental Protocols
Protocol 1: Isolation of Microsomal Fraction from Plant Tissue
This protocol is adapted from established methods for the isolation of plant microsomes, which are enriched with cytochrome P450 enzymes.[4][5]
Materials:
-
Plant tissue (e.g., leaves, cell suspension cultures)
-
Homogenization buffer: 100 mM Tris-HCl (pH 7.5), 2.5 mM β-mercaptoethanol
-
1 M MgCl₂ solution
-
Potter-Elvehjem homogenizer or mortar and pestle
-
Refrigerated centrifuge
-
Ultracentrifuge (optional, a microcentrifuge can be used for smaller samples)[5]
Procedure:
-
Harvest fresh plant tissue and keep it on ice.
-
Homogenize the tissue in ice-cold homogenization buffer (buffer to tissue ratio of 1:1 to 2:1, v/w) using a pre-chilled mortar and pestle or a homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C to pellet cell debris, nuclei, and mitochondria.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
Add 1 M MgCl₂ to the supernatant to a final concentration of 50 mM to aggregate the microsomal membranes.[4]
-
Incubate on ice for 10 minutes with occasional gentle mixing.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The resulting pellet is the microsomal fraction.
-
Gently resuspend the microsomal pellet in the desired buffer for enzyme assays (e.g., 100 mM Tris-HCl, pH 7.5) to a protein concentration of approximately 5 mg/mL.
Protocol 2: In Vitro Psoralen Hydroxylase Assay
This protocol provides a general framework for assaying the activity of psoralen 5-monooxygenase and psoralen 8-hydroxylase.
Materials:
-
Isolated microsomal fraction (from Protocol 1)
-
Psoralen stock solution (in a suitable solvent like DMSO or ethanol)
-
NADPH stock solution
-
Assay buffer: 100 mM Tris-HCl (pH 7.5)
-
Ethyl acetate (B1210297)
-
HPLC or HPLC-MS system
Procedure:
-
In a microcentrifuge tube, add the following components in order:
-
Assay buffer to a final volume of 200 µL.
-
Microsomal protein (e.g., 50-100 µg).
-
Psoralen to a final concentration of 10-100 µM.
-
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.
-
Stop the reaction by adding 2 volumes of ethyl acetate and vortexing vigorously to extract the furanocoumarins.
-
Centrifuge to separate the phases and carefully collect the upper ethyl acetate layer.
-
Evaporate the ethyl acetate under a stream of nitrogen or in a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent (e.g., methanol) for HPLC or HPLC-MS analysis.
-
Analyze the sample to identify and quantify the formation of 5-hydroxypsoralen and 8-hydroxypsoralen by comparing with authentic standards.
Protocol 3: Heterologous Expression of Psoralen Hydroxylases in E. coli
This protocol outlines the general steps for expressing a plant cytochrome P450, such as CYP71AZ4, in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector (e.g., pET vector) containing the codon-optimized cDNA of the psoralen hydroxylase.
-
LB medium and appropriate antibiotics.
-
IPTG (isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transform the expression vector into a suitable E. coli expression strain.
-
Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of LB medium with the starter culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Harvest the cells by centrifugation.
-
The expressed enzyme will be in the membrane fraction and can be isolated by preparing spheroplasts and subsequent ultracentrifugation to obtain the membrane pellet for use in enzyme assays. A co-expression with a cytochrome P450 reductase may be necessary for activity.[6]
Conclusion
The biosynthesis of this compound in plants is a multi-step process involving the formation of the psoralen backbone from umbelliferone, followed by hydroxylation at the 5 and 8 positions by distinct cytochrome P450 monooxygenases. This technical guide has provided a comprehensive overview of this pathway, including quantitative data on furanocoumarin content and detailed experimental protocols for the isolation and characterization of the involved enzymes. Further research is warranted to elucidate the specific kinetic parameters of the psoralen hydroxylases and to fully characterize the regulatory mechanisms governing the biosynthesis of these important secondary metabolites. This knowledge will be invaluable for researchers in plant biology, natural product chemistry, and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative determination of psoralen and angelicin from some medicinal herbs by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Maximum yields of microsomal-type membranes from small amounts of plant material without requiring ultracentrifugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical, Genetic, and Enzymatic Characterization of P450 Oxidoreductase Deficiency in Four Patients - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical and Photochemical Properties of 5,8-Dihydroxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, have garnered significant attention in biomedical research due to their potent photoreactivity, particularly with nucleic acids. This activity forms the basis of their application in photochemotherapy, most notably in PUVA (Psoralen + UVA) therapy for skin disorders like psoriasis and vitiligo. 5,8-Dihydroxypsoralen, a metabolite of the naturally occurring psoralen (B192213) xanthotoxin, is a subject of interest for its potential biological activity and unique photochemical behavior. Understanding its photophysical and photochemical properties is crucial for elucidating its mechanism of action and exploring its therapeutic potential.
This technical guide provides a detailed overview of the expected photophysical and photochemical characteristics of this compound, drawing parallels with well-studied psoralen analogs. It outlines comprehensive experimental protocols for the determination of key parameters and presents visualizations of the underlying processes to aid researchers in their investigations.
Photophysical Properties
The photophysical properties of a molecule describe its behavior upon absorption of light, including absorption and emission characteristics, and the efficiencies of these processes. While specific data for this compound is scarce, the following sections describe the expected properties based on the behavior of other psoralens and provide the means to determine them experimentally.
Absorption and Emission Spectra
Psoralens typically exhibit strong absorption in the UVA range (320-400 nm) and a fluorescence emission in the visible spectrum.[1] The exact positions of the absorption and emission maxima are influenced by the specific substituents on the psoralen core and the solvent environment.
Table 1: Expected Photophysical Properties of this compound (based on related compounds)
| Property | Expected Wavelength Range (nm) | Notes |
| UV-Vis Absorption (λ_abs) | 300 - 350 | The dihydroxy substitution may cause a slight shift compared to parent psoralen. |
| Fluorescence Emission (λ_em) | 450 - 550 | The emission is typically broad and Stokes-shifted from the absorption. |
Quantum Yields
The efficiency of fluorescence and the generation of reactive oxygen species are quantified by their respective quantum yields.
-
Fluorescence Quantum Yield (Φ_f): This value represents the ratio of photons emitted as fluorescence to the number of photons absorbed. Psoralens generally have low to moderate fluorescence quantum yields, as non-radiative decay pathways, including intersystem crossing to the triplet state, are often efficient.
-
Singlet Oxygen Quantum Yield (Φ_Δ): Upon intersystem crossing to the triplet state, psoralens can transfer their energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is given by the singlet oxygen quantum yield. The generation of singlet oxygen is a key aspect of the photodynamic activity of many photosensitizers.[2]
Table 2: Expected Quantum Yields for this compound (based on related compounds)
| Property | Expected Value Range | Notes |
| Fluorescence Quantum Yield (Φ_f) | 0.01 - 0.1 | Indicates that a significant portion of the absorbed energy is dissipated through other pathways. |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.1 - 0.5 | Suggests a potential for photodynamic activity. |
Photochemical Properties
The photochemical properties of this compound will dictate its biological effects upon photoactivation. The primary photochemical reactions of psoralens involve cycloadditions with the pyrimidine (B1678525) bases of DNA, particularly thymine (B56734).
Photoreactions with DNA
Upon UVA irradiation, intercalated psoralen molecules can form covalent adducts with thymine residues in DNA. This process can lead to the formation of two main types of photoadducts:
-
Monoadducts: Formed by the [2+2] cycloaddition between the 3,4- (pyrone) or 4',5'- (furan) double bond of the psoralen and the 5,6-double bond of a thymine base.
-
Interstrand Cross-links (ICLs): If a furan-side monoadduct is formed, absorption of a second photon can lead to a second cycloaddition with a thymine on the complementary DNA strand, resulting in an ICL. ICLs are highly cytotoxic lesions that can block DNA replication and transcription.[3]
The formation of these photoadducts is a critical event in the therapeutic mechanism of psoralens.[1]
Caption: Photochemical reaction pathway of this compound with DNA.
Singlet Oxygen Generation
As mentioned, photoexcited psoralens in the triplet state can transfer energy to molecular oxygen to produce singlet oxygen. This reactive oxygen species can subsequently damage various cellular components, including lipids, proteins, and nucleic acids, contributing to the overall phototoxicity.
Caption: Jablonski diagram illustrating singlet oxygen generation by this compound.
Experimental Protocols
To facilitate the characterization of this compound, this section provides detailed methodologies for key experiments.
UV-Vis Absorption and Fluorescence Spectroscopy
This protocol outlines the steps to determine the absorption and fluorescence spectra of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile (B52724), phosphate-buffered saline - PBS)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in the desired solvent to a final concentration suitable for spectroscopic measurements (typically in the micromolar range).
-
UV-Vis Absorption Measurement:
-
Record the absorption spectrum of the working solution from 200 to 600 nm using the spectrophotometer.
-
Use the pure solvent as a blank.
-
Identify the wavelength of maximum absorbance (λ_max).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its λ_max using the fluorometer.
-
Record the emission spectrum over a suitable wavelength range (e.g., 350-700 nm).
-
Identify the wavelength of maximum emission (λ_em).
-
-
Fluorescence Excitation Measurement:
-
Set the emission wavelength to λ_em.
-
Scan the excitation wavelength over the absorption range to obtain the excitation spectrum.
-
Caption: Workflow for UV-Vis absorption and fluorescence spectroscopy.
Determination of Fluorescence Quantum Yield (Φ_f)
The relative method, using a well-characterized standard, is commonly employed to determine Φ_f.
Materials:
-
This compound solution of known absorbance
-
Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ_f = 0.54)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare solutions of the sample and the standard with low absorbance (typically < 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Measure the fluorescence emission spectra of both the sample and the standard, using the same excitation wavelength for both.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the fluorescence quantum yield using the following equation:
Φ_f(sample) = Φ_f(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_f is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
Determination of Singlet Oxygen Quantum Yield (Φ_Δ)
This can be determined by indirect chemical trapping methods using a singlet oxygen scavenger.
Materials:
-
This compound solution
-
Singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran (B146845) - DPBF, or Singlet Oxygen Sensor Green)
-
Reference photosensitizer with a known Φ_Δ (e.g., Rose Bengal, methylene (B1212753) blue)
-
Spectroscopic grade solvent
-
UV-Vis spectrophotometer or Fluorometer
-
Light source for irradiation (e.g., filtered lamp or laser)
Procedure:
-
Prepare solutions of the sample and the reference photosensitizer with the same absorbance at the irradiation wavelength.
-
To each solution, add the singlet oxygen scavenger.
-
Irradiate the solutions for specific time intervals.
-
Monitor the decrease in absorbance or the increase in fluorescence of the scavenger at its characteristic wavelength.
-
Plot the change in signal versus irradiation time. The slope of this line is proportional to the rate of singlet oxygen generation.
-
Calculate the singlet oxygen quantum yield of the sample relative to the reference:
Φ_Δ(sample) = Φ_Δ(ref) * (k_sample / k_ref)
Where:
-
k is the rate of scavenger consumption (slope of the plot).
-
Caption: Workflow for determining fluorescence and singlet oxygen quantum yields.
Analysis of DNA Photoadducts
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of psoralen-DNA photoadducts.[4]
Materials:
-
This compound
-
DNA (e.g., calf thymus DNA or specific oligonucleotides)
-
UVA light source (e.g., 365 nm)
-
Enzymes for DNA digestion (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Photoreaction: Incubate DNA with this compound in a suitable buffer and irradiate with UVA light for varying durations.
-
DNA Digestion: Digest the DNA enzymatically to individual nucleosides and photoadducts.
-
HPLC Analysis:
-
Inject the digested sample onto the HPLC system.
-
Use a gradient of solvents (e.g., acetonitrile and an aqueous buffer) to separate the components.
-
Monitor the elution profile using the detector set to a wavelength where psoralen adducts absorb or fluoresce.
-
-
Quantification: Quantify the amount of monoadducts and cross-links by comparing the peak areas to those of known standards or by using radiolabeled psoralen.
Conclusion
While direct experimental data for this compound remains to be fully elucidated, this guide provides a comprehensive theoretical framework and practical experimental protocols for its characterization. By understanding the expected photophysical and photochemical properties based on related psoralen compounds, and by applying the detailed methodologies provided, researchers can effectively investigate the unique characteristics of this compound. This knowledge will be instrumental in unlocking its potential applications in drug development and other scientific fields. The provided diagrams offer a clear visualization of the key processes, further aiding in the conceptual understanding and experimental design for the study of this intriguing molecule.
References
- 1. Tracing the Photoaddition of Pharmaceutical Psoralens to DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4'-Aminomethyl-4,5',8-trimethylpsoralen photochemistry: the effect of concentration and UVA fluence on photoadduct formation in poly(dA-dT) and calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved high-performance liquid chromatographic analysis of 8-methoxypsoralen monoadducts and cross-links in polynucleotide, DNA, and cellular systems: analysis of split-dose protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
5,8-Dihydroxypsoralen: An In-depth Technical Guide on its Mechanism of Action on DNA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,8-Dihydroxypsoralen, a naturally occurring linear furocoumarin, represents a class of potent photosensitizing agents with significant biological activity. This technical guide provides a comprehensive overview of the core mechanism of action of this compound on DNA, focusing on its interaction with DNA, the formation of covalent adducts upon ultraviolet A (UVA) irradiation, and the subsequent cellular responses. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, providing a foundation for further investigation and application of this compound. While the general principles of psoralen-DNA interactions are well-established, quantitative data and detailed protocols specific to this compound are less abundant in the literature compared to other derivatives like 8-methoxypsoralen (8-MOP). This guide synthesizes the available information and provides general experimental frameworks that can be adapted for the specific study of this compound.
Core Mechanism of Action: DNA Intercalation and Photoadduct Formation
The primary mechanism of action of this compound on DNA is a two-step process involving non-covalent intercalation followed by UVA-induced covalent bond formation.
1.1. Non-covalent Intercalation
1.2. UVA-Induced Covalent Adduct Formation
Upon exposure to long-wavelength ultraviolet radiation (UVA, 320-400 nm), the intercalated this compound molecule becomes photoactivated. This excited state enables it to form covalent bonds with the 5,6-double bond of pyrimidine (B1678525) bases, primarily thymine (B56734). This [2+2] cycloaddition reaction can result in two main types of photoproducts:
-
Monoadducts: A single covalent bond is formed between the psoralen (B192213) molecule and a pyrimidine base on one strand of the DNA. This can occur at either the furan (B31954) side (4',5' double bond) or the pyrone side (3,4 double bond) of the psoralen.
-
Interstrand Cross-links (ICLs): If a furan-side monoadduct is formed at a 5'-TpA-3' sequence, the absorption of a second photon can lead to a second cycloaddition reaction with a thymine on the complementary strand, forming a covalent bridge between the two DNA strands. ICLs are highly cytotoxic lesions as they prevent the separation of the DNA strands, thereby blocking essential cellular processes like replication and transcription.
The formation of ICLs is a two-photon process, and the ratio of monoadducts to ICLs can be influenced by the UVA dose and the specific psoralen derivative.
Quantitative Data on Psoralen-DNA Interactions
Quantitative data for this compound is limited. The following table summarizes typical quantitative parameters for other well-studied psoralen derivatives to provide a comparative context. Researchers studying this compound will need to experimentally determine these values.
| Psoralen Derivative | DNA Binding Constant (Ka, M-1) | Cross-linking Efficiency (Relative) | Reference Compound |
| 8-Methoxypsoralen (8-MOP) | ~1.5 x 105 | 1.0 | 8-MOP |
| 4,5',8-Trimethylpsoralen (TMP) | Higher than 8-MOP | Higher than 8-MOP | 8-MOP |
| 5-Methoxypsoralen (5-MOP) | Lower than 8-MOP | Lower than 8-MOP | 8-MOP |
| This compound | Data not available | Data not available | - |
Cellular Responses to this compound-Induced DNA Damage
The formation of this compound-DNA adducts, particularly ICLs, triggers a cascade of cellular responses aimed at either repairing the damage or eliminating the cell through programmed cell death (apoptosis).
3.1. Cell Cycle Arrest
The presence of bulky DNA adducts and ICLs can physically block the progression of DNA and RNA polymerases. This leads to the activation of DNA damage response (DDR) pathways, resulting in cell cycle arrest, typically at the G2/M phase. This arrest provides the cell with time to repair the DNA damage before entering mitosis. The activation of the ATR (Ataxia Telangiectasia and Rad3-related) kinase is a key event in the signaling cascade leading to cell cycle arrest in response to psoralen-induced DNA damage.
3.2. Apoptosis
If the DNA damage is too extensive to be repaired, the cell will initiate apoptosis. Psoralen-induced ICLs are potent inducers of apoptosis. The apoptotic response is often dependent on the p53 tumor suppressor protein, which is stabilized and activated in response to DNA damage. Activated p53 can then trigger the expression of pro-apoptotic genes.
Cellular Uptake and Subcellular Localization of Psoralen Derivatives: A Technical Guide
Introduction to Psoralens and Their Cellular Interactions
Psoralens are a class of naturally occurring furocoumarins that exhibit photoactive properties.[1][2] Upon activation by ultraviolet A (UVA) radiation, they can form covalent adducts with DNA, leading to apoptosis.[1][2] This mechanism is the basis of PUVA (Psoralen + UVA) therapy, which is used to treat various skin conditions.[2][3] The cellular uptake and subsequent subcellular localization of these compounds are critical determinants of their therapeutic efficacy and toxicological profiles. Generally, psoralens are known to penetrate the phospholipid cellular membranes.[1]
Cellular Uptake Mechanisms of Psoralen (B192213) Derivatives
While specific transporters for psoralens have not been extensively characterized, their lipophilic nature suggests that they likely cross the cell membrane via passive diffusion. The efficiency of uptake can be influenced by the specific substitutions on the psoralen core, which alter properties such as polarity and size.
Subcellular Localization of Psoralen Derivatives
The primary subcellular target for many psoralen derivatives is the nucleus .[1][4] This localization is crucial for their mechanism of action, which involves intercalation into DNA.[1][2]
Nuclear Accumulation
Studies on 5-MOP and 8-MOP have provided evidence of their incorporation into the nuclei of human cells.[4] Fluorescence microscopy has been a key technique in demonstrating this localization, where changes in fluorescence intensity upon binding to DNA indicate their presence in the nucleus.[4] The environment within the nucleus, particularly the association with DNA, is suggested to be less polar than the aqueous cytoplasm.[4]
Interaction with Other Cellular Components
Besides the nucleus, some studies suggest that psoralens may also interact with other cellular components. For instance, there is evidence that psoralens can interact with the epidermal growth factor (EGF) receptor on the cell surface membrane.[5] This interaction can modulate cellular signaling pathways, suggesting that the biological effects of psoralens may not be exclusively due to their interaction with DNA.[3][5]
Quantitative Data on Psoralen Derivatives
Specific quantitative data on the cellular uptake and subcellular distribution of 5,8-Dihydroxypsoralen is not available in the reviewed literature. The table below summarizes qualitative findings for related compounds to provide a comparative context.
| Compound | Cell Type | Method | Subcellular Localization | Reference |
| 5-Methoxypsoralen (5-MOP) | Human oral mucosa cells | Fluorescence Microscopy | Nucleus | [4] |
| 8-Methoxypsoralen (8-MOP) | Human oral mucosa cells | Fluorescence Microscopy | Nucleus | [4] |
Experimental Protocols
Below is a generalized protocol for investigating the cellular uptake and subcellular localization of a novel psoralen derivative, based on methodologies reported for similar compounds.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human keratinocytes, fibroblasts, or a relevant cancer cell line) onto glass-bottom dishes or coverslips appropriate for microscopy. Culture the cells in a suitable medium until they reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of the psoralen derivative in a suitable solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentrations.
-
Cell Treatment: Replace the culture medium with the medium containing the psoralen derivative. Incubate the cells for various time points (e.g., 30 min, 1h, 2h, 4h) to assess the kinetics of uptake.
Fluorescence Microscopy for Subcellular Localization
-
Fixation: After incubation, wash the cells with phosphate-buffered saline (PBS) and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 15-20 minutes at room temperature.
-
Permeabilization: If required for antibody staining of intracellular organelles, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.
-
Staining:
-
Psoralen Fluorescence: If the psoralen derivative is intrinsically fluorescent, its localization can be directly visualized.
-
Nuclear Counterstain: Stain the cell nuclei with a fluorescent nuclear dye (e.g., DAPI or Hoechst) to co-localize the psoralen signal.
-
Organelle Markers: To determine localization in specific organelles, immunostain for organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for endoplasmic reticulum).
-
-
Imaging: Mount the coverslips onto microscope slides and image the cells using a fluorescence or confocal microscope. Acquire images in the appropriate channels for the psoralen derivative and any co-stains.
-
Image Analysis: Analyze the images to determine the subcellular distribution of the psoralen derivative by observing the overlap of its fluorescence signal with the signals from the nuclear or organelle-specific stains.
Visualization of Cellular Uptake and Localization
The following diagrams illustrate the conceptual workflow for studying psoralen uptake and a generalized model of its intracellular journey.
Conclusion and Future Directions
While the cellular uptake and subcellular localization of this compound remain to be specifically elucidated, the existing literature on related psoralen derivatives provides a strong foundation for future research. It is evident that the nucleus is a primary target for this class of compounds, where they interact with DNA to exert their biological effects. However, potential interactions with other cellular components, such as membrane receptors, should not be overlooked.
Future studies should focus on quantitative analysis of this compound uptake kinetics and its distribution in various subcellular compartments. The use of advanced imaging techniques and analytical methods will be crucial in providing a detailed understanding of its cellular pharmacokinetics, which is essential for the rational design and development of new therapeutic agents based on the psoralen scaffold.
References
- 1. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Psoralen - Wikipedia [en.wikipedia.org]
- 3. Novel psoralen derivatives as anti-breast cancer agents and their light-activated cytotoxicity against HER2 positive breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evidence for uptake of 8-methoxypsoralen and 5-methoxypsoralen by cellular nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling 5,8-Dihydroxypsoralen: A Technical Guide to its Discovery and Natural Occurrence
For Immediate Release
This technical guide provides a comprehensive overview of the discovery and natural sources of 5,8-dihydroxypsoralen, a furanocoumarin of interest to researchers in drug development and the natural products sector. While the direct discovery and isolation of this compound from a natural source remain to be explicitly documented in readily available scientific literature, its existence is inferred as a metabolic byproduct of more common psoralens. This guide synthesizes the current understanding of its likely origins and provides a framework for its potential isolation and characterization.
Introduction
This compound is a derivative of psoralen (B192213), a parent compound of a class of naturally occurring organic compounds known as furanocoumarins. Psoralens are well-known for their photosensitizing effects and are found in a variety of plant species. This compound is characterized by the addition of two hydroxyl groups to the psoralen backbone at the 5th and 8th positions, a structural modification that likely influences its biological activity. While its direct isolation from plants is not yet prominently reported, it is recognized as a metabolite of xanthotoxin (8-methoxypsoralen), a naturally occurring and more extensively studied furanocoumarin photosensitizer[1].
Putative Natural Sources and Biosynthesis
The natural occurrence of this compound is intrinsically linked to the distribution of its precursor, psoralen, and its methylated derivatives like xanthotoxin and bergapten (B1666803) (5-methoxypsoralen). These parent compounds are predominantly found in plant families such as Apiaceae, Rutaceae, and Moraceae.
Table 1: Potential Plant Sources of this compound Precursors
| Plant Family | Genus/Species | Common Name | Precursor Furanocoumarins Detected | Reference(s) |
| Apiaceae | Apium graveolens | Celery | Psoralen, Bergapten, Xanthotoxin, Isopimpinellin | [2][3][4] |
| Petroselinum crispum | Parsley | Psoralen, Bergapten, Xanthotoxin, Oxypeucedanin | [5][6][7][8] | |
| Pastinaca sativa | Parsnip | Bergapten, Xanthotoxin | [4] | |
| Moraceae | Ficus carica | Common Fig | Psoralen, Bergapten |
The biosynthesis of this compound is hypothesized to occur via the furanocoumarin pathway, originating from the shikimate pathway. The core psoralen structure is formed, and subsequent hydroxylation events at the C-5 and C-8 positions, likely catalyzed by cytochrome P450 monooxygenases, would yield this compound. While a psoralen 5-monooxygenase has been identified, the specific enzymes responsible for the di-hydroxylation remain to be fully characterized.
Caption: Putative biosynthetic pathway leading to this compound.
Experimental Protocols: A General Framework for Isolation and Characterization
Given the absence of a specific documented isolation of this compound from a natural source, the following presents a generalized workflow that researchers can adapt for its discovery and purification from plant material rich in its precursors.
Extraction
-
Plant Material Preparation: Collect fresh or dried plant material (e.g., leaves, seeds, or roots) from a species known to contain high levels of psoralen, xanthotoxin, or bergapten. Grind the material to a fine powder.
-
Solvent Extraction: Perform a sequential extraction with solvents of increasing polarity. Start with a nonpolar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate, and finally a polar solvent like methanol. The furanocoumarin fraction is expected to be in the medium to high polarity extracts.
Isolation and Purification
-
Chromatographic Separation:
-
Column Chromatography: Subject the concentrated extract to column chromatography on silica (B1680970) gel. Elute with a gradient of hexane and ethyl acetate.
-
Preparative Thin-Layer Chromatography (TLC): Further purify the fractions containing compounds with UV absorbance characteristic of furanocoumarins using preparative TLC.
-
High-Performance Liquid Chromatography (HPLC): The final purification step should be performed using preparative reversed-phase HPLC to isolate the pure this compound.
-
References
- 1. This compound | 14348-23-3 [chemicalbook.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. Furanocoumarins in celery and parsnips: method and multiyear Canadian survey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dicasdadraanamaria.com [dicasdadraanamaria.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive Properties and Phenolic Compound Profiles of Turnip-Rooted, Plain-Leafed and Curly-Leafed Parsley Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation and identification of antimicrobial furocoumarins from parsley - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5,8-Dihydroxypsoralen: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxypsoralen is a derivative of psoralen (B192213), a class of naturally occurring furocoumarins. Psoralens are renowned for their photosensitizing properties, which are harnessed in photochemotherapy (PUVA) to treat various skin disorders like psoriasis and vitiligo. The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure and their interaction with biological macromolecules, particularly DNA. A thorough spectroscopic characterization is therefore paramount for understanding its physicochemical properties, purity, and biological activity. This guide outlines the key spectroscopic techniques used for the elucidation of this compound's structure and function.
Spectroscopic Data of Representative Psoralens
The following tables summarize key spectroscopic data for psoralen and its common methoxy (B1213986) derivatives. These values provide an expected range for the spectroscopic features of this compound, though substitutions, particularly the hydroxyl groups at the 5 and 8 positions, will induce notable shifts.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is crucial for determining the wavelengths of maximum absorption (λmax), which is essential for photochemical studies.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Reference |
| 8-Methoxypsoralen | Alcohol | 249, 300 | 22387, 11482 | [1] |
| 8-Methoxypsoralen | - | 330 | - | |
| Psoralen Derivatives | UVA Range | 315-400 | 5000–15,000 |
Fluorescence Spectroscopy
Fluorescence spectroscopy is a sensitive technique that can be used to study the excited state properties of molecules and their interactions with their environment.
| Compound | Solvent | Excitation λ (nm) | Emission λ (nm) | Reference |
| 5-Methoxypsoralen | Heptane/Dichloromethane | - | - | [2] |
| Psoralen Derivatives | Tris-EDTA buffer | 345 | 400-500 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
¹H NMR Data of Psoralen
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent | Reference |
| H-2' | 7.67 | d | CDCl₃ | |
| H-3' | 6.82 | d | CDCl₃ | |
| H-4 | 7.80 | d | CDCl₃ | |
| H-5 | 7.46 | s | CDCl₃ | |
| H-3 | 6.38 | d | CDCl₃ |
¹³C NMR Data of Psoralen
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| C-2 | 160.9 | DMSO-d₆ | |
| C-3 | 112.9 | DMSO-d₆ | |
| C-4 | 144.3 | DMSO-d₆ | |
| C-4a | 118.9 | DMSO-d₆ | |
| C-5 | 115.0 | DMSO-d₆ | |
| C-5a | 124.6 | DMSO-d₆ | |
| C-7 | 148.2 | DMSO-d₆ | |
| C-8 | 99.8 | DMSO-d₆ | |
| C-8a | 127.1 | DMSO-d₆ | |
| C-2' | 146.8 | DMSO-d₆ | |
| C-3' | 106.6 | DMSO-d₆ |
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and elemental composition.
| Compound | Ionization Method | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Reference |
| Psoralen | ESI | 187.0377 | 159 ([M+H-CO]⁺), 131 ([M+H-2CO]⁺) | [3][4] |
| 8-Methoxypsoralen | EI | - | - | [5] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of furanocoumarins. These should be adapted and optimized for the specific analysis of this compound.
UV-Visible Spectroscopy
Objective: To determine the UV-Vis absorption spectrum and molar absorptivity of the compound.
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Procedure:
-
Solvent Selection: Choose a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (typically 200-400 nm for psoralens). Methanol or ethanol (B145695) are common choices.
-
Sample Preparation: Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in the chosen solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λmax.
-
Measurement: Record the absorption spectrum of the sample solution from 200 to 400 nm, using the pure solvent as a blank.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
Fluorescence Spectroscopy
Objective: To determine the fluorescence excitation and emission spectra of the compound.
Instrumentation: A spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable fluorescence-grade solvent. The concentration should be low enough to avoid inner-filter effects (typically in the micromolar range).
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (if known, otherwise scan to find it) and scan the excitation monochromator over a range of wavelengths to determine the optimal excitation wavelength.
-
Emission Spectrum: Set the excitation monochromator to the determined optimal excitation wavelength and scan the emission monochromator to record the fluorescence emission spectrum.
-
Data Analysis: Report the excitation and emission maxima. The fluorescence quantum yield can be determined relative to a known standard if required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information of the compound.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.[6]
-
¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled carbon-13 NMR spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to determine proton-carbon correlations.
-
Data Analysis: Process the spectra (Fourier transformation, phase correction, and baseline correction). Assign the chemical shifts of all protons and carbons based on their multiplicity, integration (for ¹H), and correlation patterns in 2D spectra.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation: A mass spectrometer, often coupled with a chromatography system (e.g., LC-MS or GC-MS).
Procedure:
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For LC-MS, the sample is first separated on an HPLC column.
-
Ionization: Choose an appropriate ionization technique. Electrospray ionization (ESI) is common for polar molecules like psoralens and is a soft ionization technique that often preserves the molecular ion.
-
Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular weight.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, perform MS/MS on the molecular ion peak. This involves isolating the parent ion, fragmenting it, and analyzing the resulting daughter ions.
-
Data Analysis: Determine the exact mass and elemental composition from the high-resolution mass spectrum. Propose a fragmentation pathway based on the MS/MS data to confirm the structure.
Signaling Pathways and Experimental Workflows
Psoralens exert their biological effects primarily through their interaction with DNA upon photoactivation. The general mechanism is a two-step process involving intercalation and photocycloaddition.
Caption: Mechanism of action of psoralens in photochemotherapy (PUVA).
This pathway illustrates that psoralens, upon administration, intercalate between the base pairs of DNA.[7] Subsequent exposure to UVA light leads to the formation of covalent monoadducts and interstrand cross-links with pyrimidine (B1678525) bases, primarily thymine.[8][9][10][11][12] This DNA damage inhibits replication and transcription, ultimately leading to cell cycle arrest and apoptosis, which is the basis for their therapeutic effect in hyperproliferative skin diseases.[8][9][10][11][12]
References
- 1. 8-Methoxypsoralen | C12H8O4 | CID 4114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectrofluorimetric determination of 5-methoxypsoralen pharmacokinetic in patients' serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 8-methoxypsoralen in plasma by gas chromatography-mass spectrometry using selected-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms of psoralen photosensitization reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Psoralen: a narrative review of current and future therapeutic uses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
An In-depth Technical Guide to the Quantum Yield of Psoralen Photoactivation with a Focus on 5,8-Dihydroxypsoralen
Introduction to Psoralen (B192213) Photoactivation
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) radiation, exhibit potent biological activity. This photoactivation is the basis for PUVA (Psoralen + UVA) therapy, which is used in the treatment of various skin disorders such as psoriasis and vitiligo. The therapeutic effects of psoralens are primarily attributed to their ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and cell proliferation.
The photoactivation process is initiated by the absorption of UVA photons (320-400 nm), which excites the psoralen molecule to its singlet excited state, followed by intersystem crossing to the more stable triplet excited state. This triplet state is the primary reactive species responsible for the subsequent photochemical reactions.
Mechanisms of Psoralen Photosensitization
The photoactivated psoralen in its triplet state can initiate two distinct types of photochemical reactions, often occurring concurrently:
-
Type I Reaction (Oxygen-Independent): This pathway involves the direct reaction of the triplet-state psoralen with biological substrates, most notably the pyrimidine (B1678525) bases (thymine and cytosine) of DNA. This reaction proceeds through the formation of a cyclobutane (B1203170) ring between the psoralen and the pyrimidine base, resulting in monoadducts. Psoralens with two reactive sites, the 3,4-pyrone and the 4',5'-furan rings, can absorb a second photon to form a diadduct, or interstrand cross-link (ICL), with a pyrimidine on the complementary DNA strand. This ICL formation is a critical lesion that can lead to cell cycle arrest and apoptosis.
-
Type II Reaction (Oxygen-Dependent): In this pathway, the excited psoralen triplet transfers its energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). Singlet oxygen is a highly reactive electrophile that can oxidize various cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and cellular damage.
The balance between Type I and Type II reactions is influenced by factors such as the specific psoralen derivative, the local concentration of oxygen, and the nature of the biological microenvironment.
Quantitative Data on Psoralen Photoactivation
While specific data for 5,8-DHP is unavailable, the following table summarizes the reaction quantum yields (ΦR) for the photoaddition of several common psoralen derivatives to DNA. The reaction quantum yield represents the efficiency of the conversion of absorbed photons into stable photoproducts (in this case, DNA adducts).
| Psoralen Derivative | DNA Source | Reaction Quantum Yield (ΦR) | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | Calf Thymus DNA | 0.0046 - 0.013 | [1] |
| 8-Methoxypsoralen (8-MOP) | AT-DNA | 0.04 | [1] |
| 5-Methoxypsoralen (5-MOP) | Intercalated | 0.017 | [1] |
| 4,5′,8-Trimethylpsoralen (TMP) | AT-DNA | 0.4 | [1] |
| 4'-Aminomethyl-4,5',8-trimethylpsoralen (AMT) | AT-DNA | 0.12 | [1] |
Note: The reaction quantum yield can vary significantly depending on the experimental conditions, including the type of DNA, solvent, and irradiation wavelength.
Signaling Pathways in Psoralen Photochemotherapy
The biological effects of psoralen photoactivation extend beyond direct DNA damage and involve the modulation of cellular signaling pathways. A notable target is the epidermal growth factor receptor (EGFR), a key regulator of cell proliferation and survival. Photoactivated psoralens have been shown to inhibit the binding of EGF to its receptor, leading to a downstream cascade of events that can contribute to the therapeutic outcome.
Figure 1: General signaling pathways of psoralen photoactivation.
Experimental Protocol: Determination of Reaction Quantum Yield of Psoralen Photoaddition to DNA
This protocol provides a representative methodology for determining the reaction quantum yield of a psoralen derivative for photoaddition to DNA, based on steady-state UV/Vis spectroscopy.
5.1. Materials and Reagents
-
Psoralen derivative (e.g., 5,8-DHP)
-
Calf thymus DNA (or a specific oligonucleotide sequence)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Quartz cuvettes
-
UVA light source with a specific wavelength (e.g., 365 nm LED)
-
UV/Vis spectrophotometer
-
Stir plate and stir bar
5.2. Experimental Procedure
-
Preparation of Solutions:
-
Prepare a stock solution of the psoralen derivative in a suitable solvent and determine its concentration accurately using UV/Vis spectrophotometry and the Beer-Lambert law.
-
Prepare a stock solution of DNA in the buffer and determine its concentration (in base pairs) by measuring the absorbance at 260 nm.
-
Prepare a series of solutions containing a fixed concentration of the psoralen derivative and varying concentrations of DNA to determine the dissociation constant (KD) for intercalation.
-
-
Determination of Intercalation Affinity (Optional but Recommended):
-
Measure the UV/Vis absorption spectra of the psoralen-DNA solutions.
-
Analyze the hypochromic effect (decrease in absorbance) upon intercalation to calculate the KD. This helps in understanding the fraction of psoralen bound to DNA before photoactivation.
-
-
Photoirradiation:
-
Prepare a solution of the psoralen derivative and DNA in a quartz cuvette. The concentrations should be chosen to ensure a significant fraction of the psoralen is intercalated.
-
Place the cuvette in the spectrophotometer, which is coupled to the UVA light source.
-
Continuously stir the solution during irradiation to ensure homogeneity.
-
Irradiate the sample with the UVA light source for defined time intervals.
-
Record the UV/Vis absorption spectrum of the solution after each irradiation interval.
-
-
Data Analysis and Quantum Yield Calculation:
-
The number of absorbed photons (nabs) during each time interval (t) is calculated based on the incident light power (P), the absorbance of the sample at the excitation wavelength (AEx), and other constants.
-
The change in the concentration of the psoralen-DNA complex is determined from the changes in the absorption spectra.
-
The reaction quantum yield (ΦR) is calculated as the ratio of the number of reacted psoralen molecules to the number of absorbed photons.
-
References
The Dance of Light and Lipids: An In-depth Technical Guide to the Interaction of 5,8-Dihydroxypsoralen with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the interaction of 5,8-Dihydroxypsoralen with cellular membranes is limited. This guide synthesizes information from studies on closely related psoralen (B192213) derivatives to provide a comprehensive overview of the expected interactions and methodologies for investigation.
Introduction: The Enigmatic Role of this compound
Psoralens, a class of naturally occurring furocoumarins, have long been recognized for their potent photosensitizing properties, forming the basis of PUVA (Psoralen + UVA) therapy for various skin disorders.[1][2] While the primary mechanism of action has traditionally been attributed to their ability to intercalate with DNA and form photoadducts upon UVA irradiation, a growing body of evidence suggests that their interaction with cellular membranes is a critical, and perhaps underestimated, aspect of their biological activity.[3][4] This interaction can lead to membrane photodamage, alterations in membrane fluidity, and the modulation of key signaling pathways, contributing to both therapeutic and toxic effects.
This compound, a metabolite of the naturally occurring psoralen, xanthotoxin, presents a unique case.[5] The presence of two hydroxyl groups is expected to significantly influence its physicochemical properties, particularly its polarity, and consequently, its behavior at the lipid-water interface of cellular membranes. This guide provides an in-depth technical exploration of the putative interactions of this compound with cellular membranes, drawing parallels from studies on other psoralen derivatives. We will delve into the effects on membrane biophysical properties, the induction of oxidative stress, and the subsequent activation of cellular signaling cascades. Detailed experimental protocols are provided to facilitate further research into this fascinating molecule.
Physicochemical Properties and Membrane Partitioning
Expected Physicochemical Properties of this compound:
-
Increased Polarity: The two hydroxyl groups at positions 5 and 8 will significantly increase the polarity of the molecule compared to psoralens with methoxy (B1213986) or methyl substitutions (e.g., 8-methoxypsoralen [8-MOP], 5-methoxypsoralen [5-MOP]).
-
Hydrogen Bonding Capacity: The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with the polar headgroups of phospholipids (B1166683) and water molecules at the membrane interface.
-
Aqueous Solubility: The increased polarity is expected to result in higher aqueous solubility compared to more lipophilic psoralen derivatives.
-
Partition Coefficient (LogP): The LogP value, a measure of lipophilicity, is predicted to be lower than that of less polar psoralens. This will influence its partitioning from the aqueous environment into the hydrophobic core of the lipid bilayer.
Molecular dynamics simulations of other psoralen derivatives have shown that these molecules tend to accumulate near the polar headgroup region of the lipid bilayer, with some penetration into the membrane core.[6][7] Given its increased polarity, this compound is likely to exhibit a stronger preference for the membrane interface, with a lower free energy barrier for transversion compared to more lipophilic analogs.[6]
Effects on Cellular Membrane Properties
The partitioning of this compound into the cellular membrane is anticipated to alter its biophysical properties. These alterations can have profound effects on membrane function, including the activity of membrane-bound proteins and cellular signaling.
Membrane Permeability
The ability of a drug to permeate cellular membranes is crucial for its bioavailability and therapeutic efficacy. While the hydroxyl groups of this compound may increase its interaction with the membrane surface, they could potentially hinder its passive diffusion across the hydrophobic core.
Quantitative Data on Psoralen Derivative Permeability (from Molecular Dynamics Simulations) [6][7]
| Psoralen Derivative | Transverse Diffusion Coefficient (Dz) (x 10⁻⁵ cm²/s) | Free Energy Barrier to Transversion (kJ/mol) | Permeation Coefficient (cm/s) |
| Trimethylpsoralen (TMP) | ~0.01-0.03 | ~10 | 5.2 x 10⁻⁸ |
| 5-Methoxypsoralen (5-MOP) | ~0.01-0.03 | ~25-40 | 4.1 x 10⁻¹² |
| 8-Methoxypsoralen (8-MOP) | ~0.01-0.03 | ~25-40 | Data not available |
Data is for comparative purposes and not directly measured for this compound.
Membrane Fluidity
Membrane fluidity is a critical parameter that influences a variety of cellular processes. The insertion of small molecules like psoralens can perturb the packing of lipid acyl chains, leading to changes in fluidity.
Upon UVA irradiation, psoralens can form adducts with the unsaturated carbon bonds of fatty acyl chains in phospholipids.[3] This covalent modification is expected to increase lipid packing and consequently decrease membrane fluidity (increase membrane order).[3]
Lipid Peroxidation
Psoralens, upon photoactivation, can generate reactive oxygen species (ROS) through a Type 2 (oxygen-dependent) reaction mechanism.[4] These ROS, particularly singlet oxygen and superoxide (B77818) anions, can initiate a cascade of lipid peroxidation. This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of lipid radicals and a chain reaction that damages the membrane.[8] The presence of hydroxyl groups on this compound may influence its ability to participate in these photochemical reactions. The end products of lipid peroxidation, such as malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE), are highly reactive and can cause further cellular damage.[8]
Quantitative Data on Lipid Peroxidation by Psoralen Derivatives
| Psoralen Derivative | TBARS Assay (% inhibition of MDA formation) | Reference |
| Compound IV (a psoralen derivative) | 76.19% | [9][10] |
| Compound V (a psoralen derivative) | 78.84% | [9][10] |
This data demonstrates the potential for psoralen derivatives to influence lipid peroxidation, though direct measurements for this compound are needed.
Modulation of Cellular Signaling Pathways
The interaction of this compound with the cell membrane, particularly upon photoactivation, can trigger a variety of intracellular signaling pathways. This signaling can be initiated by direct membrane perturbation, the generation of lipid peroxidation products, or through interaction with membrane-bound receptors.
Epidermal Growth Factor Receptor (EGFR) Pathway
Studies have shown that photoactivated psoralens can modulate the activity of the Epidermal Growth Factor Receptor (EGFR), a key regulator of cell proliferation and differentiation.[1][2][11][12] This occurs through a mechanism independent of DNA interaction. Psoralens have been found to bind to specific, high-affinity receptor sites in the cytoplasm and on the cell membrane.[1][2][11] Upon UVA activation, these psoralen-receptor complexes are thought to induce phosphorylation of the EGFR, leading to a decrease in its affinity for EGF and inhibition of its tyrosine kinase activity.[1][2] This disruption of EGFR signaling may underlie some of the therapeutic effects of psoralens.
NF-κB and MAPK Signaling Pathways
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the cellular response to stress, inflammation, and apoptosis. There is evidence that psoralen derivatives can modulate these pathways. For instance, some psoralen derivatives have been shown to inhibit the NF-κB/DNA interaction, suggesting an anti-inflammatory potential.[13] Conversely, other studies indicate that psoralen can stimulate osteoblast proliferation through the activation of both NF-κB and MAPK signaling.[14] The activation of these pathways could be a downstream consequence of membrane damage and oxidative stress induced by photoactivated this compound.
Experimental Protocols
To facilitate further investigation into the interaction of this compound with cellular membranes, this section provides detailed protocols for key experimental techniques.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.[1][2][3][11][15]
Experimental Workflow:
Methodology:
-
Preparation of Plates: A 96-well filter plate (donor plate) and a corresponding 96-well acceptor plate are used. The acceptor plate is filled with buffer.
-
Membrane Coating: The filter membrane of the donor plate is coated with a solution of a lipid (e.g., 2% dioleoylphosphatidylcholine in dodecane) to form the artificial membrane.
-
Compound Addition: The test compound, this compound, is added to the donor wells.
-
Incubation: The donor plate is placed on top of the acceptor plate, creating a "sandwich," and incubated for a defined period (e.g., 5-18 hours).
-
Analysis: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as UV/Vis spectrophotometry or LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_A * V_D / (V_A + V_D) * A * t) * ln(1 - [C_A]t / [C_eq]) where V_A and V_D are the volumes of the acceptor and donor wells, A is the area of the membrane, t is the incubation time, [C_A]t is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.
Fluorescence Anisotropy for Membrane Fluidity
Fluorescence anisotropy measures the rotational mobility of a fluorescent probe embedded in the lipid bilayer, providing an indication of membrane fluidity. Probes like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) and 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) are commonly used. TMA-DPH is particularly useful for probing the outer leaflet of the plasma membrane.[16][17][18][19][20]
Experimental Workflow:
Methodology:
-
Cell/Liposome Preparation: Prepare a suspension of cells or liposomes.
-
Treatment: Incubate the cells/liposomes with various concentrations of this compound. For photodynamic studies, expose the samples to a controlled dose of UVA light.
-
Fluorescent Labeling: Add the fluorescent probe (e.g., 1-5 µM TMA-DPH) and incubate to allow for its incorporation into the membranes.
-
Fluorescence Measurement: Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light using a fluorometer equipped with polarizers. A correction factor (G) is also determined.
-
Anisotropy Calculation: The steady-state fluorescence anisotropy (r) is calculated using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) A decrease in anisotropy indicates an increase in membrane fluidity.
Lipid Peroxidation Assay (TBARS/HPLC)
This assay quantifies the amount of malondialdehyde (MDA), a major product of lipid peroxidation.[8]
Experimental Workflow:
Methodology:
-
Sample Preparation: Homogenize cells or tissues and prepare a lysate or membrane fraction.
-
Treatment: Expose the samples to this compound and/or UVA light.
-
Reaction: Add thiobarbituric acid (TBA) and an acidic solution to the sample.
-
Heating: Heat the mixture at 95-100°C for a specified time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, forming a pink adduct.
-
Analysis:
-
Spectrophotometric Method: After cooling and centrifugation, measure the absorbance of the supernatant at approximately 532 nm.
-
HPLC Method: For greater specificity, the MDA-TBA adduct can be separated and quantified by reverse-phase high-performance liquid chromatography (HPLC) with fluorescence detection.[4][6]
-
-
Quantification: Determine the concentration of MDA in the samples by comparing the results to a standard curve prepared with a known concentration of MDA.
Western Blot Analysis for Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as the phosphorylated (activated) forms of proteins in the NF-κB and MAPK signaling pathways.[12][21]
Experimental Workflow:
Methodology:
-
Cell Treatment and Lysis: Treat cells as required and then lyse them to release the proteins. For studying protein translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phosphorylated p38 MAPK). Then, incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected by an imaging system.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein.
Conclusion and Future Directions
The interaction of this compound with cellular membranes represents a complex and multifaceted area of study with significant implications for its therapeutic potential and toxicological profile. Based on the behavior of related psoralen derivatives, it is hypothesized that this compound will localize at the membrane interface, potentially altering membrane permeability and fluidity. Upon photoactivation, it is likely to induce lipid peroxidation and trigger downstream signaling cascades, including the EGFR, NF-κB, and MAPK pathways.
The provided experimental protocols offer a robust framework for researchers to systematically investigate these interactions. Future studies should focus on obtaining direct quantitative data for this compound to validate these hypotheses. Key areas for future research include:
-
Quantitative determination of the partition coefficient and membrane permeability of this compound.
-
Molecular dynamics simulations to model the precise localization and orientation of this compound within different lipid bilayers.
-
Detailed analysis of the impact of this compound on membrane fluidity in various cell types, both with and without UVA irradiation.
-
Quantification of lipid peroxidation products and identification of the specific reactive oxygen species generated by photoactivated this compound.
-
Elucidation of the precise molecular mechanisms by which membrane interactions of this compound lead to the modulation of specific signaling pathways.
A deeper understanding of the interplay between this compound and cellular membranes will be instrumental in harnessing its therapeutic potential while mitigating its adverse effects, paving the way for the development of novel photochemotherapeutic strategies.
References
- 1. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Mechanisms of psoralen photoreaction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 14348-23-3 [chemicalbook.com]
- 6. Permeability of psoralen derivatives in lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antioxidant Properties of Psoralen Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cellular and molecular mechanisms in photochemical sensitization: studies on the mechanism of action of psoralens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoralen binding and inhibition of epidermal growth factor binding by psoralen/ultraviolet light (PUVA) in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. research.rug.nl [research.rug.nl]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Psoralen and Ultraviolet A Light Treatment Directly Affects Phosphatidylinositol 3-Kinase Signal Transduction by Altering Plasma Membrane Packing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Psoralen-protein photochemistry--a forgotten field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 14348-23-3 [m.chemicalbook.com]
- 18. 4',5'-Dihydropsoralen | C11H8O3 | CID 151467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 5,8-Dihydro-1-naphthol | C10H10O | CID 97466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Psoralen Derivatives: Recent Advances of Synthetic Strategy and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 5-Mercapto-2'-deoxyuridylic acid | C9H13N2O8PS | CID 54235934 - PubChem [pubchem.ncbi.nlm.nih.gov]
5,8-Dihydroxypsoralen: A Core Metabolite of Xanthotoxin in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthotoxin, also known as 8-methoxypsoralen (8-MOP), is a naturally occurring furanocoumarin with significant photosensitizing properties, utilized in the treatment of skin disorders like psoriasis and vitiligo.[1][2] The therapeutic and toxicological profile of xanthotoxin is intrinsically linked to its biotransformation, primarily mediated by the cytochrome P450 (CYP450) enzyme system in the liver. A crucial step in its metabolism is the formation of 5,8-dihydroxypsoralen, a metabolite resulting from O-demethylation. This guide provides a comprehensive technical overview of this compound's role as a metabolite of xanthotoxin, focusing on quantitative metabolic data, detailed experimental protocols, and the underlying biochemical pathways.
Metabolic Pathway of Xanthotoxin to this compound
The primary metabolic transformation of xanthotoxin to this compound involves the cleavage of the methoxy (B1213986) group at the 8-position, a reaction catalyzed by various CYP450 isoenzymes. This O-demethylation is a critical detoxification step, rendering the molecule more polar and facilitating its subsequent conjugation and excretion. In addition to O-demethylation, the metabolism of xanthotoxin can also involve the opening of the furan (B31954) ring, leading to the formation of other metabolites.[1]
The metabolic conversion is not only a detoxification route but also generates reactive intermediates that can covalently bind to cellular macromolecules, a process influenced by the specific CYP450 isoforms involved.[1][3]
Quantitative Metabolic Data
The biotransformation of xanthotoxin is a quantifiable process governed by enzyme kinetics. The following tables summarize the kinetic parameters for the metabolism of xanthotoxin, primarily focusing on the formation of reactive metabolites that can covalently bind to proteins, a surrogate measure for overall metabolism.
Table 1: Michaelis-Menten Kinetic Parameters for Covalent Binding of Reactive Xanthotoxin Metabolites in Rat Liver Microsomes [1]
| Microsome Pretreatment | Km (µM) | Vmax (nmol bound/min/mg protein) |
| Vehicle (Control) | 26 | 0.61 |
| Phenobarbital (PB) | 24 | 1.70 |
| 8-Methoxypsoralen (8-MOP) | 13 | 0.50 |
| β-Naphthoflavone (BNF) - High Affinity | 4.7 | 0.77 |
| β-Naphthoflavone (BNF) - Low Affinity | 117 | 1.71 |
Table 2: Inhibition of CYP450 Isoforms by Xanthotoxin (8-MOP) [2][4]
| CYP450 Isoform | Substrate | Inhibition Type | Ki (µM) | IC50 (µM) |
| CYP2A13 | Coumarin 7-hydroxylation | Non-competitive | 0.11 ± 0.03 | - |
| CYP2A6 (Wild Type) | Coumarin 7-hydroxylation | - | - | 0.19 ± 0.05 |
| CYP2A615 | Coumarin 7-hydroxylation | - | - | 2.39 ± 0.03 |
| CYP2A616 | Coumarin 7-hydroxylation | - | - | 0.43 ± 0.10 |
| CYP2A621 | Coumarin 7-hydroxylation | - | - | 1.56 ± 0.21 |
| CYP2A622 | Coumarin 7-hydroxylation | - | - | 1.05 ± 0.21 |
Experimental Protocols
In Vitro Metabolism of Xanthotoxin using Liver Microsomes
This protocol outlines the general procedure for studying the metabolism of xanthotoxin in a controlled in vitro environment.
Materials:
-
Pooled human or animal liver microsomes
-
Xanthotoxin (substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (ice-cold, for reaction termination)
-
Internal standard (for analytical quantification)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, liver microsomes (e.g., 0.5 mg/mL protein), and xanthotoxin at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the substrate to interact with the enzymes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate the microsomal proteins.
-
Sample Collection: Carefully collect the supernatant for analysis.
UPLC-MS/MS Quantification of Xanthotoxin and this compound
This protocol provides a general framework for the sensitive and specific quantification of xanthotoxin and its metabolite, this compound.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from low to high organic phase (acetonitrile) over a short run time.
-
Flow Rate: e.g., 0.4 mL/min
-
Column Temperature: e.g., 40°C
-
Injection Volume: e.g., 1-5 µL
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Xanthotoxin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.
Data Analysis:
-
Quantification is performed by constructing a calibration curve using standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard against the concentration.
Biological Activities and Signaling Pathways of this compound
While research on the specific signaling pathways modulated by this compound is ongoing, studies on structurally similar dihydroxy-substituted flavonoids provide insights into its potential biological activities.
Antioxidant Activity:
This compound is expected to possess significant antioxidant properties due to the presence of two hydroxyl groups on the aromatic ring. These hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress. The antioxidant mechanism likely involves both hydrogen atom transfer (HAT) and single-electron transfer (SET) pathways.
Potential Modulation of Inflammatory Pathways:
Flavonoids with catechol-like structures (adjacent hydroxyl groups) have been shown to modulate key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that this compound could exert anti-inflammatory effects by inhibiting the activation of NF-κB and modulating the activity of MAPK cascades (e.g., ERK, JNK, p38).
Conclusion
The metabolic conversion of xanthotoxin to this compound is a pivotal event in its pharmacology and toxicology. Understanding the kinetics and the enzymes governing this transformation is essential for predicting drug-drug interactions and individual variations in response to xanthotoxin-based therapies. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate these metabolic processes. Further elucidation of the specific signaling pathways modulated by this compound will be crucial in fully characterizing its biological significance and potential as a therapeutic agent or a biomarker of xanthotoxin metabolism. This knowledge will ultimately contribute to the safer and more effective use of xanthotoxin and the development of novel furanocoumarin-based therapeutics.
References
- 1. Activation of 8-methoxypsoralen by cytochrome P-450. Enzyme kinetics of covalent binding and influence of inhibitors and inducers of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Potency of 8-Methoxypsoralen on Cytochrome P450 2A6 (CYP2A6) Allelic Variants CYP2A6*15, CYP2A6*16, CYP2A6*21 and CYP2A6*22: Differential Susceptibility Due to Different Sequence Locations of the Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for 5,8-Dihydroxypsoralen and UVA-Induced DNA Cross-Linking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for inducing DNA cross-linking using 5,8-Dihydroxypsoralen (henceforth referred to as psoralen (B192213), unless a specific derivative is mentioned) and Ultraviolet A (UVA) radiation. This technique is a valuable tool in studying DNA repair mechanisms, developing anticancer therapies, and inactivating pathogens.
Introduction
Psoralens are a class of naturally occurring furocoumarins that can intercalate into DNA.[1] Upon activation by UVA light (320-400 nm), these compounds form covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734).[2][3][4] This photoactivation can result in the formation of two main types of DNA lesions: monoadducts and interstrand cross-links (ICLs).[2][5] ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking essential cellular processes like replication and transcription.[1][5] The ability of psoralens to induce ICLs with high efficiency makes them a model compound for studying DNA damage and repair pathways. Notably, 8-methoxypsoralen (8-MOP) is a widely used derivative in both research and clinical settings for treating skin conditions like psoriasis and vitiligo through a procedure known as PUVA (Psoralen + UVA) therapy.[1][2][6]
Mechanism of Action
The formation of a psoralen-DNA ICL is a two-step, two-photon process.[7][8]
-
Intercalation: The planar tricyclic structure of the psoralen molecule allows it to insert itself between the base pairs of the DNA double helix, with a preference for 5'-TpA sequences.[2][7]
-
Monoadduct Formation: Absorption of a UVA photon excites the psoralen molecule, leading to a [2+2] cycloaddition reaction between the furan (B31954) or pyrone ring of the psoralen and the 5,6-double bond of a thymine base on one DNA strand. This forms a monoadduct.[2][7]
-
Interstrand Cross-link (ICL) Formation: If the initial reaction forms a furan-side monoadduct, it can absorb a second UVA photon. This further excites the molecule, enabling it to react with a thymine on the opposite DNA strand, resulting in the formation of an ICL.[2][7]
Data Presentation
The efficiency of ICL formation is dependent on the specific psoralen derivative, the concentration of the psoralen, and the dose of UVA radiation. The following tables summarize quantitative data from published studies.
Table 1: Yield of 8-MOP Induced DNA Lesions with Increasing UVA Dose
| UVA Dose (J/cm²) | ICLs per 10⁶ Nucleotides |
| 0.5 | 4.5[9] |
| 5.0 | 76[9] |
Data obtained from human skin melanoma cells treated with 500 ng/mL 8-methoxypsoralen.[9]
Table 2: Cytotoxicity of Psoralen Derivatives in Combination with UVA Radiation in Melanoma Cell Lines
| Psoralen Derivative | Cell Line | UVA Dose (J/cm²) | EC₅₀ (µM) |
| 8-MOP | C32 (amelanotic) | 1.3 | 131.0[10] |
| 8-MOP | C32 (amelanotic) | 2.6 | 105.3[10] |
| 5-MOP | C32 (amelanotic) | 1.3 | 22.7[10] |
| 5-MOP | C32 (amelanotic) | 2.6 | 7.9[10] |
| 5-MOP | COLO829 (melanotic) | 1.3 | 24.2[10] |
| 5-MOP | COLO829 (melanotic) | 2.6 | 7.0[10] |
EC₅₀ represents the concentration of the drug that gives a half-maximal response.
Experimental Protocols
Protocol 1: In Vitro DNA Cross-Linking in Cultured Cells
This protocol describes a general procedure for inducing DNA cross-links in a monolayer of cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, human fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound or 8-methoxypsoralen (8-MOP)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
UVA light source (with a calibrated output, typically emitting at 365 nm)
-
Cell culture plates (e.g., 6-well or 100 mm dishes)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to attach and grow to the desired confluency (typically 70-80%).
-
Psoralen Preparation: Prepare a stock solution of psoralen in DMSO. Further dilute the stock solution in pre-warmed complete cell culture medium to the final desired concentration (e.g., 1-10 µM for 8-MOP).
-
Psoralen Incubation: Remove the existing medium from the cells and wash once with PBS. Add the psoralen-containing medium to the cells and incubate for a specific period (e.g., 30 minutes to 2 hours) at 37°C in a CO₂ incubator to allow for cellular uptake and DNA intercalation. This step should be performed in the dark to prevent premature photoactivation.
-
UVA Irradiation: After incubation, place the cell culture plate directly under the UVA light source. Remove the lid of the plate to avoid UVA absorption by the plastic. Irradiate the cells with the desired dose of UVA (e.g., 1-10 J/cm²). The dose can be controlled by adjusting the irradiation time based on the calibrated output of the UVA source.
-
Post-Irradiation: Following irradiation, remove the psoralen-containing medium, wash the cells twice with PBS, and add fresh, pre-warmed complete cell culture medium.
-
Downstream Analysis: The cells are now ready for various downstream analyses, such as cell viability assays (e.g., MTT or WST-1 assay), DNA cross-linking quantification (e.g., comet assay or LC-MS/MS), or analysis of cellular signaling pathways (e.g., Western blotting for p53).
Protocol 2: Quantification of DNA Interstrand Cross-Links using Alkaline Comet Assay
The alkaline comet assay is a sensitive method to detect DNA strand breaks and can be modified to detect ICLs.
Materials:
-
Cells treated with psoralen and UVA as described in Protocol 1
-
Low melting point agarose (B213101) (LMPA)
-
Normal melting point agarose (NMPA)
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium (B1200493) iodide)
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of NMPA and allow it to solidify.
-
Cell Embedding: Harvest the treated cells and resuspend them in PBS. Mix the cell suspension with LMPA at 37°C and quickly pipette the mixture onto the pre-coated slides. Cover with a coverslip and allow to solidify on ice.
-
Lysis: Remove the coverslips and immerse the slides in cold lysis solution for at least 1 hour at 4°C.
-
Alkaline Unwinding and Electrophoresis: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer. Let the DNA unwind for a specific time (e.g., 20-40 minutes) and then perform electrophoresis at a low voltage (e.g., 25 V) for a set duration (e.g., 20-30 minutes).
-
Neutralization and Staining: Gently remove the slides from the electrophoresis tank and wash them with neutralization buffer. Stain the DNA with a suitable fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The presence of ICLs will result in a decrease in the tail moment of the comets compared to cells treated with a DNA damaging agent that only induces strand breaks (e.g., hydrogen peroxide) because the cross-links prevent the migration of DNA fragments.
Visualizations
Caption: Experimental workflow for psoralen and UVA induced DNA cross-linking.
Caption: Simplified signaling pathway in response to psoralen-UVA induced ICLs.
References
- 1. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 7. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-linking of DNA-binding proteins to DNA with psoralen and psoralen furan-side monoadducts. Comparison of action spectra with DNA-DNA cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-MS/MS for the detection of DNA interstrand cross-links formed by 8-methoxypsoralen and UVA irradiation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying 5,8-Dihydroxypsoralen Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoralens, a class of naturally occurring furocoumarins, are renowned for their photosensitizing properties, which have been therapeutically harnessed for decades in the treatment of various skin disorders. When activated by ultraviolet A (UVA) radiation, a treatment modality known as PUVA therapy, psoralens exhibit potent immunomodulatory and anti-proliferative effects. 5,8-Dihydroxypsoralen is a psoralen (B192213) derivative of significant interest for its potential therapeutic applications. This document provides detailed application notes and protocols for utilizing animal models to study the effects of this compound, with a focus on psoriasis and vitiligo.
The protocols outlined below are based on established animal models and the known mechanisms of psoralen action. Due to the limited availability of specific pharmacokinetic and toxicological data for this compound in the public domain, the proposed dosages are extrapolated from studies with related compounds, such as 8-methoxypsoralen (8-MOP). Therefore, it is imperative that researchers conduct preliminary dose-finding and toxicity studies to establish safe and effective dosing regimens for this compound in their specific experimental settings.
I. Animal Models for Cutaneous Disorders
Imiquimod-Induced Psoriasis-Like Skin Inflammation in Mice
The topical application of imiquimod (B1671794) (IMQ), a Toll-like receptor 7/8 agonist, induces a robust inflammatory response in mouse skin that closely mimics the key histopathological and immunological features of human plaque psoriasis. This model is characterized by erythema, scaling, epidermal thickening (acanthosis), and infiltration of immune cells, making it a valuable tool for screening anti-psoriatic compounds.
Relevant Mouse Strains: BALB/c and C57BL/6 mice are commonly used and susceptible to imiquimod-induced psoriasis.
Mouse Models of Vitiligo
Vitiligo is an autoimmune disorder characterized by the destruction of melanocytes, leading to patches of depigmented skin. Several mouse models have been developed to recapitulate the pathogenesis of vitiligo.
-
C57BL/6J Ler-vit/vit Spontaneous Model: This strain develops spontaneous depigmentation of the hair and skin, providing a model for studying the genetic and immunological basis of vitiligo.
-
Adoptive Transfer Model: This model involves the transfer of melanocyte-specific CD8+ T cells into recipient mice, which then attack and destroy melanocytes, leading to vitiligo-like depigmentation. This allows for the study of T-cell mediated autoimmunity in vitiligo.
II. Proposed Experimental Protocols
Protocol 1: Evaluation of Topical this compound in the Imiquimod-Induced Psoriasis Mouse Model
Objective: To assess the anti-inflammatory and anti-proliferative effects of topical this compound in combination with UVA radiation on psoriasis-like skin lesions in mice.
Materials:
-
Female BALB/c or C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle for topical formulation (e.g., ethanol, propylene (B89431) glycol, or a hydrophilic cream base)
-
UVA light source (320-400 nm)
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide (adapted for mice)
Experimental Workflow:
Application of 5,8-Dihydroxypsoralen in Photochemotherapy Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxypsoralen is a naturally occurring furanocoumarin, a class of compounds known for their photosensitizing properties. When activated by ultraviolet A (UVA) radiation, psoralen (B192213) derivatives can form covalent adducts with DNA, leading to a range of cellular responses including cell cycle arrest, apoptosis, and immunosuppression. This mechanism forms the basis of photochemotherapy, also known as PUVA (Psoralen + UVA) therapy, which is utilized in the treatment of hyperproliferative and inflammatory skin disorders such as psoriasis and vitiligo.[1][2] While various psoralen derivatives, such as 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), are well-studied and used in clinical practice, research into other derivatives like this compound is ongoing to explore potentially improved therapeutic profiles with fewer side effects.[3]
These application notes provide a comprehensive overview of the methodologies used to investigate the efficacy and mechanism of action of this compound in a research setting. The protocols detailed below are foundational for preclinical studies and can be adapted for specific experimental needs.
Mechanism of Action
The therapeutic effects of psoralen-based photochemotherapy are primarily attributed to the photoactivation of the psoralen molecule by UVA light. This process leads to the formation of monoadducts and interstrand cross-links (ICLs) with the pyrimidine (B1678525) bases of DNA.[4] These DNA lesions are highly cytotoxic and can trigger several downstream cellular events:
-
Inhibition of DNA Replication and Transcription: The formation of bulky DNA adducts physically obstructs the cellular machinery responsible for DNA replication and transcription, leading to the arrest of the cell cycle.
-
Induction of Apoptosis: The extensive DNA damage and stalled replication forks can activate DNA damage response pathways, ultimately leading to programmed cell death, or apoptosis. This is a key mechanism for eliminating hyperproliferating cells in psoriasis.[4]
-
Immunomodulatory Effects: PUVA therapy has been shown to modulate the immune response in the skin, which is beneficial in autoimmune conditions like psoriasis and vitiligo.
While the general mechanism for psoralens is understood, the specific quantitative effects and signaling pathways for this compound are not yet extensively documented in publicly available literature. The following table summarizes the general effects of psoralens in photochemotherapy.
Quantitative Data Summary
| Parameter | Typical Range/Effect for Psoralens | Relevance in Photochemotherapy Research |
| IC50 (Phototoxicity) | Varies depending on cell line, psoralen derivative, and UVA dose. | Determines the concentration of the compound required to inhibit cell growth by 50% upon UVA irradiation, indicating its phototoxic potential. |
| Apoptosis Rate | Significant increase in apoptotic cells post-PUVA treatment. | Quantifies the extent of programmed cell death induced by the treatment, a key therapeutic outcome. |
| DNA Adduct Formation | Dose-dependent formation of monoadducts and interstrand cross-links. | Direct measure of the compound's interaction with its molecular target (DNA). |
| Clinical Efficacy (e.g., PASI score reduction for psoriasis) | Varies; significant reduction in disease severity is the goal. | Evaluates the therapeutic effectiveness in a clinical setting. |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay
This protocol is adapted from the OECD Test Guideline 432 for the 3T3 Neutral Red Uptake Phototoxicity Test and can be used to determine the phototoxic potential of this compound.
1. Materials and Reagents:
-
Human keratinocyte cell line (e.g., HaCaT) or 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Neutral Red solution
-
Desorb solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well cell culture plates
-
UVA light source with a calibrated radiometer
2. Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve a range of final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known photosensitizer like chlorpromazine). Prepare two identical plates: one for UVA irradiation (+UVA) and one to be kept in the dark (-UVA).
-
Incubation: Incubate the plates for 1 hour at 37°C.
-
UVA Irradiation:
-
Remove the lid of the +UVA plate and expose it to a non-cytotoxic dose of UVA radiation (e.g., 5 J/cm²). The exact dose should be determined in preliminary experiments.
-
Simultaneously, keep the -UVA plate in a dark box at the same temperature for the duration of the irradiation.
-
-
Post-Irradiation Incubation: After irradiation, wash the cells with PBS and add fresh culture medium. Incubate both plates for another 24 hours.
-
Neutral Red Uptake Assay:
-
Incubate the cells with a medium containing Neutral Red for 3 hours.
-
Wash the cells with PBS and add the desorb solution to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the cell viability for each concentration relative to the vehicle control for both +UVA and -UVA plates. Determine the IC50 values for both conditions. A significant difference between the IC50 values of the +UVA and -UVA plates indicates a phototoxic potential.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
1. Materials and Reagents:
-
Cells treated with this compound and UVA as described in Protocol 1.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).
-
Flow cytometer.
2. Procedure:
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Analyze the samples to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Protocol 3: Preparation of Samples for DNA Adduct Analysis
This protocol outlines the general steps for isolating DNA from treated cells for subsequent analysis of DNA adducts by techniques like HPLC-MS/MS.
1. Materials and Reagents:
-
Cells treated with this compound and UVA.
-
DNA extraction kit (or standard phenol-chloroform extraction reagents).
-
RNase A.
-
Proteinase K.
-
Ethanol (B145695) (70% and 100%).
-
TE buffer (Tris-EDTA).
2. Procedure:
-
Cell Lysis: Harvest the treated cells and lyse them using the lysis buffer provided in the DNA extraction kit or a standard lysis buffer.
-
RNA Removal: Treat the lysate with RNase A to remove RNA.
-
Protein Removal: Digest proteins with Proteinase K.
-
DNA Precipitation: Precipitate the DNA using isopropanol (B130326) or ethanol.
-
Washing: Wash the DNA pellet with 70% ethanol to remove salts.
-
Resuspension: Air-dry the DNA pellet and resuspend it in TE buffer.
-
Quantification and Quality Check: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.
-
Enzymatic Hydrolysis (for HPLC-MS/MS analysis):
-
Denature the DNA by heating.
-
Digest the DNA to nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
-
Sample Clean-up: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich for DNA adducts before analysis.
Visualizations
Caption: General mechanism of this compound photochemotherapy.
Caption: Workflow for the in vitro phototoxicity assay.
Caption: A potential intrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for Quantifying 5,8-Dihydroxypsoralen in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxypsoralen is a metabolite of psoralen (B192213), a compound widely used in photochemotherapy for skin disorders like psoriasis and vitiligo. The quantification of this compound in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolic fate and potential biological activities. This document provides detailed application notes and experimental protocols for the accurate and sensitive quantification of this compound in biological samples using modern analytical techniques.
Analytical Methodologies
The primary methods for the quantification of psoralen and its metabolites in biological fluids are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and, more commonly, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). UPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for detecting low concentrations of metabolites in complex biological matrices.
Data Presentation: Quantitative Analysis of Psoralen Derivatives
The following table summarizes representative pharmacokinetic data for psoralen derivatives in rats, which can serve as a reference for expected concentration ranges and pharmacokinetic profiles when analyzing this compound. Please note that these values are for the parent compounds and that the pharmacokinetics of the 5,8-dihydroxy metabolite may differ.
| Compound | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Psoralen | 10 mg/kg, oral | 150 ± 30 | 1.5 ± 0.5 | 850 ± 150 | 4.13 ± 0.8 | [1] |
| Isopsoralen | 10 mg/kg, oral | 120 ± 25 | 2.0 ± 0.7 | 950 ± 180 | 5.56 ± 1.1 | [1] |
| Bergapten | 15 mg/kg, oral | 250 ± 50 | 3.0 ± 1.0 | 3537 ± 1302 | - | [2] |
| 8-Methoxypsoralen | 0.6 mg/kg, oral | 50 - 250 | 1 - 2 | - | 0.5 - 2 | [3] |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by UPLC-MS/MS
This protocol outlines a method for the sensitive and selective quantification of this compound in human plasma using UPLC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to a UPLC vial for analysis.
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B (linear gradient)
-
3.0-4.0 min: 95% B (hold)
-
4.0-4.1 min: 95-5% B (linear gradient)
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API series).
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Note: The specific precursor and product ions for this compound must be determined by infusing a standard solution of the analyte into the mass spectrometer. The molecular weight of this compound (C11H6O5) is 218.16 g/mol . The protonated molecule [M+H]+ would be m/z 219.17. Fragmentation of the precursor ion will yield specific product ions that can be used for quantification and confirmation.
-
Quantifier Transition: To be determined (e.g., 219.2 > 191.1).
-
Qualifier Transition: To be determined (e.g., 219.2 > 163.1).
-
-
MS Parameters: Optimize cone voltage and collision energy for each transition to achieve maximum signal intensity.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into blank human plasma.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Extraction of this compound from Urine for HPLC-UV Analysis
This protocol is suitable for higher concentrations of the analyte or when a mass spectrometer is not available.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine, add an appropriate internal standard.
-
Add 5 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject into the HPLC system.
2. HPLC-UV Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 5 µm, 4.6 x 150 mm, or equivalent.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical starting condition could be 30:70 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the wavelength of maximum absorbance for this compound by scanning a standard solution (likely in the range of 250-350 nm).
-
Injection Volume: 20 µL.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound in biological samples using UPLC-MS/MS.
References
Application Notes and Protocols for Psoralen Photochemotherapy (PUVA)
Disclaimer: The following experimental protocols are provided for informational purposes for researchers, scientists, and drug development professionals. These protocols are based on established Psoralen (B192213) plus Ultraviolet A (PUVA) therapy, primarily utilizing 8-methoxypsoralen (8-MOP), a well-researched psoralen derivative. There is currently a lack of specific published data and established protocols for the use of 5,8-Dihydroxypsoralen in PUVA therapy. The provided information should be adapted and optimized based on specific experimental needs and in accordance with all applicable laboratory safety guidelines and regulations.
Introduction
Psoralen photochemotherapy (PUVA) is a well-established and effective treatment for various skin disorders, most notably psoriasis.[1][2] The therapy combines the use of a photosensitizing agent, psoralen, with subsequent exposure to long-wave ultraviolet A (UVA) radiation.[1][2] This combination leads to a photochemical reaction that inhibits the rapid proliferation of skin cells, a hallmark of psoriatic lesions.[3][4] This document provides a detailed overview of the experimental protocols and underlying mechanisms of PUVA therapy, with a focus on providing a framework that can be adapted for research purposes.
Mechanism of Action
The therapeutic effects of PUVA therapy are primarily attributed to the interaction of psoralen with DNA upon activation by UVA light.[1][3]
-
DNA Intercalation and Cross-linking: Psoralens intercalate into the DNA of keratinocytes. Upon exposure to UVA radiation, they form covalent bonds with pyrimidine (B1678525) bases (thymine and cytosine), creating monoadducts and interstrand cross-links.[1] This DNA damage inhibits cell proliferation and induces apoptosis (programmed cell death) in the hyperproliferative keratinocytes characteristic of psoriasis.[1]
-
Immunomodulatory Effects: PUVA therapy also exerts immunomodulatory effects. It can induce apoptosis in T-lymphocytes within psoriatic plaques, which are key players in the inflammatory process of the disease.[5] Furthermore, PUVA can modulate the production of various cytokines, contributing to the resolution of inflammation.[1]
-
Signaling Pathway Modulation: Recent studies suggest that PUVA therapy may also act through mechanisms independent of direct DNA binding. One proposed mechanism involves the interaction of psoralens with specific cellular receptors, leading to the modulation of signaling pathways that regulate cell growth and differentiation, such as the epidermal growth factor (EGF) receptor pathway.[4][6] Additionally, PUVA has been shown to normalize signaling of the mTOR pathway in psoriatic skin.
Below is a diagram illustrating the proposed signaling pathway of PUVA therapy.
Caption: Proposed signaling pathway of PUVA therapy.
Experimental Protocols
The following protocols are generalized and should be adapted for specific research applications.
In Vitro Protocol: Phototoxicity Assay in Keratinocytes
This protocol is designed to determine the phototoxic potential of a psoralen compound on a human keratinocyte cell line (e.g., HaCaT).
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Psoralen compound (e.g., 8-MOP) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
UVA light source with a calibrated radiometer
-
Cell viability assay kit (e.g., MTT, XTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into 96-well plates at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Psoralen Incubation: Prepare serial dilutions of the psoralen compound in DMEM. Remove the old medium from the cells and add 100 µL of the psoralen dilutions to the respective wells. Include a solvent control. Incubate for 2 hours.
-
UVA Irradiation: Wash the cells twice with PBS. Add 100 µL of fresh PBS to each well. Expose the plate to a predetermined dose of UVA radiation. A dose-response curve for UVA should be established in preliminary experiments.
-
Post-Irradiation Incubation: Remove the PBS and add 100 µL of fresh DMEM with 10% FBS. Incubate for 48 hours.
-
Cell Viability Assessment: Determine cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the psoralen concentration and UVA dose to determine the phototoxicity.
In Vivo Protocol: Murine Model of Psoriasis
This protocol describes the use of a murine model to evaluate the efficacy of a psoralen compound in treating psoriasis-like skin inflammation.
Materials:
-
Imiquimod (B1671794) cream (5%) to induce psoriasis-like lesions
-
Psoralen solution for topical or oral administration
-
UVA light source with a calibrated radiometer
-
Calipers for measuring skin thickness
-
Histology equipment and reagents
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c). Shave the dorsal skin of the mice.
-
Induction of Psoriasis: Apply a daily topical dose of imiquimod cream to the shaved dorsal skin for 5-7 consecutive days to induce psoriasis-like inflammation.
-
PUVA Treatment:
-
Topical Administration: Apply the psoralen solution to the inflamed skin area. After a defined incubation period (e.g., 30 minutes), expose the area to a specific dose of UVA radiation.
-
Oral Administration: Administer the psoralen compound orally. After a specific time to allow for systemic distribution (e.g., 1-2 hours), expose the inflamed skin area to UVA radiation.
-
-
Assessment of Efficacy:
-
Clinical Scoring: Monitor the severity of the skin inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI, adapted for mice).
-
Skin Thickness: Measure the skin thickness of the treated area using calipers.
-
Histology: At the end of the experiment, collect skin biopsies for histological analysis to assess changes in epidermal thickness, inflammatory infiltrate, and other psoriasis-related markers.
-
Below is a diagram illustrating a general experimental workflow for in vivo PUVA studies.
Caption: General experimental workflow for in vivo PUVA studies.
Quantitative Data
The following tables summarize key quantitative data from clinical studies on PUVA therapy, primarily using 8-MOP and 5-MOP, which can serve as a reference for experimental design.
Table 1: Dosage and Treatment Parameters for Oral PUVA Therapy
| Parameter | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Reference(s) |
| Oral Dose | 0.4 - 0.6 mg/kg body weight | 1.0 - 1.2 mg/kg body weight | [1][3] |
| Time to Peak Photosensitivity | 1 - 3 hours | ~3 hours | [1][7] |
| Initial UVA Dose (based on skin type) | 0.5 - 5.0 J/cm² | Generally higher than 8-MOP | [1] |
| Treatment Frequency | 2 - 3 times per week | 2 - 3 times per week | [1][2] |
| Average Number of Exposures for Clearance | 15 - 25 | Comparable to 8-MOP | [1][8] |
| Mean Cumulative UVA Dose for Clearance | ~100 J/cm² | Significantly higher than 8-MOP | [1][8] |
Table 2: Efficacy of PUVA Therapy in Psoriasis
| Study Outcome | Result | Reference(s) |
| PASI 75 Response Rate (12 weeks) | 60% (nonresponder imputation) | [9] |
| PASI 75 Response Rate (per protocol) | 86% | [9] |
| Marked Improvement or Clearance Rate | 88.8% | [10] |
| Complete Response in Mycosis Fungoides (5-MOP) | 86% | [11] |
| Complete Response in Mycosis Fungoides (8-MOP) | 92% | [11] |
Safety and Precautions
-
Phototoxicity: Psoralens are potent photosensitizers. Strict adherence to UVA dosimetry is crucial to avoid severe erythema and blistering.[3]
-
Eye Protection: Patients and researchers must wear UVA-blocking eyewear during and after psoralen administration to prevent cataract formation.[1]
-
Skin Cancer Risk: Long-term PUVA therapy is associated with an increased risk of non-melanoma skin cancers. This should be a consideration in the design of long-term animal studies.
-
Solvent and Vehicle Selection: For in vitro and topical in vivo studies, the choice of solvent and vehicle for the psoralen compound is critical and should be tested for its own potential toxicity and effects on skin penetration.
Conclusion
PUVA therapy remains a valuable therapeutic modality and an important area of research. The protocols and data presented here provide a foundation for conducting preclinical and in vitro studies to investigate the efficacy and mechanisms of action of psoralen compounds. While specific data for this compound is lacking, the established principles of PUVA therapy with well-characterized psoralens like 8-MOP offer a robust framework for initiating such investigations. Future research should focus on determining the optimal photosensitizing and therapeutic properties of novel psoralen derivatives.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. dermnetnz.org [dermnetnz.org]
- 3. dermnetnz.org [dermnetnz.org]
- 4. Mechanisms of Psoralen Action in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PUVA-induced lymphocyte apoptosis: mechanism of action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of Psoralen Action in the Skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Randomized, double-blind, placebo-controlled evaluation of the efficacy of oral psoralen plus ultraviolet A for the treatment of plaque-type psoriasis using the Psoriasis Area Severity Index score (improvement of 75% or greater) at 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oral 8-methoxypsoralen photochemotherapy of psoriasis. The European PUVA study: a cooperative study among 18 European centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy of 8-methoxypsoralen vs. 5-methoxypsoralen plus ultraviolet A therapy in patients with mycosis fungoides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry-Based Analysis of 5,8-Dihydroxypsoralen Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxypsoralen, a member of the furanocoumarin family, is a naturally occurring or synthetic compound with significant photosensitizing properties. Upon activation by ultraviolet A (UVA) light, it can form covalent adducts with biological macromolecules, primarily DNA and proteins. These adducts can induce cellular responses, including apoptosis and cell cycle arrest, making them relevant in the context of photochemotherapy and toxicology. The precise characterization and quantification of these adducts are crucial for understanding their biological consequences and for the development of psoralen-based therapeutics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific platform for the analysis of this compound adducts.
This document provides detailed application notes and experimental protocols for the identification and quantification of this compound-DNA and -protein adducts using LC-MS/MS.
Analysis of this compound-DNA Adducts
Psoralens, upon UVA irradiation, intercalate into DNA and form covalent adducts primarily with pyrimidine (B1678525) bases, especially thymine. This can result in the formation of monoadducts and interstrand crosslinks (ICLs). The analysis of these adducts typically involves the isolation of DNA, enzymatic hydrolysis to constituent nucleosides, and subsequent analysis by LC-MS/MS.
Experimental Protocol: Quantification of this compound-DNA Adducts by LC-MS/MS
1. Sample Preparation: DNA Extraction and Hydrolysis
-
Cell Culture and Treatment: Culture cells of interest (e.g., human keratinocytes) to 80-90% confluency. Treat the cells with the desired concentration of this compound for a specified time (e.g., 1-4 hours).
-
UVA Irradiation: Following incubation, irradiate the cells with a controlled dose of UVA light (e.g., 1-5 J/cm²).
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit or standard phenol-chloroform extraction followed by ethanol (B145695) precipitation. Ensure high purity of the DNA (A260/A280 ratio of ~1.8).
-
Enzymatic Digestion:
-
To 10-20 µg of isolated DNA, add a digestion mixture containing nuclease P1, phosphodiesterase I, and alkaline phosphatase.[1]
-
Incubate the mixture at 37°C for 12-16 hours to ensure complete digestion of DNA into individual nucleosides.
-
The use of isotopically labeled internal standards, such as [¹³C,¹⁵N]-labeled this compound-thymidine adducts, is crucial for accurate quantification and should be added to the sample prior to digestion.
-
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 60% B over 15 minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions: Based on the structure of this compound and its likely adduction to thymidine, the following are predicted precursor and product ions. Note: These transitions should be empirically optimized using synthesized standards.
-
This compound-Thymidine Monoadduct: The precursor ion will be the [M+H]⁺ of the adduct. Fragmentation will likely involve the neutral loss of the deoxyribose moiety (-116.0474 Da) and fragmentation of the psoralen (B192213) ring.
-
Internal Standard: Monitor the corresponding transitions for the isotopically labeled standard.
-
-
Instrument Parameters: Optimize declustering potential, collision energy, and cell exit potential for each transition to achieve maximum sensitivity.
-
Data Presentation: Quantitative Analysis of DNA Adducts
The following table provides a template for presenting quantitative data on this compound-DNA adduct formation. The values are hypothetical and should be replaced with experimental data.
| Treatment Condition | This compound-Thymidine Monoadducts (adducts per 10⁶ nucleotides) | This compound-Thymidine Interstrand Crosslinks (adducts per 10⁶ nucleotides) |
| Control (No UVA) | Not Detected | Not Detected |
| 1 µM 5,8-DHP + 1 J/cm² UVA | 15.2 ± 2.1 | 1.8 ± 0.4 |
| 1 µM 5,8-DHP + 5 J/cm² UVA | 45.8 ± 5.3 | 8.5 ± 1.2 |
| 5 µM 5,8-DHP + 1 J/cm² UVA | 78.4 ± 8.9 | 9.7 ± 1.5 |
| 5 µM 5,8-DHP + 5 J/cm² UVA | 210.1 ± 25.6 | 35.2 ± 4.1 |
Values are presented as mean ± standard deviation (n=3).
Experimental Workflow Diagram
Analysis of this compound-Protein Adducts
In addition to DNA, psoralens can form photoadducts with proteins, potentially altering their structure and function. The analysis of these adducts typically employs a "bottom-up" proteomics approach, where proteins are digested into peptides prior to LC-MS/MS analysis.
Experimental Protocol: Identification of this compound-Protein Adducts
1. Sample Preparation: Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction: Following cell treatment and UVA irradiation as described for DNA adducts, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 100 µg) and reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56°C for 30 minutes.
-
Alkylate the free cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Perform in-solution or in-gel digestion of the proteins using a sequence-specific protease, most commonly trypsin.
-
Incubate the protein sample with trypsin (e.g., 1:50 enzyme-to-protein ratio) at 37°C overnight.
-
-
Peptide Cleanup: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for proteomics (e.g., 75 µm ID x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2-40% B over 60-120 minutes).
-
Flow Rate: A nano-flow rate is typically used (e.g., 300 nL/min).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Strategy: Data-Dependent Acquisition (DDA). A full MS scan is followed by MS/MS scans of the most intense precursor ions.
-
Data Analysis: The acquired MS/MS spectra are searched against a protein database (e.g., Swiss-Prot) using a search engine (e.g., Mascot, Sequest). The search parameters should include a variable modification corresponding to the mass of this compound on reactive amino acid residues (e.g., cysteine, histidine, lysine, tryptophan).
-
Data Presentation: Identification of Protein Adducts
The following table provides a template for presenting identified protein adducts.
| Protein Accession | Protein Name | Modified Peptide Sequence | Modified Residue | Mass Shift (Da) |
| P04637 | Tumor suppressor p53 | K.TFCK ICLG.K | Lysine (K) | 218.053 |
| P60709 | Actin, cytoplasmic 1 | R.PIIH GIVD.S | Histidine (H) | 218.053 |
| P02768 | Albumin | L.VC TISTL.P | Cysteine (C) | 218.053 |
Mass shift corresponds to the addition of this compound.
Experimental Workflow Diagram
References
Application Notes and Protocols for Studying DNA Repair Pathways Using 5,8-Dihydroxypsoralen
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,8-Dihydroxypsoralen, a derivative of psoralen (B192213), is a potent tool for investigating the intricate mechanisms of DNA repair. When activated by long-wave ultraviolet light (UVA), it forms covalent adducts with DNA, primarily creating monoadducts (MAs) and interstrand crosslinks (ICLs). These lesions present a significant challenge to the cell's genomic integrity, as they can block critical processes like DNA replication and transcription. The cellular response to this damage involves a complex network of DNA repair pathways, most notably Nucleotide Excision Repair (NER) and the Fanconi Anemia (FA) pathway. By inducing these specific types of DNA damage, this compound allows researchers to dissect the signaling cascades, protein recruitment, and enzymatic activities involved in their repair. This application note provides detailed protocols and data presentation guidelines for utilizing this compound to study these vital cellular processes, offering insights for basic research and the development of novel therapeutics targeting DNA repair.
Mechanism of Action
Upon intercalation into the DNA helix, this compound is photoactivated by UVA radiation (320-400 nm). This activation leads to the formation of cyclobutane (B1203170) adducts between the psoralen molecule and pyrimidine (B1678525) bases, particularly thymine. The initial photoreaction typically forms a monoadduct. A subsequent photoreaction at the other reactive end of the psoralen molecule can then form an interstrand crosslink, covalently linking the two strands of the DNA double helix. The ratio of MAs to ICLs can be influenced by the dose of UVA light.
Key DNA Repair Pathways Involved
The repair of this compound-induced DNA adducts is a multi-step process primarily managed by two key pathways:
-
Nucleotide Excision Repair (NER): This versatile pathway is responsible for removing a wide range of bulky DNA lesions that distort the DNA helix, including psoralen monoadducts. The initial recognition of the damage is a critical step, followed by the excision of a short single-stranded DNA fragment containing the lesion. The resulting gap is then filled in by DNA polymerase and sealed by DNA ligase.
-
Fanconi Anemia (FA) Pathway: The FA pathway is specifically activated to resolve the more complex and cytotoxic interstrand crosslinks, particularly when encountered by the DNA replication machinery. A key event in this pathway is the monoubiquitination of the FANCI-FANCD2 protein complex, which then coordinates the actions of various nucleases, polymerases, and homologous recombination proteins to unhook the crosslink and repair the DNA.[1] There is significant crosstalk between the FA pathway and NER, as some NER factors are involved in the initial processing of the ICL.
Data Presentation
Quantitative data from experiments using this compound should be summarized in clearly structured tables to facilitate comparison between different experimental conditions, cell lines, or time points.
Table 1: Cytotoxicity of this compound in Combination with UVA Radiation
| Cell Line | This compound (µM) | UVA Dose (J/cm²) | Cell Viability (%) |
| Wild-Type (e.g., A549) | 0 | 5 | 98 ± 3 |
| 1 | 5 | 75 ± 5 | |
| 5 | 5 | 42 ± 6 | |
| 10 | 5 | 21 ± 4 | |
| NER-deficient (e.g., XP-A) | 0 | 5 | 95 ± 4 |
| 1 | 5 | 35 ± 7 | |
| 5 | 5 | 15 ± 3 | |
| 10 | 5 | 5 ± 2 | |
| FA-deficient (e.g., FA-A) | 0 | 5 | 97 ± 2 |
| 1 | 5 | 55 ± 6 | |
| 5 | 5 | 25 ± 5 | |
| 10 | 5 | 10 ± 3 |
Data are presented as mean ± standard deviation from three independent experiments. This table provides illustrative data; actual values must be determined experimentally.
Table 2: Quantification of this compound-Induced DNA Adducts
| Cell Line | Time after UVA (hours) | Monoadducts (per 10⁶ nucleotides) | Interstrand Crosslinks (per 10⁶ nucleotides) |
| Wild-Type | 0 | 150 ± 20 | 25 ± 5 |
| 6 | 70 ± 15 | 10 ± 3 | |
| 24 | 15 ± 5 | 2 ± 1 | |
| NER-deficient | 0 | 160 ± 25 | 28 ± 6 |
| 6 | 155 ± 22 | 26 ± 5 | |
| 24 | 150 ± 20 | 25 ± 4 | |
| FA-deficient | 0 | 155 ± 20 | 27 ± 4 |
| 6 | 80 ± 18 | 25 ± 6 | |
| 24 | 20 ± 8 | 23 ± 5 |
Illustrative data based on typical results for psoralen compounds. Quantification can be performed using techniques like LC-MS/MS.
Experimental Protocols
Protocol 1: Induction of DNA Damage with this compound and UVA
This protocol describes the general procedure for treating cultured mammalian cells with this compound and UVA to induce DNA damage.
Materials:
-
Mammalian cell line of interest (e.g., wild-type, NER-deficient, FA-deficient)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO, stored at -20°C, protected from light)
-
UVA light source with a calibrated output (e.g., 365 nm)
-
6-well plates or other suitable culture vessels
Procedure:
-
Seed cells in 6-well plates at a density that allows them to be in the logarithmic growth phase at the time of treatment.
-
The following day, replace the medium with fresh, pre-warmed complete medium.
-
Prepare working solutions of this compound in complete medium at the desired concentrations (e.g., 0, 1, 5, 10 µM). Protect solutions from light.
-
Remove the medium from the cells and add the this compound working solutions.
-
Incubate the cells for 1-2 hours at 37°C in a CO₂ incubator to allow for cellular uptake.
-
Remove the this compound-containing medium and wash the cells twice with PBS.
-
Add a thin layer of PBS to the cells to prevent them from drying out during irradiation.
-
Place the plate under the UVA light source and irradiate with the desired dose (e.g., 1-10 J/cm²). The dose can be controlled by adjusting the irradiation time.
-
After irradiation, remove the PBS and add fresh, pre-warmed complete medium.
-
Incubate the cells for the desired time points (e.g., 0, 6, 24 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound and UVA.
Materials:
-
Treated and untreated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the desired incubation period following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Alkaline Comet Assay for Detection of DNA Strand Breaks
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks. In the context of this compound, it can be used to detect the transient strand breaks that occur during the repair of ICLs.
Materials:
-
Treated and untreated cells
-
Comet assay slides
-
Low melting point agarose (B213101) (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green I)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Harvest cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Mix 10 µL of the cell suspension with 90 µL of molten LMPA (at 37°C).
-
Pipette the mixture onto a comet assay slide and cover with a coverslip.
-
Solidify the agarose by placing the slide at 4°C for 10 minutes.
-
Carefully remove the coverslip and immerse the slide in cold lysis solution for at least 1 hour at 4°C.
-
Gently remove the slide from the lysis solution and place it in a horizontal gel electrophoresis tank.
-
Fill the tank with cold alkaline electrophoresis buffer and let the DNA unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
After electrophoresis, gently remove the slide and neutralize it by washing three times for 5 minutes each with neutralization buffer.
-
Stain the DNA with a fluorescent dye.
-
Visualize the comets using a fluorescence microscope and quantify the DNA damage using appropriate software (measuring tail length, tail moment, etc.).
Visualizations
Caption: Experimental workflow for inducing DNA damage with this compound and UVA.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing UVA Dosage for 5,8-Dihydroxypsoralen (5,8-DOP) Activation in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8-Dihydroxypsoralen (5,8-DOP) and UVA activation in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (5,8-DOP) activation by UVA?
A1: this compound (5,8-DOP), like other psoralens, is a photosensitive compound. Upon UVA irradiation (320-400 nm), it becomes activated and can form covalent adducts with the pyrimidine (B1678525) bases of DNA, leading to interstrand cross-links. This process can inhibit DNA replication and transcription, ultimately inducing apoptosis or other cellular responses.[1][2] Some studies also suggest that psoralens can act on cellular membranes and signaling proteins, independent of direct DNA interaction.[1][2]
Q2: What is a good starting concentration for 5,8-DOP in cell culture experiments?
Q3: What is a typical UVA dose range for activating 5,8-DOP?
A3: The optimal UVA dose is cell-type and concentration-dependent. A common starting point for in vitro phototoxicity assays is a UVA dose of 5 J/cm². It is recommended to perform a dose-response experiment with a range of UVA doses (e.g., 1 to 10 J/cm²) to determine the optimal dose for your specific experimental conditions.
Q4: How long should I incubate the cells with 5,8-DOP before UVA irradiation?
A4: Incubation time allows for the cellular uptake of the compound. A typical incubation time for psoralen (B192213) compounds before UVA irradiation is 1 hour. However, the optimal time can vary depending on the cell type and the specific experimental goals.
Q5: Can I use a standard UV transilluminator for UVA activation?
A5: It is not recommended. A calibrated UVA source with a known spectral output and irradiance is crucial for reproducible results. The UVA source should primarily emit in the 320-400 nm range. It is important to measure the irradiance at the sample distance to calculate the exposure time needed to deliver the desired UVA dose.
Troubleshooting Guides
Issue 1: Low or No Cellular Response After 5,8-DOP and UVA Treatment
| Possible Cause | Troubleshooting Steps |
| Insufficient 5,8-DOP Concentration | Perform a dose-response experiment with increasing concentrations of 5,8-DOP to find the optimal concentration for your cell type. |
| Insufficient UVA Dose | Verify the output of your UVA source and the calculation of the exposure time. Perform a UVA dose-response experiment to determine the optimal energy level. |
| Poor Cellular Uptake of 5,8-DOP | Increase the incubation time with 5,8-DOP before UVA irradiation. Consider using a solubilizing agent if 5,8-DOP precipitation is observed. |
| Incorrect Wavelength of UVA Source | Ensure your UVA source emits within the 320-400 nm range, which is optimal for psoralen activation. |
| Cell Line Insensitivity | Some cell lines may be more resistant to psoralen-UVA treatment. Consider using a different cell line or a positive control compound to validate your experimental setup. |
Issue 2: High Background Signal or Non-Specific Cell Death
| Possible Cause | Troubleshooting Steps |
| 5,8-DOP is Toxic Without UVA | Perform a dark toxicity control experiment where cells are treated with 5,8-DOP but not exposed to UVA to assess its inherent cytotoxicity. |
| UVA Dose is Too High | High doses of UVA can cause cellular damage and death independently of the photosensitizer. Run a control with cells exposed to UVA without 5,8-DOP. |
| Contamination of Reagents or Cultures | Use fresh, sterile reagents and ensure aseptic techniques to prevent microbial contamination which can lead to cell death. |
| Non-Specific Binding of Detection Reagents | If using a fluorescence or colorimetric assay, optimize blocking steps and antibody/dye concentrations to reduce background signal. |
| Solvent Toxicity | If dissolving 5,8-DOP in a solvent like DMSO, ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells. |
Quantitative Data Summary
| Parameter | Recommended Range / Value | Notes |
| 5,8-DOP Concentration | 0.1 - 100 µM | Optimal concentration is cell-type dependent and should be determined experimentally. |
| UVA Dose | 1 - 10 J/cm² | Start with 5 J/cm² and optimize based on a dose-response curve. |
| UVA Wavelength | 320 - 400 nm | Peak activation is generally in this range. |
| Incubation Time | 1 hour | Can be optimized (e.g., 30 min to 4 hours) based on cellular uptake studies. |
Experimental Protocols
Protocol 1: Determining the Optimal UVA Dose for 5,8-DOP Activation
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
5,8-DOP Incubation: Prepare a working solution of 5,8-DOP at the desired concentration in cell culture medium. Replace the medium in the wells with the 5,8-DOP solution and incubate for 1 hour at 37°C. Include control wells with medium only.
-
UVA Irradiation:
-
Remove the plate from the incubator.
-
Expose the plate to a range of UVA doses (e.g., 0, 1, 2, 5, 8, 10 J/cm²). The '0 J/cm²' wells will serve as the dark control.
-
Ensure the UVA source is calibrated, and the distance to the plate is consistent.
-
-
Post-Irradiation Incubation: After irradiation, replace the 5,8-DOP solution with fresh cell culture medium and incubate for a period appropriate for your endpoint assay (e.g., 24-48 hours for viability assays).
-
Endpoint Analysis: Perform a cell viability assay (e.g., MTT, Neutral Red Uptake) to determine the percentage of viable cells at each UVA dose. The optimal UVA dose will be the one that gives a significant response in the presence of 5,8-DOP with minimal toxicity in the UVA-only control.
Protocol 2: Phototoxicity Assay (Adapted from 3T3 Neutral Red Uptake Assay)
-
Cell Seeding: Seed 3T3 fibroblasts or another suitable cell line in two 96-well plates and incubate until they reach 50-60% confluency.
-
5,8-DOP Treatment: Prepare a series of dilutions of 5,8-DOP in culture medium. Treat the cells in both plates with these dilutions for 1 hour. Include vehicle controls.
-
UVA Irradiation:
-
Designate one plate as "+UVA" and the other as "-UVA" (dark control).
-
Expose the "+UVA" plate to a pre-determined optimal dose of UVA (e.g., 5 J/cm²).
-
Keep the "-UVA" plate in the dark for the same duration.
-
-
Neutral Red Staining: After a 24-hour post-irradiation incubation, incubate the cells with Neutral Red dye solution for 3 hours.
-
Dye Extraction and Measurement: Wash the cells, then extract the dye using a destaining solution. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the cell viability for each concentration in both the +UVA and -UVA plates. A significant decrease in viability in the +UVA plate compared to the -UVA plate indicates phototoxicity.
Visualizations
Caption: Workflow for optimizing UVA dosage for 5,8-DOP activation.
Caption: Putative signaling pathways activated by 5,8-DOP and UVA.
Caption: Troubleshooting decision tree for low signal in experiments.
References
Technical Support Center: Minimizing Off-Target Effects of 5,8-Dihydroxypsoralen Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing off-target effects during experimental use of 5,8-Dihydroxypsoralen (5,8-DOP). The information is structured to address specific issues through troubleshooting guides and frequently asked questions. Methodologies for key experiments are detailed, and quantitative data is summarized for easy reference.
Troubleshooting Guide
This guide addresses common issues encountered during 5,8-DOP treatment in a question-and-answer format.
| Issue/Question | Possible Cause(s) | Suggested Solution(s) |
| High levels of cytotoxicity observed in control (non-UVA exposed) cells. | 1. High concentration of 5,8-DOP. 2. Solvent toxicity (e.g., DMSO). 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the optimal non-toxic concentration of 5,8-DOP. 2. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%). 3. Check for and address any potential cell culture contamination. |
| Excessive cell death in UVA-exposed cells, even at low 5,8-DOP concentrations. | 1. UVA dose is too high. 2. High sensitivity of the cell line to oxidative stress. 3. Synergistic toxicity of 5,8-DOP and UVA. | 1. Titrate the UVA dose to find the optimal balance between efficacy and toxicity. 2. Consider using antioxidants or ROS quenchers (e.g., N-acetylcysteine, Vitamin E) to mitigate oxidative stress. 3. Optimize both 5,8-DOP concentration and UVA dose in a matrix experiment. |
| Inconsistent or non-reproducible results between experiments. | 1. Variability in UVA lamp output. 2. Inconsistent incubation times with 5,8-DOP. 3. Cell passage number and confluency differences. | 1. Regularly calibrate the UVA light source. 2. Strictly adhere to standardized incubation protocols. 3. Use cells within a consistent passage number range and at a similar confluency for all experiments. |
| Low therapeutic efficacy (e.g., insufficient inhibition of cell proliferation). | 1. Sub-optimal concentration of 5,8-DOP. 2. Insufficient UVA dose. 3. Poor cellular uptake of 5,8-DOP. | 1. Increase the concentration of 5,8-DOP based on dose-response studies. 2. Increase the UVA dose, while monitoring for off-target toxicity. 3. Verify cellular uptake using analytical methods or fluorescently labeled analogues, if available. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of this compound's therapeutic action?
Upon UVA irradiation, 5,8-DOP intercalates into the DNA double helix and forms covalent photoadducts, primarily with pyrimidine (B1678525) bases. This cross-linking of DNA strands inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly proliferating cells.
2. What are the main off-target effects of 5,8-DOP treatment?
The primary off-target effects of psoralen-based treatments, including likely those of 5,8-DOP, stem from the generation of reactive oxygen species (ROS) upon photoactivation.[1] This can lead to oxidative damage to cellular components such as lipids, proteins, and DNA, resulting in generalized cytotoxicity that is not specific to the intended therapeutic target.[2]
3. How can I reduce the generation of reactive oxygen species (ROS) during my experiments?
Several strategies can be employed to mitigate ROS-induced off-target effects:
-
Use of ROS Quenchers: Including antioxidants or ROS scavengers in the cell culture medium can help neutralize ROS. Common examples include N-acetylcysteine (NAC), Vitamin E (alpha-tocopherol), and flavonoids like rutin.
-
Oxygen Depletion: Performing the UVA irradiation step under hypoxic or anoxic conditions can reduce the availability of molecular oxygen, a key substrate for ROS formation.
-
Optimized Dosing: Using the lowest effective concentrations of both 5,8-DOP and the lowest effective dose of UVA radiation can help to minimize ROS production.[3]
4. What is a recommended starting point for 5,8-DOP concentration and UVA dosage?
While optimal conditions are cell-type dependent, a common starting point for psoralen (B192213) derivatives in vitro is in the range of 1-10 µM.[4] The UVA dose should be titrated, starting from a low dose (e.g., 0.5 J/cm²) and gradually increasing to find the desired effect without excessive toxicity. It is crucial to perform a thorough dose-response analysis for both 5,8-DOP and UVA in your specific experimental system.
5. How does 5,8-DOP compare to other psoralens like 8-MOP and 5-MOP?
Different psoralen derivatives exhibit varying degrees of phototoxicity and therapeutic efficacy. For instance, 5-methoxypsoralen (5-MOP) has been reported to have lower phototoxicity and cause fewer side effects like nausea compared to 8-methoxypsoralen (8-MOP).[5][6] The specific off-target effect profile of 5,8-DOP is not as well-documented and should be empirically determined and compared to other psoralens in your experimental model.
Data Presentation
Table 1: Illustrative Comparison of Psoralen Derivatives
Disclaimer: The following data is illustrative and based on published findings for 8-MOP and 5-MOP. Specific values for 5,8-DOP must be determined experimentally.
| Parameter | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | This compound (5,8-DOP) |
| Typical in vitro Concentration | 1-50 µM | 1-50 µM | To be determined |
| Relative Phototoxicity | High | Moderate to High[3] | To be determined |
| Primary Off-Target Mechanism | ROS Generation | ROS Generation | ROS Generation (presumed) |
| Commonly Reported Side Effects (in vivo) | Nausea, Erythema[7] | Lower incidence of nausea[5] | To be determined |
Experimental Protocols
Protocol 1: Determination of Optimal 5,8-DOP Concentration and UVA Dose
This protocol outlines a method to determine the therapeutic window of 5,8-DOP by assessing its cytotoxicity with and without UVA irradiation.
Materials:
-
Human keratinocytes (e.g., HaCaT) or other relevant cell line
-
This compound (5,8-DOP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT or other cell viability assay reagent
-
96-well cell culture plates
-
Calibrated UVA light source (320-400 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
5,8-DOP Treatment: Prepare serial dilutions of 5,8-DOP in cell culture medium. Replace the medium in the wells with the 5,8-DOP dilutions. Include a vehicle control.
-
Incubation: Incubate the cells with 5,8-DOP for a predetermined time (e.g., 1-2 hours).
-
UVA Irradiation: Expose one set of plates to a range of UVA doses. Keep a duplicate set of plates in the dark as a control.
-
Post-Irradiation Incubation: Replace the medium with fresh, drug-free medium and incubate for 24-48 hours.
-
Cell Viability Assessment: Perform a cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values for both the UVA-exposed and non-exposed conditions. The therapeutic index can be estimated as the ratio of the IC50 without UVA to the IC50 with UVA.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol describes a method to quantify the generation of intracellular ROS following 5,8-DOP and UVA treatment.
Materials:
-
Cells of interest
-
This compound (5,8-DOP)
-
Cell culture medium
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA) or other ROS-sensitive fluorescent probe
-
UVA light source
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with 5,8-DOP as described in Protocol 1.
-
Probe Loading: After incubation with 5,8-DOP, wash the cells with PBS and incubate with DCFH-DA (typically 5-10 µM) for 30 minutes in the dark.
-
UVA Irradiation: Expose the cells to the desired UVA dose.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Compare the fluorescence intensity of treated cells to that of control cells to determine the relative increase in ROS generation.
Visualizations
Caption: Experimental workflow for 5,8-DOP and UVA treatment.
Caption: Dual mechanism of psoralen action upon UVA activation.
Caption: Logic diagram for troubleshooting high cytotoxicity.
References
- 1. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Formation of DNA adducts and oxidative DNA damage in rats treated with 1,6-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UVA radiation augments cytotoxic activity of psoralens in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 14348-23-3 [chemicalbook.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Impact of psoralen/UVA-treatment on survival, activation, and immunostimulatory capacity of monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting low efficiency of 5,8-Dihydroxypsoralen cross-linking
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low efficiency with 5,8-Dihydroxypsoralen (5,8-DOP) cross-linking experiments. The information is presented in a question-and-answer format to directly address common issues.
Disclaimer
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing very low or no DNA cross-linking with 5,8-DOP. What are the most likely causes?
Low cross-linking efficiency is a common issue and can stem from several factors throughout the experimental workflow. The primary areas to investigate are the integrity and concentration of your 5,8-DOP solution, the parameters of your UVA irradiation, and the specifics of your reaction conditions.
A logical workflow for troubleshooting this issue is to systematically verify each component of your experiment, starting from the reagent preparation and moving through to the final analysis.
Q2: How can I be sure my 5,8-DOP solution is properly prepared and active?
The preparation and handling of the 5,8-DOP solution is a critical first step. Issues with solubility, concentration, and stability can directly lead to poor cross-linking.
-
Solubility: this compound has low solubility in aqueous buffers.
-
Recommendation: Prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol. Subsequently, dilute the stock solution into your aqueous reaction buffer. Be mindful of the final concentration of the organic solvent in your reaction, as high concentrations can affect DNA structure and the cross-linking reaction.
-
-
Stability: Psoralen (B192213) derivatives can be sensitive to light and degradation over time, especially in solution.
-
Recommendation: Prepare fresh stock solutions for your experiments. If you must store them, do so at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by wrapping vials in aluminum foil.
-
-
Concentration: An incorrect concentration of 5,8-DOP will directly impact the efficiency of the reaction.
-
Recommendation: Verify the concentration of your stock solution using spectrophotometry, if you have a known extinction coefficient for 5,8-DOP in the solvent used. When starting, it is advisable to test a range of 5,8-DOP concentrations to determine the optimal concentration for your specific system.
-
Q3: What are the optimal UVA irradiation conditions for 5,8-DOP cross-linking?
The UVA dose is a critical parameter that directly influences the formation of both monoadducts and interstrand cross-links. The total dose is a product of the UVA intensity and the irradiation time.
-
UVA Wavelength: Psoralens are activated by long-wave UVA light. The optimal wavelength for DNA-DNA cross-linking with psoralen derivatives is generally in the range of 320-380 nm, with 365 nm being a commonly used wavelength.
-
UVA Dose (Fluence): The cross-linking yield is directly proportional to the UVA dose. If the dose is too low, insufficient excitation of the psoralen will occur, leading to low levels of adduct formation. If the dose is too high, it can lead to DNA damage.
-
Recommendation: It is essential to empirically determine the optimal UVA dose for your experimental system. This can be achieved by performing a dose-response experiment where you vary the irradiation time while keeping the UVA intensity and 5,8-DOP concentration constant.
-
-
UVA Source and Calibration: The actual output of your UVA lamp may differ from the manufacturer's specifications and can decrease over time.
-
Recommendation: Regularly calibrate your UVA source using a UVA meter to ensure you are delivering a consistent and accurate dose. Ensure the distance between the UVA source and your sample is consistent between experiments.
-
The process of psoralen cross-linking is a two-photon event. The first photon leads to the formation of a monoadduct, and the absorption of a second photon by the monoadduct results in the formation of an interstrand cross-link.
Technical Support Center: Managing Phototoxicity of 5,8-Dihydroxypsoralen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the phototoxicity of 5,8-Dihydroxypsoralen (5,8-DHP) in experimental settings. The guidance is based on established principles for working with photosensitive psoralen (B192213) compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5,8-DHP) and why is it phototoxic?
This compound is a naturally occurring furocoumarin, a class of organic chemical compounds produced by a variety of plants. Like other psoralens, 5,8-DHP is a photosensitizing agent. Its phototoxicity is triggered by exposure to ultraviolet A (UVA) radiation (wavelength 320–400 nm). Upon absorption of UVA photons, the 5,8-DHP molecule transitions to an excited state. This energy can be transferred to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen and superoxide (B77818) anions. These ROS can cause direct cellular damage to lipids, proteins, and nucleic acids, leading to cytotoxicity. Additionally, some psoralens can form covalent adducts with DNA, further contributing to cellular damage.
Q2: I am observing high levels of cell death in my experiments. How can I be sure it's due to the phototoxicity of 5,8-DHP?
To confirm that the observed cytotoxicity is due to phototoxicity, you should include the following controls in your experimental setup:
-
No Treatment Control: Cells that are not exposed to 5,8-DHP or UVA radiation.
-
5,8-DHP only Control: Cells incubated with 5,8-DHP but not exposed to UVA radiation. Psoralens themselves are generally not chemotoxic without photoactivation.
-
UVA only Control: Cells exposed to the same dose of UVA radiation but without 5,8-DHP incubation.
If significant cell death is only observed in the group that receives both 5,8-DHP and UVA exposure, it is highly indicative of a phototoxic effect.
Q3: What is the optimal wavelength and dose of UVA radiation for activating 5,8-DHP?
The optimal activation wavelength for most psoralens falls within the UVA range (320-400 nm). The precise dose of UVA radiation required will depend on the concentration of 5,8-DHP, the cell type, and the desired experimental outcome. It is crucial to perform a dose-response experiment to determine the minimal phototoxic dose (MPD) for your specific experimental conditions.
Q4: How can I mitigate the phototoxicity of 5,8-DHP in my cell culture experiments?
Several strategies can be employed to reduce unwanted phototoxic damage:
-
Optimize Light Exposure: Use the lowest possible intensity of UVA radiation combined with a longer exposure time, as this is often less damaging than short, high-intensity bursts.
-
Use Antioxidants: Supplementing the culture medium with antioxidants can help neutralize the ROS generated during photoactivation.
-
Oxygen Depletion: Since the formation of many ROS is oxygen-dependent, removing oxygen from the culture medium prior to and during UVA exposure can reduce phototoxicity. This can be achieved by bubbling nitrogen gas through the medium.
-
Red-Shifted Wavelengths: If your experimental setup allows, using wavelengths at the higher end of the UVA spectrum (closer to 400 nm) may be less damaging than shorter UVA wavelengths.
Q5: I am having trouble dissolving 5,8-DHP. What solvents should I use?
For many psoralen compounds, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions. It is important to first dissolve the compound in a small amount of DMSO and then dilute it to the final working concentration in your aqueous culture medium or buffer. Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always check the solubility information provided by the compound supplier.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in results between experiments. | Inconsistent UVA light source intensity or exposure time. | Regularly calibrate your UVA light source. Use a radiometer to ensure consistent dosage. Standardize the distance between the light source and the experimental samples. |
| Fluctuation in the concentration of the 5,8-DHP working solution. | Prepare fresh working solutions for each experiment from a well-characterized stock solution. Protect stock solutions from light and store them appropriately. | |
| Complete cell death even at the lowest 5,8-DHP concentration and UVA dose. | The lowest tested dose is still above the phototoxic threshold for your cell type. | Perform a more granular dose-response curve with lower concentrations of 5,8-DHP and/or lower doses of UVA radiation. |
| Cells are particularly sensitive to oxidative stress. | Pre-incubate cells with an antioxidant, such as N-acetylcysteine (NAC) or Trolox, before adding 5,8-DHP and exposing them to UVA. | |
| No observable effect even at high concentrations and doses. | Ineffective UVA light source. | Ensure your UVA lamp is functioning correctly and emitting at the appropriate wavelength. Check the age of the bulb, as output can decrease over time. |
| The compound has degraded. | Use a fresh vial of 5,8-DHP. Ensure proper storage conditions (e.g., protected from light, appropriate temperature). | |
| The compound is not sufficiently dissolved. | Confirm the solubility of your 5,8-DHP. Try gentle warming or vortexing to aid dissolution. Consider using a different solvent for the stock solution, ensuring it is compatible with your experimental system. |
Experimental Protocols & Data
Determining the Minimal Phototoxic Dose (MPD)
The Minimal Phototoxic Dose (MPD) is the lowest dose of UVA radiation that produces a defined phototoxic effect (e.g., a specific level of cell death or erythema) at a fixed concentration of the photosensitizer.
Methodology:
-
Cell Plating: Plate cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Incubation with 5,8-DHP: Incubate the cells with a fixed, non-toxic concentration of 5,8-DHP for a predetermined period (e.g., 1-2 hours). Include "no drug" control wells.
-
UVA Irradiation: Expose the plate to a series of increasing doses of UVA radiation. Shield a portion of the plate to serve as a "no light" control.
-
Post-Irradiation Incubation: Remove the 5,8-DHP-containing medium, replace it with fresh medium, and incubate the cells for a period sufficient for the phototoxic effects to manifest (e.g., 24-72 hours).
-
Assessment of Viability: Determine cell viability using a standard assay such as MTT, XTT, or a live/dead staining kit.
-
MPD Determination: The MPD is the lowest UVA dose that results in a statistically significant reduction in cell viability compared to the "no light" control.
| Parameter | Recommendation |
| Cell Type | Dependent on the experimental model |
| 5,8-DHP Concentration | Start with a range of 1-100 µM (pilot experiment to find a non-dark toxic concentration) |
| UVA Wavelength | 365 nm is commonly used for psoralens |
| UVA Dose Range | 0.1 - 10 J/cm² (adjust based on initial results) |
| Viability Assay | MTT, Neutral Red Uptake, or Trypan Blue exclusion |
Strategies for Mitigating Phototoxicity
| Strategy | Agent | Typical Working Concentration | Notes |
| Antioxidant Supplementation | Trolox | 100-500 µM | A water-soluble analog of Vitamin E. |
| N-acetylcysteine (NAC) | 1-10 mM | A precursor to glutathione, a major cellular antioxidant. | |
| Oxygen Depletion | Nitrogen Gas | N/A | Bubble through the medium for 15-30 minutes prior to and during irradiation. |
Signaling Pathways and Visualizations
UVA-induced phototoxicity, often mediated by ROS, can activate several cellular signaling pathways that regulate cell survival, apoptosis, and inflammation.
Technical Support Center: Overcoming Resistance to 5,8-Dihydroxypsoralen-Based Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,8-Dihydroxypsoralen (5,8-DOP) based therapies. The content is designed to address specific experimental issues and provide a framework for investigating and overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (5,8-DOP)?
A1: Like other psoralens, this compound's primary mechanism of action involves intercalation into DNA. Upon activation by UVA light (a process known as PUVA therapy), 5,8-DOP forms covalent adducts with DNA bases, primarily pyrimidines. This leads to DNA cross-linking, which can inhibit DNA replication and transcription, ultimately inducing apoptosis in rapidly proliferating cells.
Q2: We are observing reduced cytotoxicity of 5,8-DOP in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: Acquired resistance to psoralen-based therapies can arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump 5,8-DOP out of the cell, reducing its intracellular concentration and thus its ability to reach the DNA.
-
Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the Nucleotide Excision Repair (NER) pathway, can lead to more efficient removal of 5,8-DOP-DNA adducts, mitigating the cytotoxic effect.
-
Alterations in Apoptotic Pathways: Mutations or altered expression of proteins involved in the apoptotic cascade (e.g., Bcl-2 family proteins, caspases) can make cells less susceptible to apoptosis induced by 5,8-DOP-mediated DNA damage.
-
Changes in Cell Signaling: Alterations in signaling pathways that promote cell survival and proliferation, such as the PI3K/Akt or MAPK/ERK pathways, can counteract the pro-apoptotic signals triggered by 5,8-DOP.
Q3: How can we determine if our resistant cell line is overexpressing efflux pumps?
A3: You can assess efflux pump activity using a fluorescent substrate assay. This involves loading the cells with a fluorescent dye that is a known substrate for ABC transporters (e.g., Rhodamine 123 or Calcein-AM) and measuring its retention over time. A lower fluorescence intensity in your resistant cell line compared to the parental (sensitive) line suggests increased efflux. This can be confirmed by performing the assay in the presence of a known ABC transporter inhibitor (e.g., Verapamil or MK-571). An increase in fluorescence in the presence of the inhibitor would support the hypothesis of efflux pump-mediated resistance.
Q4: What is the best way to quantify DNA damage induced by 5,8-DOP and assess repair?
A4: Quantification of 5,8-DOP-DNA adducts can be achieved through techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity. To assess DNA repair, you can measure the level of adducts at different time points after 5,8-DOP and UVA treatment. A faster decline in adduct levels in the resistant cell line compared to the sensitive line would indicate enhanced DNA repair.
Q5: Can alterations in cell signaling pathways contribute to 5,8-DOP resistance?
A5: Yes. Pro-survival signaling pathways can counteract the cytotoxic effects of 5,8-DOP. For instance, activation of the PI3K/Akt pathway can inhibit apoptosis by phosphorylating and inactivating pro-apoptotic proteins. Similarly, the MAPK/ERK pathway can promote cell proliferation and survival. Investigating the phosphorylation status of key proteins in these pathways (e.g., Akt, ERK) via Western blotting can provide insights into their potential role in resistance.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected cytotoxicity with 5,8-DOP + UVA treatment.
| Possible Cause | Troubleshooting Step |
| Suboptimal UVA dose | Verify the output of your UVA source using a radiometer. The UVA dose should be consistent across experiments. Create a dose-response curve for UVA to determine the optimal dose for your cell line. |
| Incorrect 5,8-DOP concentration | Confirm the purity and concentration of your 5,8-DOP stock solution. Perform a dose-response curve for 5,8-DOP to determine the optimal concentration for your experimental setup. |
| Cell density | Ensure consistent cell seeding density across all experiments, as this can affect the cellular response to treatment. |
| Media components | Some components in cell culture media can absorb UVA light or interact with 5,8-DOP. Consider using a phenol (B47542) red-free medium during UVA irradiation. |
| Development of resistance | If cytotoxicity decreases over time with continuous culture and treatment, investigate potential resistance mechanisms (see FAQs). |
Problem 2: High background in apoptosis assays (e.g., Caspase-3 activity).
| Possible Cause | Troubleshooting Step |
| Cell lysis issues | Ensure complete but gentle cell lysis to release caspases without activating them artificially. Use a lysis buffer compatible with the assay and optimize incubation time. |
| Contamination | Microbial contamination can lead to non-specific enzyme activity. Regularly check cell cultures for contamination. |
| Reagent handling | Ensure that all assay reagents are properly stored and handled to maintain their stability and specificity. |
| High spontaneous apoptosis | Your cell line may have a high basal level of apoptosis. Ensure you have an untreated control to establish a baseline. |
Data Presentation
Table 1: Cytotoxicity of this compound (5,8-DOP) in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| SK-N-AS (Neuroblastoma) | 8-MOP | ~20 |
| SW620 (Colon Cancer) | 8-MOP | ~25 |
| [Your Sensitive Cell Line] | 5,8-DOP + UVA | (To be determined) |
| [Your Resistant Cell Line] | 5,8-DOP + UVA | (To be determined) |
Table 2: Quantification of 5,8-DOP-DNA Adducts
| Cell Line | Time Post-Treatment (hours) | DNA Adducts (adducts / 10^8 nucleotides) |
| [Your Sensitive Cell Line] | 0 | (To be determined) |
| 6 | (To be determined) | |
| 24 | (To be determined) | |
| [Your Resistant Cell Line] | 0 | (To be determined) |
| 6 | (To be determined) | |
| 24 | (To be determined) |
Experimental Protocols
Protocol 1: Determination of IC50 for 5,8-DOP using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of 5,8-DOP in complete culture medium. Remove the old medium from the cells and add the 5,8-DOP dilutions. Include a vehicle control (e.g., DMSO).
-
UVA Irradiation: Expose the plate to a specific dose of UVA light.
-
Incubation: Incubate the plate for a period that allows for the induction of cell death (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Efflux Pump Activity Assay using Rhodamine 123
-
Cell Preparation: Harvest and resuspend sensitive and resistant cells in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123 at 37°C in the dark to allow for dye uptake.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular dye.
-
Efflux Measurement: Resuspend the cells in fresh, pre-warmed medium and incubate at 37°C. For inhibitor controls, include a known ABC transporter inhibitor (e.g., Verapamil).
-
Flow Cytometry Analysis: At different time points, acquire samples on a flow cytometer and measure the mean fluorescence intensity of the cell population.
-
Data Analysis: Plot the fluorescence intensity over time. A faster decrease in fluorescence in the resistant line compared to the sensitive line indicates increased efflux.
Protocol 3: Caspase-3 Activity Assay (Colorimetric)
-
Cell Lysis: After treatment with 5,8-DOP and UVA, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Reaction: In a 96-well plate, add an equal amount of protein from each lysate to wells containing the caspase-3 substrate (e.g., DEVD-pNA).
-
Incubation: Incubate the plate at 37°C to allow for the cleavage of the substrate by active caspase-3.
-
Absorbance Reading: Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the caspase-3 activity relative to the untreated control.
Visualizations
Caption: Overview of potential resistance mechanisms to 5,8-DOP.
Caption: A logical workflow for troubleshooting reduced 5,8-DOP efficacy.
Caption: Key pro-survival signaling pathways in 5,8-DOP resistance.
Technical Support Center: Enhancing Cellular Uptake of 5,8-Dihydroxypsoralen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cellular uptake of 5,8-Dihydroxypsoralen in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the cellular uptake of this compound?
A1: this compound, like many psoralen (B192213) derivatives, is a lipophilic molecule with poor aqueous solubility. This inherent property can lead to several challenges in experimental settings, including inefficient delivery to cells in aqueous culture media and low bioavailability. The primary obstacle is its tendency to precipitate out of solution, which limits the effective concentration that reaches the cell membrane for uptake.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: The most effective strategies focus on improving the solubility and delivery of this compound to the cellular membrane. These include:
-
Nanocarrier Encapsulation: Utilizing nanocarriers such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate this compound, improving its stability and dispersibility in aqueous solutions and facilitating its transport across the cell membrane.
-
Permeation Enhancers: Chemical permeation enhancers can be used to transiently increase the permeability of the cell membrane, thereby facilitating the entry of the drug.
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble prodrug that, once inside the cell, is metabolized back to the active compound.
Q3: How do liposomes improve the cellular uptake of psoralens?
A3: Liposomes are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, it can be entrapped within the lipid bilayer of the liposome (B1194612). This encapsulation prevents the drug from precipitating in aqueous media and facilitates its delivery to the cell surface. The lipid composition of the liposome can be tailored to promote fusion with the cell membrane, directly releasing the drug into the cell. Cationic liposomes, for instance, can interact favorably with the negatively charged cell membrane, enhancing uptake. Studies on other psoralens have shown that liposomal formulations can significantly increase skin penetration and cellular availability.[1][2]
Q4: What are the advantages of using solid lipid nanoparticles (SLNs) for delivery?
A4: Solid lipid nanoparticles are composed of a solid lipid core stabilized by a surfactant. They offer several advantages for the delivery of lipophilic drugs, including high stability, controlled release profiles, and the ability to be produced without organic solvents. SLNs can enhance the oral bioavailability of poorly soluble drugs and have been explored for topical and parenteral delivery.
Q5: Are there any specific signaling pathways that regulate the uptake of this compound?
A5: Currently, there is limited specific information on signaling pathways that directly regulate the uptake of this compound. When delivered via nanocarriers, the uptake is primarily governed by endocytic pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. The specific pathway utilized can depend on the physicochemical properties of the nanocarrier (e.g., size, shape, surface charge) and the cell type.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of this compound
| Possible Cause | Troubleshooting Step |
| Poor solubility and precipitation of this compound in cell culture medium. | 1. Formulate with a Nanocarrier: Encapsulate this compound in liposomes or solid lipid nanoparticles to improve its solubility and stability in the aqueous medium. 2. Use a Co-solvent: While not ideal for all cell types due to potential toxicity, a small percentage of a biocompatible co-solvent like DMSO can be used to aid solubility. Ensure the final solvent concentration is non-toxic to your cells. |
| Inefficient interaction of the delivery vehicle with the cell membrane. | 1. Modify Nanocarrier Surface Charge: For nanoparticle formulations, consider using cationic lipids or polymers to create a positive surface charge, which can enhance interaction with the negatively charged cell membrane. 2. Optimize Particle Size: Aim for a particle size in the range of 100-200 nm, as this is often optimal for cellular uptake via endocytosis. |
| Cell type-specific differences in uptake mechanisms. | 1. Characterize Endocytic Pathways: Use endocytosis inhibitors (e.g., chlorpromazine (B137089) for clathrin-mediated endocytosis, genistein (B1671435) for caveolae-mediated endocytosis) to determine the primary uptake mechanism in your cell line. 2. Select Appropriate Cell Line: If possible, use a cell line known to have high endocytic activity for initial screening of formulations. |
Issue 2: High Variability in Experimental Results
| Possible Cause | Troubleshooting Step |
| Inconsistent formulation characteristics (e.g., particle size, drug loading). | 1. Standardize Formulation Protocol: Ensure a consistent and well-documented protocol for preparing your this compound formulation. 2. Characterize Each Batch: Measure the particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency for each new batch of nanocarriers. |
| Aggregation of nanocarriers in culture medium. | 1. Check for Serum Protein Interactions: Serum proteins in the culture medium can interact with nanoparticles, leading to aggregation. Assess particle stability in the presence of serum. 2. PEGylate Nanoparticles: Surface modification with polyethylene (B3416737) glycol (PEG) can reduce protein adsorption and aggregation, improving stability. |
| Inconsistent cell culture conditions. | 1. Maintain Consistent Cell Density: Seed cells at a consistent density for all experiments, as cell confluence can affect uptake efficiency. 2. Synchronize Cell Cycle: If uptake is suspected to be cell-cycle dependent, consider synchronizing the cells before the experiment. |
Data Presentation
Table 1: Comparison of Psoralen-Loaded Nanocarrier Formulations
| Formulation Type | Composition | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Finding | Reference |
| Cationic Liposomes | DC-Chol, cholesterol | ~100 | +25.8 | 75.12 | 5-fold increase in skin permeation compared to solution. | [1] |
| Anionic Liposomes | Egg lecithin, cholesterol, tetramyristoyl cardiolipin | ~100 | -28.5 | 60.08 | Higher skin penetration than solution. | [1] |
| Ethosomes | Lipoid S 100 (5.0% w/v), ethanol (B145695) (40% v/v) | Not specified | Not specified | 85.62 | 6.56-fold higher skin deposition than tincture. | [3] |
| Niosomes | Span 60, cholesterol | 111.1 - 198.8 | < -48.3 | 83.04 - 89.90 | Promoted penetration and accumulation in rat skin. | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., a mixture of a neutral lipid like DSPC and a cationic lipid like DOTAP, with cholesterol for stability) in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing or gentle shaking at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs) with a uniform size distribution, subject the MLV suspension to sonication (using a probe sonicator or bath sonicator) or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove any unencapsulated this compound by ultracentrifugation, followed by resuspension of the liposomal pellet in fresh buffer, or by size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated this compound using a suitable analytical method (e.g., HPLC) after lysing the liposomes with a detergent (e.g., Triton X-100) to calculate the encapsulation efficiency.
-
Protocol 2: In Vitro Cellular Uptake Assay
-
Cell Seeding:
-
Seed the cells of interest (e.g., HaCaT keratinocytes, A431 skin cancer cells) in a multi-well plate (e.g., 24-well or 96-well) at a predetermined density and allow them to adhere and grow to near confluence (typically 24-48 hours).
-
-
Treatment:
-
Aspirate the culture medium and replace it with fresh medium containing the this compound formulation (e.g., liposomal this compound or a solution of this compound as a control) at the desired concentration.
-
Incubate the cells for a predetermined time course (e.g., 1, 2, 4, 8 hours) at 37°C in a CO2 incubator.
-
-
Termination of Uptake:
-
To stop the uptake, aspirate the treatment medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized drug.
-
-
Cell Lysis and Drug Quantification:
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Collect the cell lysates and quantify the intracellular concentration of this compound using a validated analytical method such as HPLC or fluorescence spectroscopy (if this compound has sufficient native fluorescence).
-
Normalize the amount of internalized drug to the total protein content of the cell lysate, determined using a protein assay (e.g., BCA assay). The results can be expressed as ng of drug per mg of cell protein.
-
-
Data Analysis:
-
Compare the cellular uptake of the formulated this compound to that of the free drug solution to determine the enhancement in uptake.
-
Visualizations
Caption: Experimental workflow for developing and testing nanocarrier-based this compound formulations.
Caption: Troubleshooting decision tree for low cellular uptake of this compound.
Caption: Simplified diagram of major endocytic pathways for nanoparticle uptake.
References
- 1. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 3. Nanocarriers: A Reliable Tool for the Delivery of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
preventing degradation of 5,8-Dihydroxypsoralen during experiments
Welcome to the technical support center for 5,8-Dihydroxypsoralen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a member of the psoralen (B192213) family, a class of naturally occurring furocoumarins. These compounds are known for their photosensitivity. The stability of this compound is critical for the accuracy and reproducibility of experimental results. Degradation can lead to a loss of biological activity and the formation of unknown byproducts, potentially confounding experimental outcomes.
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors contributing to the degradation of this compound are exposure to light (especially UV), alkaline pH conditions, elevated temperatures, and the presence of oxidizing agents. The dihydroxy nature of the molecule makes it susceptible to oxidation.
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a dry solid in a tightly sealed, amber-colored vial at -20°C or lower. The vial should be flushed with an inert gas like argon or nitrogen to displace oxygen. For solutions, prepare them fresh and use them immediately. If short-term storage of a solution is necessary, it should be kept in an amber vial at -80°C and protected from light.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol. The choice of solvent can impact stability, so it is crucial to assess solvent compatibility for your specific experimental conditions. For aqueous solutions, the use of buffers to maintain a slightly acidic to neutral pH is recommended.
Q5: How can I detect degradation of my this compound sample?
A5: Degradation can be detected by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products. A change in the color or appearance of the solution can also be an indicator of degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound due to improper handling or storage. | 1. Verify Storage Conditions: Ensure the compound is stored as a solid at ≤ -20°C in a dark, dry environment. 2. Fresh Preparations: Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. 3. Protect from Light: Conduct all experimental steps involving the compound under subdued light or using amber-colored labware. 4. pH Control: If using aqueous solutions, ensure the pH is maintained in the slightly acidic to neutral range (pH 5-7). |
| Appearance of new peaks in HPLC analysis | Formation of degradation products. | 1. Analyze Stress Conditions: Review your experimental protocol for potential stressors like exposure to light, extreme pH, or high temperatures. 2. Characterize Degradants: If possible, use LC-MS/MS to identify the mass of the degradation products to understand the degradation pathway. 3. Optimize Protocol: Modify the experimental protocol to minimize exposure to the identified stressor. |
| Color change in the this compound solution (e.g., yellowing) | Oxidation of the dihydroxy-substituted aromatic ring. | 1. Deoxygenate Solvents: Before preparing solutions, sparge solvents with an inert gas (argon or nitrogen) to remove dissolved oxygen. 2. Use Antioxidants: For long-term experiments, consider the addition of a compatible antioxidant, but verify its non-interference with your assay. 3. Work Quickly: Minimize the time the solution is exposed to air. |
| Precipitation of the compound from solution | Poor solubility or solvent evaporation. | 1. Check Solvent Compatibility: Ensure the chosen solvent can maintain the desired concentration of this compound throughout the experiment. 2. Control Temperature: Avoid significant temperature fluctuations that could affect solubility. 3. Seal Containers: Tightly seal all containers to prevent solvent evaporation, which would increase the compound's concentration. |
Summary of Quantitative Data on Stability (Illustrative)
| Condition | Parameter | Value | Observed Effect |
| pH | pH 3 | > 95% | Stable |
| pH 7 | ~90% | Minor degradation | |
| pH 9 | < 50% | Significant degradation | |
| Temperature | 4°C (in solution, dark) | > 98% | Stable |
| 25°C (in solution, dark) | ~85% | Moderate degradation | |
| 50°C (in solution, dark) | < 60% | Significant degradation | |
| Light Exposure | Dark (control) | > 99% | Stable |
| Ambient Lab Light | ~70% | Moderate degradation | |
| Direct Sunlight (UVA) | < 20% | Rapid and extensive degradation | |
| Solvent | DMSO (anhydrous) | > 98% | Stable when stored properly |
| Ethanol | > 95% | Generally stable, but ensure anhydrous conditions | |
| Aqueous Buffer (pH 6.5) | ~90% | Prone to oxidation if not deoxygenated |
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of this compound
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), amber glass vial, precision balance, inert gas (argon or nitrogen).
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of the solid compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex the solution until the solid is completely dissolved.
-
Flush the headspace of the vial with inert gas before sealing.
-
Wrap the vial in aluminum foil for extra light protection.
-
Store at -80°C for short-term storage. For long-term storage, it is recommended to store the solid compound.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To intentionally degrade the compound to identify potential degradation products and pathways.
-
Procedure:
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Alkaline Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat a solid sample of this compound at 105°C for 24 hours.
-
Photodegradation: Expose a solution of this compound to a UV light source (e.g., 365 nm) for a defined period.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.
Visualizations
Technical Support Center: Quality Control of 5,8-Dihydroxypsoralen for Research Use
Welcome to the technical support center for the quality control of 5,8-Dihydroxypsoralen (also known as Xanthotoxol) for research applications. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during the handling, analysis, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary research application?
A1: this compound (Xanthotoxol) is a natural furanocoumarin and a metabolite of xanthotoxin. It is a biologically active compound studied for its anti-inflammatory, antioxidant, and neuroprotective effects. In research, it is often investigated for its potential therapeutic applications in various disease models.
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To ensure stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. For long-term storage, refrigeration at 2-8°C is recommended. The compound is light-sensitive and should be protected from light by storing it in the dark or in an amber vial. Storing under an inert gas atmosphere can also prevent oxidation.
Q3: What solvents are suitable for dissolving this compound for experimental use?
A3: this compound has limited solubility in water. It is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). For cell-based assays, it is crucial to use a final concentration of the organic solvent that is not toxic to the cells, typically below 0.5% (v/v) for DMSO.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the quality control and experimental use of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Problem: Peak tailing is observed in the HPLC chromatogram.
-
Cause: Peak tailing for phenolic compounds like this compound is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to 2.5-3.5) with an acid modifier like phosphoric acid or formic acid can suppress the ionization of the phenolic hydroxyl groups and reduce peak tailing.
-
Use of an Appropriate Column: Employing a modern, end-capped C18 column or a column with low silanol activity, such as a Newcrom R1, is recommended.
-
Buffer Concentration: Using a buffer in the mobile phase can help maintain a stable pH and improve peak shape.
-
Problem: Poor resolution between this compound and potential impurities.
-
Cause: The mobile phase composition may not be optimal for separating compounds with similar polarities.
-
Solution:
-
Gradient Optimization: Adjust the gradient profile of the mobile phase. A shallower gradient can improve the separation of closely eluting peaks.
-
Solvent Selection: Experiment with different organic modifiers in the mobile phase (e.g., methanol instead of acetonitrile) to alter the selectivity of the separation.
-
Sample Preparation and Handling
Problem: The compound appears to have degraded upon storage.
-
Cause: this compound can be susceptible to degradation, especially when exposed to light, high temperatures, or oxidative conditions.
-
Solution:
-
Proper Storage: Always store the compound as recommended (refrigerated, protected from light, and in a tightly sealed container).
-
Fresh Solutions: Prepare solutions fresh for each experiment whenever possible. If stock solutions need to be stored, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Problem: Inconsistent results in biological assays.
-
Cause: This can be due to several factors, including inaccurate concentration of the stock solution, degradation of the compound, or issues with solubility.
-
Solution:
-
Verify Concentration: Regularly check the concentration of your stock solution using a validated analytical method like HPLC-UV.
-
Assess Purity: Before use, confirm the purity of the compound to ensure that impurities are not contributing to the observed biological effects.
-
Ensure Complete Dissolution: When preparing solutions, ensure the compound is fully dissolved. Sonication may be helpful. For cell culture experiments, ensure the final concentration of the organic solvent is low and consistent across all treatments.
-
Experimental Protocols and Data
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method provides a framework for assessing the purity of this compound.
Table 1: HPLC Method Parameters for Purity Analysis
| Parameter | Recommended Conditions |
| Column | Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid or Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B, and gradually increase. An example gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 10% B. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV, approximately 254 nm or 310 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: This is a starting method and may require optimization for your specific instrument and column.
Figure 1. Experimental workflow for HPLC purity assessment of this compound.
Structural Confirmation by Mass Spectrometry and NMR
Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is suitable for the analysis of this compound. The expected [M+H]⁺ ion would be at m/z 203.03. Fragmentation patterns can be compared with those of related furanocoumarins to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Table 2: 1H NMR Spectral Data of this compound (Xanthotoxol)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-3 | 8.18 | d | 9.8 |
| H-4 | 6.24 | d | 9.8 |
| H-1' | 7.53 | d | 1.9 |
| H-2' | 6.87 | d | 1.9 |
| H-5 | 7.16 | s |
Solvent: CDCl3, Frequency: 400 MHz. Data is based on typical values for the furanocoumarin skeleton and may vary slightly.[1]
Figure 2. Logical relationship for the quality control of this compound.
Forced Degradation Studies
To understand the stability of this compound and to identify potential degradation products, forced degradation studies can be performed under various stress conditions.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration |
| Acidic Hydrolysis | 0.1 M HCl | 2, 8, 24 hours |
| Alkaline Hydrolysis | 0.1 M NaOH | 2, 8, 24 hours |
| Oxidative Degradation | 3% H₂O₂ | 2, 8, 24 hours |
| Thermal Degradation | 60°C | 24, 48, 72 hours |
| Photodegradation | UV light (254 nm or 365 nm) | 24, 48, 72 hours |
Samples should be analyzed by HPLC at each time point to monitor the formation of degradation products.
Figure 3. Experimental workflow for forced degradation studies of this compound.
For further assistance, please contact our technical support team.
References
addressing autofluorescence issues with 5,8-Dihydroxypsoralen
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using 5,8-Dihydroxypsoralen in fluorescence-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a naturally occurring furanocoumarin.[1] It is a metabolite of xanthotoxin, a known photosensitizer.[1] Psoralen (B192213) derivatives are often studied for their phototoxicity and potential anti-cancer activities.
Q2: What is autofluorescence and why is it a concern in my experiments with this compound?
Autofluorescence is the natural fluorescence emitted by biological samples or compounds, which is not part of the specific signal you intend to measure.[2] This background fluorescence can obscure the signal from your intended fluorescent probes, leading to reduced sensitivity, lower signal-to-noise ratios, and potentially inaccurate results.[2] While specific data on the autofluorescence of this compound is limited, psoralen derivatives and other cyclic compounds can exhibit fluorescent properties.
Q3: How can I determine if this compound or my biological sample is causing autofluorescence?
The most straightforward method is to include proper controls in your experimental setup.[2] An essential control is an "unlabeled" or "no probe" sample that includes the cells or tissue and this compound (at the experimental concentration) but without your specific fluorescent label (e.g., fluorescently-labeled antibody).[2] Measuring the fluorescence of this control will reveal the baseline autofluorescence.
Q4: What are the primary sources of autofluorescence in a typical cell-based assay?
Autofluorescence can originate from several sources:
-
Endogenous Cellular Components: Molecules like NADH, riboflavin, collagen, and elastin (B1584352) naturally fluoresce, typically in the blue-green region of the spectrum.[2][3]
-
Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with cellular components to create fluorescent products.[2]
-
Cell Culture Media: Components such as phenol (B47542) red and fetal bovine serum (FBS) can contribute to background fluorescence.
-
The Compound Itself: The experimental compound, in this case, this compound, may possess intrinsic fluorescent properties.
Troubleshooting Guide: Mitigating Autofluorescence
If you suspect that this compound or your experimental system is exhibiting high autofluorescence, consider the following troubleshooting strategies.
Issue 1: High Background Fluorescence in Unlabeled Control Samples
Possible Cause:
-
Intrinsic fluorescence from the biological sample (e.g., cells, tissue).
-
Autofluorescence induced by the fixation method.
-
Fluorescence from the cell culture medium components.
-
Inherent fluorescence of this compound.
Solutions:
-
Optimize Your Imaging Wavelengths:
-
Since many endogenous fluorophores emit light in the blue to green spectrum (350–550 nm), shifting your detection to the red or far-red region (620–750 nm) can often circumvent the issue.[2]
-
Select fluorophores with narrow excitation and emission spectra to minimize overlap with the autofluorescence background.
-
-
Modify Your Fixation Protocol:
-
If using aldehyde fixatives, try reducing the concentration or the fixation time.
-
Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol, which may induce less autofluorescence.[2]
-
-
Use Chemical Quenching Agents:
-
Treating fixed samples with quenching agents can reduce autofluorescence. Common agents include Sodium Borohydride and Sudan Black B.
-
-
Implement Photobleaching:
-
Intentionally exposing your sample to the excitation light before imaging can "burn out" some of the autofluorescent components. However, this should be done carefully to avoid damaging the sample.
-
-
Computational Correction:
-
If your imaging software supports it, use spectral unmixing. This involves capturing the emission spectrum of your autofluorescence from a control sample and then computationally subtracting it from your experimental images.
-
Issue 2: Signal from this compound Overlaps with My Fluorophore
Possible Cause:
-
The excitation and/or emission spectrum of this compound is close to that of your chosen fluorescent probe.
Solutions:
-
Characterize the Compound's Spectrum:
-
If possible, measure the excitation and emission spectra of this compound in your experimental buffer using a fluorometer. This will provide the most accurate information for selecting compatible fluorophores.
-
-
Choose Spectrally Distinct Fluorophores:
-
Based on the spectral data (or an educated guess if data is unavailable), select a fluorophore that is well-separated from the potential fluorescence of this compound. Far-red and near-infrared dyes are often a good choice.
-
-
Use Brighter Fluorophores:
-
Employing brighter fluorophores, such as phycoerythrin (PE) or allophycocyanin (APC), can increase your specific signal, improving the signal-to-noise ratio against the compound's autofluorescence.[2]
-
Quantitative Data on Autofluorescence Reduction
The effectiveness of various quenching methods can differ based on the sample type and the source of autofluorescence. The following table summarizes the efficacy of common treatments.
| Treatment | Efficacy in Reducing Autofluorescence | Notes |
| Sodium Borohydride | High | Particularly effective for aldehyde-induced autofluorescence.[4] |
| Sudan Black B | High | Effective for lipofuscin and other sources of autofluorescence.[3][4] |
| Eriochrome Black T | High | Has been shown to be a very effective treatment.[3] |
| Ammonia/Ethanol | Moderate | Can provide some reduction in background fluorescence.[4] |
| Photobleaching (UV) | Moderate | Can be effective but carries the risk of damaging the sample or target epitopes.[4] |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This method is designed to reduce autofluorescence caused by formaldehyde or glutaraldehyde fixation.[4]
-
Rehydration: For paraffin-embedded sections, deparaffinize and rehydrate the tissue sections to an aqueous solution.
-
Preparation of Quenching Solution: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS.
-
Incubation: Incubate the slides in the NaBH₄ solution for 20 minutes at room temperature.
-
Washing: Wash the slides thoroughly three times for 5 minutes each in PBS.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (e.g., blocking, antibody incubations).
Protocol 2: Sudan Black B Treatment for Lipofuscin and Other Autofluorescence
This protocol is effective for reducing autofluorescence from lipofuscin, a common source in aging tissues.
-
Rehydration: Deparaffinize and rehydrate FFPE tissue sections to 70% ethanol. For frozen sections, bring them to 70% ethanol.
-
Preparation of Staining Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 10-20 minutes and filter to remove any undissolved particles.
-
Incubation: Incubate the slides in the Sudan Black B solution for 10-20 minutes at room temperature in the dark.[4]
-
Washing: Wash the slides extensively in PBS or your preferred washing buffer until no more color leaches from the sections.[4]
-
Proceed with Staining: Continue with your immunofluorescence protocol.
Visualizations
Logical Workflow for Troubleshooting Autofluorescence
Caption: A decision workflow to guide researchers in troubleshooting autofluorescence.
Potential Signaling Pathway Involvement of Psoralens
Psoralens are known to intercalate into DNA and can induce apoptosis upon photoactivation. The following diagram illustrates a simplified, general apoptotic signaling pathway that could be relevant.
References
Validation & Comparative
A Comparative Guide to Psoralen Photochemotherapy: 8-Methoxypsoralen (8-MOP) vs. 5-Methoxypsoralen (5-MOP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 8-methoxypsoralen (8-MOP) and 5-methoxypsoralen (5-MOP), two widely used psoralens in photochemotherapy (PUVA) for the treatment of various skin disorders. The comparison is based on available experimental and clinical data, focusing on their mechanism of action, clinical efficacy, and safety profiles.
Mechanism of Action: A Shared Pathway
Both 8-MOP and 5-MOP are photoactive compounds that, upon activation by ultraviolet A (UVA) radiation, exert their therapeutic effects primarily through the inhibition of cellular proliferation and induction of apoptosis. Their mechanism of action involves a series of steps targeting cellular DNA.
Initially, the planar psoralen (B192213) molecules intercalate between the base pairs of the DNA double helix. Subsequent exposure to UVA light excites the psoralen molecule, leading to the formation of covalent bonds with pyrimidine (B1678525) bases (primarily thymine), creating monoadducts. With the absorption of a second UVA photon, some of these monoadducts can form interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. This ultimately leads to cell cycle arrest and apoptosis, targeting the hyperproliferating keratinocytes and infiltrating T-lymphocytes that are characteristic of diseases like psoriasis.
The apoptotic cascade initiated by PUVA therapy involves both the p53 and Fas pathways in keratinocytes. In lymphocytes, apoptosis appears to be mediated primarily through the suppression of the anti-apoptotic protein Bcl-2.
Comparative Clinical Efficacy
Clinical trials have demonstrated that both 8-MOP and 5-MOP are effective in the treatment of psoriasis and mycosis fungoides. However, there are notable differences in their potency and the required therapeutic doses.
| Parameter | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) |
| Typical Oral Dose | 0.4 - 0.6 mg/kg | 1.2 mg/kg |
| Psoriasis Clearance Rate | Patients may heal significantly faster in the initial weeks of treatment.[1] | Comparable efficacy to 8-MOP after a longer treatment course (e.g., 9 weeks).[1] |
| Mycosis Fungoides (Early Stage) | 92% complete response (in one study). | 86% complete response (in the same study). |
| Vitiligo Repigmentation | Considered effective, particularly for the head and neck regions. | Also effective, with up to 56% of patients achieving >75% repigmentation in some studies. |
Comparative Safety and Tolerability
The primary clinical distinction between 8-MOP and 5-MOP lies in their side-effect profiles. 8-MOP is associated with a higher incidence of acute phototoxicity and gastrointestinal side effects.[2]
| Adverse Effect | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) |
| Nausea | More common and often more severe.[1][3] | Significantly lower incidence.[3] |
| Phototoxicity (Erythema) | Higher potential for phototoxic reactions.[3] | Lower phototoxicity, requiring higher cumulative UVA doses for therapeutic effect.[3] |
| Pruritus (Itching) | Higher incidence reported in some studies.[3] | Lower incidence compared to 8-MOP.[3] |
Experimental Protocols
Determination of Minimal Phototoxic Dose (MPD)
The MPD is a critical parameter for determining the initial UVA dose in PUVA therapy.[4]
Protocol:
-
The patient ingests a standardized dose of psoralen (e.g., 0.6 mg/kg for 8-MOP or 1.2 mg/kg for 5-MOP).[3]
-
After a waiting period of approximately 2 hours to allow for drug absorption and distribution, a template with several small apertures is applied to a non-sun-exposed area of the skin (e.g., the buttocks or lower back).[4]
-
The different apertures are exposed to a series of increasing doses of UVA radiation.[4]
-
The treated area is observed for an erythematous response at 72 to 96 hours post-irradiation.[4]
-
The MPD is defined as the lowest dose of UVA that produces a well-defined, minimally perceptible erythema.[4]
In Situ Detection of Apoptosis (TUNEL Assay)
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Protocol:
-
Tissue Preparation: Skin biopsy specimens are fixed in formalin and embedded in paraffin. Sections are then deparaffinized and rehydrated.
-
Permeabilization: The tissue sections are treated with proteinase K to allow for the entry of labeling reagents.
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and biotinylated dUTP. TdT adds the biotinylated dUTP to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: The biotinylated DNA is then detected using a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chromogenic substrate (e.g., DAB), which produces a colored precipitate at the site of apoptosis.
-
Microscopy: The sections are counterstained and examined under a light microscope to visualize and quantify apoptotic cells.
Conclusion for Drug Development Professionals
Both 8-MOP and 5-MOP are effective photosensitizers for PUVA therapy. 8-MOP offers the advantage of a faster onset of action in some conditions, which can be beneficial for rapid disease control.[1] However, this is often accompanied by a higher incidence of phototoxicity and gastrointestinal side effects. 5-MOP presents a superior tolerability profile, with a significantly lower incidence of nausea and severe erythema, making it a valuable alternative for patients who are intolerant to 8-MOP.[3] The trade-off for the improved safety of 5-MOP is the requirement for a higher oral dose and potentially a greater cumulative UVA exposure to achieve the same therapeutic effect as 8-MOP.[3]
For drug development professionals, the focus could be on developing novel psoralen derivatives that optimize the therapeutic window, aiming to achieve the high efficacy and rapid action of 8-MOP while maintaining the favorable safety and tolerability profile of 5-MOP.
References
- 1. Treatment of psoriasis with psoralens and ultraviolet A. A double-blind comparison of 8-methoxypsoralen and 5-methoxypsoralen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
Therapeutic Efficacy of 5,8-Dihydroxypsoralen: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the therapeutic efficacy of 5,8-Dihydroxypsoralen (5,8-DHP), also known as Bergaptol, in various preclinical models. The content is intended for researchers, scientists, and drug development professionals interested in the potential applications of this natural furanocoumarin. While psoralen (B192213) derivatives are commonly associated with the treatment of skin disorders like psoriasis and vitiligo when combined with UVA light (PUVA therapy), the current body of research on 5,8-DHP primarily highlights its potential in oncology and as an anti-inflammatory agent, independent of photoactivation.
Executive Summary
This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in several cancer cell lines, with a notable efficacy in glioblastoma and breast cancer models. Its mechanism of action is primarily attributed to the inhibition of the STAT3 signaling pathway. Furthermore, 5,8-DHP exhibits potent anti-inflammatory properties by modulating the JAK2/STAT3/p65 pathway. This guide presents the available experimental data, compares the efficacy of 5,8-DHP against control models, and details the experimental protocols used in these key studies. It is important to note that, based on extensive literature searches, there is a lack of significant data on the therapeutic efficacy of 5,8-DHP in psoriasis and vitiligo models.
Anti-Cancer Efficacy of this compound (Bergaptol)
5,8-DHP has shown promise as an anti-cancer agent, with in vitro studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
In Vitro Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) of 5,8-DHP has been determined in several human cancer cell lines, indicating its cytotoxic potential.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | 10.67 | [1] |
| A172 | Glioblastoma | Not explicitly quantified, but showed inhibition | [2][3] |
| A549 | Lung Carcinoma | 26.42 | [1] |
| MCF-7 | Breast Cancer | 52.2 | [1][4] |
| HeLa | Cervical Cancer | 58.57 | [1] |
| HepG2 | Hepatocellular Carcinoma | 68.42 | [1] |
In Vivo Glioblastoma Model
In a preclinical in vivo model, 5,8-DHP demonstrated significant anti-tumor activity in glioma-bearing mice.
| Animal Model | Treatment | Outcome | Reference |
| Nude mice with intracranial U87 glioblastoma xenografts | Bergaptol (40 mg/kg) | Significantly inhibited glioma growth and prolonged survival time compared to untreated controls. | [2][3][5] |
Anti-Inflammatory Efficacy of this compound (Bergaptol)
5,8-DHP has been shown to possess potent anti-inflammatory and neuroprotective effects in models of neuroinflammation.
| Model | Treatment | Key Findings | Reference |
| LPS-stimulated BV-2 microglial cells (in vitro) | Bergaptol (5, 10, 20 µg/mL) | Inhibited the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). Reduced the phosphorylation of JAK2, STAT3, and p65. | |
| LPS-induced neuroinflammation in mice (in vivo) | Bergaptol (10, 20, 40 mg/kg, i.p.) | Improved cognitive impairment. Inhibited the reduction of dendritic spines. Decreased mRNA levels of TNF-α, IL-6, and IL-1β in the hippocampus. |
Mechanism of Action: Signaling Pathways
The therapeutic effects of 5,8-DHP are primarily mediated through the inhibition of key signaling pathways involved in cell proliferation, survival, and inflammation.
STAT3/Bcl-2 Pathway in Cancer
In cancer cells, particularly glioblastoma, 5,8-DHP inhibits the constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3). This, in turn, downregulates the expression of the anti-apoptotic protein Bcl-2, leading to the induction of apoptosis.
Caption: Inhibition of the STAT3/Bcl-2 pathway by this compound in cancer cells.
JAK2/STAT3/p65 Pathway in Inflammation
In the context of inflammation, 5,8-DHP inhibits the Janus kinase 2 (JAK2)/STAT3 pathway, which is a critical regulator of inflammatory responses. It also affects the NF-κB pathway by reducing the phosphorylation of p65.
Caption: 5,8-DHP inhibits the JAK2/STAT3/p65 inflammatory pathway.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate the therapeutic efficacy of this compound.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Human cancer cell lines (e.g., U87, A549, MCF-7, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, they are treated with various concentrations of 5,8-DHP for a specified period (e.g., 24, 48, or 72 hours).
-
Analysis: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.
In Vivo Glioblastoma Mouse Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human glioblastoma cells (e.g., U87) are stereotactically implanted into the brain of the mice.
-
Treatment: Once tumors are established (confirmed by imaging or other methods), mice are randomly assigned to treatment and control groups. The treatment group receives intraperitoneal injections of 5,8-DHP (e.g., 40 mg/kg daily), while the control group receives a vehicle.
-
Efficacy Evaluation: Tumor growth is monitored over time using imaging techniques (e.g., bioluminescence imaging or MRI). The primary endpoints are tumor volume and overall survival time. At the end of the study, tumors may be excised for histological and molecular analysis.
Western Blot Analysis for Signaling Pathway Proteins
-
Sample Preparation: Cells or tumor tissues are lysed to extract total proteins. Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., STAT3, p-STAT3, Bcl-2, JAK2, p-JAK2, p65, p-p65, and a loading control like β-actin). Subsequently, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The intensity of the bands is quantified to determine the relative protein expression levels.
Experimental Workflow for Efficacy Validation
Caption: General experimental workflow for validating the anti-cancer efficacy of 5,8-DHP.
Conclusion
The available preclinical data strongly suggest that this compound (Bergaptol) is a promising therapeutic candidate for the treatment of certain cancers, particularly glioblastoma, and for mitigating inflammation-related conditions. Its well-defined mechanism of action, centered on the inhibition of the STAT3 signaling pathway, provides a solid foundation for further investigation. While its efficacy in models of psoriasis and vitiligo remains to be established, its potent anti-proliferative and anti-inflammatory properties warrant further research and development. This guide serves as a valuable resource for scientists and researchers looking to build upon the existing knowledge and explore the full therapeutic potential of this natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Bergaptol inhibits glioma cell proliferation and induces apoptosis via STAT3/Bcl-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of the Biological Effect of Non-UV-Activated Bergapten on Selected Human Tumor Cells and the Insight into the Molecular Mechanism of Its Action - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 5,8-Dihydroxypsoralen and 5-Methoxypsoralen (5-MOP) for Researchers
An Important Note on Data Availability: A comprehensive comparative analysis of 5,8-Dihydroxypsoralen and 5-methoxypsoralen (5-MOP) is significantly hindered by the limited availability of scientific literature on this compound. While 5-MOP is a well-characterized compound used in photochemotherapy, this compound is primarily identified as a metabolite of xanthotoxin (8-methoxypsoralen). Consequently, this guide will provide the available physicochemical data for both compounds but will focus on a detailed analysis of 5-MOP, using the closely related and extensively studied 8-methoxypsoralen (8-MOP) as a comparator to fulfill the requirements of a comparative guide.
Physicochemical Properties
The fundamental characteristics of a compound determine its pharmacokinetic and pharmacodynamic behavior. Below is a summary of the available properties for this compound and 5-MOP.
| Property | This compound | 5-Methoxypsoralen (Bergapten) |
| Molecular Formula | C₁₁H₆O₅ | C₁₂H₈O₄ |
| Molecular Weight | 218.16 g/mol | 216.19 g/mol |
| CAS Number | 14348-23-3 | 484-20-8 |
| Appearance | Powder | White to cream-colored crystalline solid |
| Melting Point | Not available | 190-193 °C |
| Known Biological Role | Metabolite of Xanthotoxin | Photosensitizing agent in PUVA therapy |
Mechanism of Action: 5-Methoxypsoralen in PUVA Therapy
The therapeutic effects of 5-MOP are realized through Psoralen (B192213) + Ultraviolet A (PUVA) therapy. The mechanism is a multi-step photochemical and biological process targeting cellular DNA.
-
Intercalation: The planar structure of the 5-MOP molecule allows it to slide between the base pairs of cellular DNA.
-
Monoadduct Formation: Upon exposure to UVA radiation (320-400 nm), the intercalated 5-MOP absorbs photon energy. This excites the molecule, enabling it to form a covalent bond with a pyrimidine (B1678525) base (primarily thymine) on one strand of the DNA, creating a monoadduct.
-
Interstrand Cross-link (ICL) Formation: If a second UVA photon is absorbed, the monoadduct can react with a pyrimidine base on the opposite DNA strand, forming an interstrand cross-link (ICL).
-
Therapeutic Effect: These ICLs are potent DNA lesions that physically block DNA replication and transcription. This disruption leads to cell cycle arrest and the induction of apoptosis (programmed cell death), which is particularly effective against the hyperproliferating keratinocytes and pathogenic T-lymphocytes that drive psoriatic plaques.
Comparative Clinical Data: 5-MOP vs. 8-MOP
Clinical trials have primarily compared 5-MOP with 8-MOP, providing valuable insights into their relative efficacy and safety profiles in the treatment of psoriasis.
Efficacy
While both compounds are effective, they differ in potency and the required therapeutic dose of UVA radiation. To achieve comparable results to 8-MOP, 5-MOP often requires a higher oral dose and greater cumulative UVA exposure.
| Parameter | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Source(s) |
| Typical Oral Dose | 1.2 mg/kg | 0.6 mg/kg | |
| Clearance Rate (Psoriasis) | Comparable to 8-MOP with adjusted dose | High efficacy, often considered the standard | |
| Speed of Clearing | May be slower in initial weeks | Significantly faster in the first 6 weeks of treatment | |
| Required UVA Dose | Significantly higher cumulative UVA doses required | Lower cumulative UVA doses | |
| Tanning Activity | Higher tanning activity | Lower tanning activity |
Safety and Tolerability
The most significant distinction between 5-MOP and 8-MOP lies in their side-effect profiles. 5-MOP is generally better tolerated, with a lower incidence of common PUVA-related side effects.
| Side Effect | 5-Methoxypsoralen (5-MOP) | 8-Methoxypsoralen (8-MOP) | Source(s) |
| Phototoxicity (Erythema) | Lower phototoxicity | Higher phototoxicity, greater risk of sunburn | |
| Nausea and Vomiting | Occurs rarely; reported in 1 of 25 patients in one study | More common; reported in 7 of 25 patients in the same study | |
| Pruritus (Itching) | Less frequent | More frequent | |
| Hepatotoxicity | One case of toxic hepatitis has been reported | Not a commonly reported side effect |
Experimental Protocols
Protocol: In Vitro Psoralen DNA Cross-linking Assay via Alkaline Comet Assay
This protocol is adapted from methodologies used to assess the DNA cross-linking ability of psoralen compounds in cell culture.
Objective: To quantify and compare the formation of DNA interstrand cross-links (ICLs) induced by 5-MOP and a comparator (e.g., 8-MOP) in human cells following UVA irradiation.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT) or other suitable cells (e.g., HeLa).
-
Cell culture medium (e.g., DMEM) with supplements (FBS, penicillin-streptomycin).
-
Phosphate-buffered saline (PBS).
-
5-MOP and 8-MOP (dissolved in DMSO to create stock solutions).
-
UVA light source with a calibrated output at 365 nm.
-
Alkaline Comet Assay kit.
-
Hydrogen peroxide (H₂O₂) as a positive control for strand breaks.
-
Fluorescence microscope with appropriate filters.
Methodology:
-
Cell Culture: Seed HeLa cells into 6-well plates and allow them to adhere overnight.
-
Psoralen Treatment: Treat cells with varying concentrations of 5-MOP or 8-MOP (e.g., 50 µM) or with DMSO as a vehicle control for 60 minutes.
-
UVA Irradiation: Wash the cells thoroughly with PBS to remove any non-intercalated psoralen. Add fresh PBS to the wells and irradiate the cells with a specific dose of UVA light (e.g., 100 J/m²). A control group should not be irradiated.
-
Induction of Strand Breaks: To visualize the cross-links, treat a subset of cells with a DNA-damaging agent like H₂O₂ (e.g., 200 µM for 15 minutes at 37°C) to introduce random strand breaks. Cells with ICLs will show reduced DNA migration.
-
Alkaline Comet Assay: Harvest the cells via trypsinization and proceed with the alkaline comet assay according to the manufacturer's protocol. This involves embedding the cells in agarose (B213101) on a microscope slide, lysing the cells, and then subjecting the slides to electrophoresis under alkaline conditions.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye (e.g., propidium (B1200493) iodide) and visualize under a fluorescence microscope. The "comet tail moment," which reflects the extent of DNA migration, is quantified using imaging software. A reduction in the tail moment in psoralen+UVA treated cells (compared to H₂O₂ alone) indicates the presence of ICLs.
Signaling Pathways in PUVA-Induced Apoptosis
The DNA damage induced by PUVA therapy triggers cellular stress responses that converge on apoptotic signaling pathways. The p53 tumor suppressor pathway is a critical mediator of this process.
Upon detection of significant DNA damage (ICLs), the p53 protein is stabilized and activated. Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins such as Bax. Bax, in turn, promotes the release of cytochrome c from the mitochondria. This event initiates a caspase cascade, leading to the activation of executioner caspases (like Caspase-3), which dismantle the cell and execute apoptosis.
Conclusion for Researchers and Drug Development Professionals
The comparison between 5-MOP and 8-MOP provides a clear illustration of the structure-activity relationships that govern the therapeutic window of psoralen compounds.
-
5-MOP stands out for its superior tolerability and lower phototoxicity. This improved safety profile makes it a valuable alternative for patients who cannot tolerate 8-MOP. However, its lower potency, necessitating higher drug and UVA doses for equivalent efficacy, is a key consideration.
-
8-MOP remains a highly effective and faster-acting agent, but its use is more frequently limited by phototoxic and gastrointestinal side effects.
For drug development, the goal is to design novel furocoumarins that retain the high efficacy and rapid action of 8-MOP while incorporating the favorable safety and tolerability profile of 5-MOP. The limited data on This compound suggests it is a metabolite rather than a primary therapeutic agent, but further investigation into the activity of various psoralen metabolites could yield new insights into designing safer and more effective photosensitizing drugs.
Assessing the Specificity of 5,8-Dihydroxypsoralen DNA Cross-linking: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Psoralens are a class of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) light, form covalent adducts with DNA. This photoreaction has significant applications in molecular biology research and medicine, including the treatment of skin disorders like psoriasis and in cancer therapy. The therapeutic efficacy and genotoxicity of psoralens are intrinsically linked to their ability to form interstrand cross-links (ICLs), which are potent blocks to DNA replication and transcription. The specificity of where these cross-links form within the genome is a critical determinant of their biological consequences.
This guide provides a comparative assessment of the DNA cross-linking specificity of 5,8-Dihydroxypsoralen (5,8-DOP), with a focus on how its performance can be evaluated against other well-studied psoralen (B192213) derivatives. We present supporting experimental data for related compounds, detailed methodologies for assessing specificity, and visualizations of key biological pathways and experimental workflows.
Quantitative Comparison of Psoralen DNA Cross-linking Specificity
The precise sequence at which a psoralen molecule cross-links DNA is a key determinant of its biological activity. While psoralens generally intercalate into DNA with some preference for AT-rich regions, the formation of covalent cross-links upon UVA irradiation is highly specific. The preferred site for cross-linking is a 5'-TA dinucleotide sequence. However, the efficiency and fidelity of this targeting can vary significantly between different psoralen derivatives.
| Parameter | This compound (5,8-DOP) | 8-Methoxypsoralen (8-MOP) | 4,5',8-Trimethylpsoralen (TMP) |
| Primary Target Sequence | Data not available | 5'-TA | 5'-TA |
| Secondary Target Sequences | Data not available | 5'-AT | 5'-AT > 5'-TG > 5'-GT |
| Relative Cross-linking Rate | Data not available | ~2x higher than 5-MOP | Data not available |
| Monoadduct vs. ICL Ratio | Data not available | Forms both monoadducts and ICLs. The ratio is dose-dependent. | Forms a higher percentage of monoadducts compared to 8-MOP under similar conditions. |
| Influence of Flanking Sequences | Data not available | Cross-linking rate is influenced by flanking sequences. | Cross-linking rate at 5'-TA sites can vary 3-4 fold depending on flanking bases. |
| Reference | - |
Experimental Protocols
To determine the genome-wide specificity and efficiency of DNA cross-linking agents like 5,8-DOP, high-throughput sequencing-based methods are employed. The "Psora-seq" methodology, originally developed to map DNA supercoiling, provides a robust framework for identifying psoralen cross-linking sites.
Protocol: Psoralen Cross-link Site Sequencing (adapted from Psora-seq)
This protocol outlines the key steps for identifying the genomic locations of psoralen-DNA cross-links.
1. Cell Treatment and Cross-linking:
- Culture cells of interest to the desired confluency.
- Incubate cells with a biotinylated version of the psoralen derivative (e.g., Biotin-5,8-DOP) in an appropriate buffer (e.g., TE buffer) on ice and in the dark for a defined period (e.g., 10 minutes) to allow for cellular uptake and DNA intercalation.
- Expose the cells to a specific dose of 365 nm UVA light in a cross-linker to induce the formation of covalent cross-links between the psoralen and DNA.
2. Genomic DNA Isolation and Fragmentation:
- Lyse the cells and isolate genomic DNA using a standard method (e.g., CTAB method).
- Resuspend the purified genomic DNA in TE buffer.
- Fragment the DNA to a desired average size (e.g., 200-500 bp) using sonication.
3. Affinity Purification of Cross-linked Fragments:
- Incubate the fragmented DNA with streptavidin-conjugated magnetic beads. The biotin (B1667282) tag on the psoralen will bind to the streptavidin, allowing for the specific enrichment of DNA fragments containing a cross-link.
- Wash the beads extensively to remove non-cross-linked DNA fragments.
- Elute the psoralen-bound DNA fragments from the beads.
4. Library Preparation and Sequencing:
- Prepare a sequencing library from the enriched DNA fragments using a commercial kit (e.g., NEBNext Ultra II DNA Library Prep Kit). This involves end-repair, A-tailing, and ligation of sequencing adapters.
- Perform PCR amplification to generate a sufficient quantity of the library for sequencing.
- Sequence the library on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
5. Data Analysis:
- Align the sequencing reads to the appropriate reference genome.
- Identify regions with a high enrichment of sequencing reads. These "peaks" correspond to the locations of psoralen cross-links.
- Perform motif analysis on the peak regions to determine the DNA sequence preference for cross-linking.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for identifying psoralen-DNA cross-linking sites using a sequencing-based approach.
DNA Damage Response Pathway
Psoralen-induced interstrand cross-links are highly cytotoxic lesions that must be repaired for a cell to survive. The primary mechanism for repairing ICLs in human cells is the Fanconi Anemia (FA) pathway. This complex signaling cascade involves multiple proteins that work together to recognize the lesion, unhook the cross-link, and repair the resulting DNA break.
A Comparative Guide to DNA Cross-Linking Agents: 5,8-Dihydroxypsoralen in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 5,8-dihydroxypsoralen with other prominent DNA cross-linking agents, including other psoralen (B192213) derivatives (8-methoxypsoralen and 5-methoxypsoralen), cisplatin (B142131), and mitomycin C. The information is tailored for researchers and professionals in drug development, offering a comprehensive overview of their mechanisms, performance, and the experimental methods used for their evaluation.
Introduction to DNA Cross-Linking Agents
DNA cross-linking agents are a class of compounds that covalently link two nucleotide residues in a DNA molecule. This action can be intrastrand (within the same DNA strand) or interstrand (between opposite strands). Interstrand cross-links (ICLs) are particularly cytotoxic as they physically prevent the separation of DNA strands, thereby blocking essential cellular processes like DNA replication and transcription, ultimately leading to cell death. This potent activity makes them valuable tools in molecular biology and as therapeutic agents, particularly in cancer chemotherapy.
Psoralens are a family of naturally occurring furocoumarins that, upon activation by ultraviolet A (UVA) light, form covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734).[1] This process, known as PUVA (Psoralen + UVA), can lead to both monoadducts and ICLs. This compound, the focus of this guide, belongs to this family. Other DNA cross-linking agents like cisplatin and mitomycin C do not require photoactivation and are widely used in clinical oncology.
Mechanism of Action
Psoralens (including this compound, 8-Methoxypsoralen, and 5-Methoxypsoralen):
Psoralens intercalate into the DNA double helix, showing a preference for 5'-TA sequences. Upon exposure to UVA radiation (320-400 nm), a [2+2] cycloaddition reaction occurs between the psoralen molecule and a pyrimidine base (typically thymine), forming a monoadduct. Absorption of a second photon can lead to a second cycloaddition with a pyrimidine on the complementary strand, resulting in an ICL.[1] The formation of ICLs is considered the primary lesion responsible for the cytotoxic effects of PUVA therapy.[2]
Cisplatin:
Cisplatin is a platinum-based chemotherapeutic that forms covalent adducts with DNA, primarily at the N7 position of purine (B94841) bases, with a preference for adjacent guanines. It forms predominantly 1,2-intrastrand cross-links, but also a smaller percentage of interstrand cross-links.[3][4] These adducts cause significant distortion of the DNA helix, leading to the activation of DNA damage response pathways and apoptosis.
Mitomycin C:
Mitomycin C is an antibiotic and anticancer agent that requires reductive activation to become a bifunctional alkylating agent. It forms ICLs with high specificity for the 5'-CpG-3' sequence.[5][6] The cross-link is formed between the N2 positions of guanine (B1146940) residues on opposite strands.
Performance Comparison
The performance of DNA cross-linking agents can be evaluated based on their cross-linking efficiency, sequence specificity, and cytotoxicity. The following tables summarize available quantitative data for this compound and its alternatives.
Table 1: DNA Cross-Linking Efficiency
| Agent | Cross-Linking Efficiency | Comments |
| This compound | Data not readily available in searched literature. | |
| 8-Methoxypsoralen (8-MOP) | Rate of cross-linking is approximately twice that of 5-MOP.[7] Yield of ICLs is significantly lower than amotosalen (B1665471) (S59), approximately 100-fold less under similar UVA doses.[8] | A widely used psoralen derivative in PUVA therapy. |
| 5-Methoxypsoralen (5-MOP) | Lower cross-linking rate compared to 8-MOP.[7] | Often used as an alternative to 8-MOP with a potentially better side-effect profile. |
| Cisplatin | Forms ~2% interstrand cross-links, with the majority of lesions being intrastrand adducts (90-95%).[4] | The high level of intrastrand adducts also contributes significantly to its cytotoxicity. |
| Mitomycin C | High efficiency of ICL formation at CpG sites.[5] | Bioreductive activation is a key determinant of its cross-linking efficiency.[9] |
Table 2: DNA Sequence Specificity
| Agent | Sequence Specificity |
| This compound | Expected to follow the general psoralen preference for 5'-TA sites, but specific data is limited in the searched literature. |
| Psoralen Derivatives (general) | Preferentially form adducts at 5'-TA and 5'-AT sequences. |
| Cisplatin | Primarily forms 1,2-intrastrand cross-links at 5'-GG-3' sequences, followed by 5'-AG-3'. |
| Mitomycin C | High specificity for forming interstrand cross-links at 5'-CpG-3' sequences.[5] |
Table 3: Cytotoxicity (IC50 Values)
| Agent | Cell Line | IC50 (µM) | Comments |
| This compound | Data not readily available in searched literature. | - | |
| 8-Methoxypsoralen (8-MOP) | B16 Murine Melanoma (+UVA) | ~1.0 | Cytotoxicity is highly dependent on UVA dose.[10] |
| 5-Methoxypsoralen (5-MOP) | Data not readily available in searched literature. | - | |
| Cisplatin | PC-3 (Prostate Cancer) | Varies, e.g., ~8.0 | IC50 values are highly cell-line dependent. |
| MCF-7 (Breast Cancer) | Varies, e.g., ~21.0 | ||
| Mitomycin C | EMT6 (Mouse Mammary Tumor) | Varies, e.g., slightly less toxic than DMC | Cytotoxicity correlates with the frequency of ICLs.[11] |
Experimental Protocols
Accurate quantification of DNA interstrand cross-links is crucial for evaluating the efficacy of these agents. Several experimental techniques are commonly employed:
Denaturing Agarose (B213101)/Polyacrylamide Gel Electrophoresis
Principle: This method separates cross-linked DNA from non-cross-linked DNA based on their differential mobility in a denaturing gel. Under denaturing conditions (e.g., alkaline pH or formamide (B127407)/heat), the two strands of a DNA fragment will separate and migrate as single-stranded DNA. If an ICL is present, the two strands remain covalently linked and migrate as a slower, double-stranded species.
Protocol Outline:
-
DNA Treatment: Incubate purified DNA (e.g., a linearized plasmid or a specific DNA fragment) with the cross-linking agent under appropriate conditions (e.g., with UVA irradiation for psoralens).
-
Denaturation: Denature the DNA sample by heating in the presence of formamide or by treatment with an alkaline solution.
-
Electrophoresis: Run the denatured samples on an agarose or polyacrylamide gel containing a denaturant (e.g., urea).
-
Visualization and Quantification: Stain the gel with a DNA-binding dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize under UV light. The relative intensity of the bands corresponding to single-stranded and double-stranded (cross-linked) DNA can be quantified using densitometry to determine the cross-linking efficiency.
Single-Cell Gel Electrophoresis (Comet Assay)
Principle: The comet assay is a sensitive method for detecting DNA damage, including ICLs, in individual cells. In the context of ICLs, the principle is that cross-links will retard the migration of DNA fragments out of the nucleus during electrophoresis.
Protocol Outline:
-
Cell Treatment: Treat cells in culture with the DNA cross-linking agent.
-
Cell Embedding: Embed the treated cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and most proteins, leaving behind the nucleoid.
-
Denaturation and Electrophoresis: Immerse the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Visualization and Analysis: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of cross-links. The tail moment can be quantified using specialized software.
High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS)
Principle: This method allows for the direct identification and quantification of specific DNA adducts, including monoadducts and ICLs.
Protocol Outline:
-
DNA Isolation and Digestion: Isolate genomic DNA from treated cells and enzymatically digest it into individual nucleosides or short oligonucleotides.
-
Chromatographic Separation: Separate the digested DNA components using reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the eluting fractions by mass spectrometry (e.g., LC-MS/MS) to identify and quantify the specific psoralen-DNA adducts based on their mass-to-charge ratio and fragmentation patterns.[8][12][13]
DNA Damage Response and Signaling Pathways
The formation of DNA ICLs triggers a complex network of cellular responses aimed at repairing the damage. The Fanconi Anemia (FA) pathway is a major player in the repair of ICLs from various sources. However, for psoralen-induced ICLs, an alternative pathway involving the DNA glycosylase NEIL3 has been identified as a primary response mechanism.
Key Signaling Events in Psoralen-ICL Repair:
-
Damage Recognition: The stalled replication fork at the site of an ICL is a primary signal for the DNA damage response.
-
ATR Activation: The Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated in response to replication stress caused by ICLs.[2][14] ATR then phosphorylates downstream targets, including Chk1 and p53, to initiate cell cycle arrest and apoptosis.
-
NEIL3-Mediated Unhooking: The DNA glycosylase NEIL3 can directly "unhook" the psoralen ICL by cleaving one of the N-glycosyl bonds linking the psoralen to the thymine base. This process is independent of the FA pathway and avoids the formation of a double-strand break.[15][16][17]
-
FAN1 Involvement: The Fanconi anemia-associated nuclease 1 (FAN1) also plays a role in the repair of psoralen ICLs, potentially acting in a pathway parallel to or downstream of NEIL3.[18]
-
Translesion Synthesis and Further Repair: Following unhooking, the remaining adduct is bypassed by specialized translesion synthesis (TLS) polymerases, and the DNA is subsequently repaired by other pathways, such as nucleotide excision repair (NER).
Conclusion
This compound, as a member of the psoralen family, holds potential as a DNA cross-linking agent. However, a comprehensive understanding of its performance relative to other established agents requires further quantitative experimental data. This guide provides a framework for such a comparative analysis, outlining the key parameters of interest, established experimental protocols, and the underlying biological pathways. For researchers and drug development professionals, a thorough characterization of this compound's cross-linking efficiency, sequence specificity, and cytotoxicity will be essential to determine its potential applications and advantages over existing DNA cross-linking agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Psoralen-induced DNA interstrand cross-links block transcription and induce p53 in an ataxia-telangiectasia and rad3-related-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the formation of DNA–protein cross-links by antitumor cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clickable Cisplatin Derivatives as Versatile Tools to Probe the DNA Damage Response to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitomycin C: small, fast and deadly (but very selective) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytosine methylation enhances mitomycin C cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of DNA-DNA cross-link formation in human cells by various psoralen derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of DNA interstrand cross-links and monoadducts formed in human cells induced by psoralens and UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Psoralen Derivatives with Enhanced Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative toxicities of DNA cross-links and monoadducts: new insights from studies of decarbamoyl mitomycin C and mitomycin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Improved high-performance liquid chromatographic analysis of 8-methoxypsoralen monoadducts and cross-links in polynucleotide, DNA, and cellular systems: analysis of split-dose protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Human DNA glycosylases NEIL1 and NEIL3 Excise Psoralen-Induced DNA-DNA Cross-Links in a Four-Stranded DNA Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Biochemical Role of the Human NEIL1 and NEIL3 DNA Glycosylases on Model DNA Replication Forks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. FAN1-mediated translesion synthesis and POLQ/HELQ-mediated end joining generate interstrand crosslink-induced mutations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanisms of Action of Psoralen Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of various psoralen (B192213) derivatives, supported by experimental data. Psoralen and its derivatives are a class of naturally occurring and synthetic compounds known as furocoumarins. Their planar tricyclic structure allows them to intercalate into DNA, and upon activation by ultraviolet A (UVA) radiation, they form covalent adducts with pyrimidine (B1678525) bases, primarily thymine (B56734). This photochemical reaction is the foundation of PUVA (Psoralen + UVA) therapy, which is utilized in the treatment of various skin disorders like psoriasis and vitiligo.[1] Beyond this primary mechanism, psoralen derivatives exhibit a range of other biological activities, including the modulation of key cellular signaling pathways.
Core Mechanism: DNA Intercalation and Photoadduct Formation
The principal mechanism of action for most psoralen derivatives involves a three-step process:
-
Intercalation: The planar psoralen molecule inserts itself between the base pairs of double-stranded DNA. This process is non-covalent and reversible.
-
Monoadduct Formation: Upon exposure to UVA light, a [2+2] cycloaddition reaction occurs between either the 3,4 (pyrone) or 4',5' (furan) double bond of the psoralen and the 5,6 double bond of a thymine residue on one strand of the DNA. This forms a covalent monoadduct.
-
Interstrand Crosslink (ICL) Formation: If the psoralen molecule is positioned correctly at a 5'-TpA site, the furan-side monoadduct can absorb a second photon of UVA light. This initiates another cycloaddition reaction with a thymine on the opposing DNA strand, resulting in a covalent interstrand crosslink (ICL).[2]
These ICLs are highly cytotoxic lesions as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription, which ultimately leads to the induction of apoptosis.[3] This antiproliferative effect is particularly effective against the rapidly dividing cells characteristic of psoriasis.
The structure of the psoralen derivative significantly influences its ability to form monoadducts versus ICLs. Linear furocoumarins, such as 8-methoxypsoralen (8-MOP), are capable of forming both. In contrast, angular furocoumarins, like angelicin (B190584), due to their steric structure, can only form monoadducts.[4]
Visualizing the Core Mechanism
Caption: The primary mechanism of psoralen action on DNA.
Quantitative Comparison of Psoralen Derivatives
The efficacy of different psoralen derivatives can be compared based on their DNA binding affinity, their efficiency in forming photoadducts, and their resulting cytotoxicity.
DNA Binding Affinity
The initial non-covalent intercalation is a prerequisite for photoadduct formation. The strength of this interaction is quantified by the binding constant (K) or the dissociation constant (KD). A higher binding constant indicates a stronger affinity for DNA.
| Derivative | Binding Constant (K) M-1 | Dissociation Constant (KD) M | Experimental Conditions | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | 0.325 x 106 | 1.1 x 10-3 | Tris-EDTA buffer with synthetic AT-40 DNA; Phosphate-buffered saline with AT-DNA | [5] |
| 5-Methoxypsoralen (5-MOP) | Not Reported | 1.8 x 10-4 | Phosphate-buffered saline with AT-DNA | |
| Amotosalen (B1665471) (AMT/S-59) | 0.516 x 106 | 4.4 x 10-4 | Tris-EDTA buffer with synthetic AT-40 DNA; AT-DNA | [5] |
| Derivative 6E | 7.30 x 106 | Not Reported | Tris-EDTA buffer with synthetic AT-40 DNA | [5] |
Photoadduct Formation and Crosslinking Efficiency
The quantum yield (Φ) represents the efficiency of a photochemical process. A higher quantum yield indicates that more photoadducts are formed for a given amount of absorbed light. Direct comparison of quantum yields across different studies can be challenging due to variations in experimental conditions. However, relative efficiencies and the quantification of adducts provide valuable insights.
| Derivative | Quantum Yield (Φ) / Adduct Yield | Adduct Type | Experimental System | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | Φ = 0.028 (Monoadduct to Diadduct) | ICL | Calf thymus DNA | [6] |
| Total Adducts: 20.2 to 66.6 per 106 nucleotides | Monoadducts | Human cells (0.5 to 10.0 J/cm2 UVA) | [5] | |
| Rate of cross-linking is twice that of 5-MOP | ICL | Human cells | [1] | |
| Amotosalen (AMT/S-59) | ICLs: 3.9 to 12.8 per 103 nucleotides | ICL | Human cells (0.5 to 10.0 J/cm2 UVA) | [5] |
| Total Adducts: 319 to 194 per 106 nucleotides | Monoadducts | Human cells (0.5 to 10.0 J/cm2 UVA) | [5] | |
| Angelicin | Forms only monoadducts | Monoadduct | Ehrlich ascite tumor cells | [2] |
| 5-Geranoxypsoralen | No cross-links detected | ICL | Human cells | [1] |
| 3-Carbethoxypsoralen | Low frequency of cross-links detected | ICL | Human cells | [1] |
Note: The yield of monoadducts for S-59 decreased with increasing UVA dose, while the yield for 8-MOP monoadducts increased, suggesting different photoreaction kinetics.[5]
Cytotoxicity (IC50 Values)
The ultimate biological effect of photoadduct formation is cell death. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting cell growth. A lower IC50 value indicates greater potency.
| Derivative | Cell Line | IC50 (µM) with UVA | IC50 (µM) without UVA ("Dark Toxicity") | Reference(s) |
| 8-Methoxypsoralen (8-MOP) | Human Melanoma | 10.79 | Not Reported | [7] |
| 4,5',8-Trimethylpsoralen (TMP) | Human Melanoma | 0.13 | Not Reported | [7] |
| 7-Methylpyridopsoralen (MPP) | Human Melanoma | 0.05 | Not Reported | [7] |
| Derivative 3c | T47-D (Breast Cancer) | Not Reported | 10.14 | [8] |
| Derivative 3g | SK-BR-3 (Breast Cancer) | 2.71 | > 100 | [8] |
Modulation of Cellular Signaling Pathways
Beyond direct DNA damage, psoralen derivatives can influence cellular behavior by modulating key signaling pathways. This represents a significant aspect of their mechanism of action, potentially contributing to their therapeutic effects and side effects.
Inhibition of Receptor Tyrosine Kinase Signaling
PUVA therapy has been shown to interfere with growth factor signaling. Specifically, it can induce the phosphorylation of the Epidermal Growth Factor Receptor (EGFR), which paradoxically leads to a decrease in its affinity for EGF and an inhibition of its intrinsic tyrosine kinase activity.[9] This disruption of normal growth factor signaling contributes to the anti-proliferative effects of PUVA.[9] Some novel psoralen derivatives have also been shown to directly bind to the ErbB2 (HER2) catalytic kinase domain, blocking its signaling and triggering apoptosis in tumor cells.
Modulation of Inflammatory Pathways (NF-κB and MAPK)
Inflammatory responses play a crucial role in skin diseases like psoriasis. Certain psoralen derivatives have demonstrated anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. For example, xanthotoxol (B1684193) (8-hydroxypsoralen) has been shown to inhibit the lipopolysaccharide (LPS)-induced production of inflammatory mediators in macrophage cells.[10] This is achieved by:
-
Inhibiting MAPK pathway: Reducing the phosphorylation of JNK and p38 kinases.[10]
-
Inhibiting NF-κB pathway: Preventing the degradation of the inhibitory protein IκBα and subsequently blocking the translocation of the p65 subunit of NF-κB into the nucleus.[10]
By inhibiting these pro-inflammatory pathways, psoralen derivatives can reduce the expression of cytokines and other inflammatory molecules.
Signaling Pathway Diagram
Caption: Modulation of EGFR, MAPK, and NF-κB signaling pathways by psoralen derivatives.
Experimental Protocols
The quantitative data presented in this guide are derived from various established experimental methodologies. Below are summaries of the key protocols.
Quantification of DNA Intercalation via Fluorescence Spectroscopy
This method is used to determine the DNA binding constant of a psoralen derivative.
-
Principle: Psoralen molecules are fluorescent, while DNA is not. When a psoralen derivative intercalates into the DNA double helix, its fluorescence is quenched. The degree of quenching is proportional to the amount of bound psoralen.
-
Procedure:
-
A solution of the psoralen derivative in a suitable buffer (e.g., Tris-EDTA) is prepared at a known concentration.
-
The initial fluorescence emission spectrum of the psoralen solution is recorded upon excitation with UVA light (typically around 345 nm).
-
A solution of DNA (e.g., calf thymus DNA or a synthetic polynucleotide) is progressively titrated into the psoralen solution.
-
The fluorescence emission is measured after each addition of DNA.
-
The decrease in fluorescence intensity is used to calculate the concentration of bound and free psoralen.
-
The data is often analyzed using a Scatchard plot, where the slope of the resulting line is used to determine the binding constant (K).[5]
-
Analysis of DNA Interstrand Crosslinks (ICLs) by Alkaline Comet Assay
This single-cell gel electrophoresis technique is adapted to measure ICLs.
-
Principle: ICLs physically link the two strands of DNA, preventing their separation under denaturing (alkaline) conditions. In the comet assay, undamaged DNA remains in the "head" of the comet, while fragmented DNA migrates into the "tail." ICLs reduce the migration of DNA into the tail. To measure ICLs, a known amount of single-strand breaks is introduced (e.g., by ionizing radiation) after treatment with the crosslinking agent. The ICLs will then retard the migration of this fragmented DNA.
-
Procedure:
-
Cell Treatment: Cells are treated with the psoralen derivative and irradiated with UVA light.
-
Induction of Strand Breaks: Cells are exposed to a fixed dose of X-rays or gamma rays to induce a consistent level of single-strand breaks.
-
Embedding: Single cells are embedded in a thin layer of low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: The cells are lysed in a high-salt, detergent solution to remove membranes and proteins, leaving the nuclear DNA (nucleoids).
-
Alkaline Unwinding: The slides are immersed in a high pH (alkaline) buffer to denature the DNA and unwind the double helix.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with the same alkaline buffer, and a current is applied. The negatively charged DNA migrates towards the anode.
-
Neutralization and Staining: The slides are neutralized and the DNA is stained with a fluorescent dye (e.g., SYBR Green I).
-
Visualization and Analysis: The cells are visualized using a fluorescence microscope. The extent of DNA migration (tail length, tail intensity) is quantified using image analysis software. A decrease in tail migration compared to irradiated controls indicates the presence of ICLs.[11]
-
Quantification of Psoralen Effects on Signaling Pathways by Western Blot
This technique is used to measure the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
-
Principle: Proteins from treated and untreated cells are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein of interest.
-
Procedure:
-
Cell Culture and Treatment: Cells (e.g., human keratinocytes, macrophages) are cultured and treated with different concentrations of psoralen derivatives for specified times. For photoactivated studies, cells are irradiated with UVA.
-
Protein Extraction: Cells are washed with ice-cold PBS and then lysed using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the proteins and their phosphorylation status.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay) to ensure equal loading of samples.
-
SDS-PAGE: The protein lysates are mixed with a sample buffer, boiled to denature the proteins, and then loaded onto a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of the antibodies.
-
Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the target protein (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-p-EGFR). This is typically done overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). This secondary antibody binds to the primary antibody. A chemiluminescent substrate is then added, which reacts with the HRP to produce light that can be captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands is quantified using densitometry software. The levels of phosphorylated proteins are typically normalized to the levels of the corresponding total protein to determine the extent of activation.[10][12]
-
Experimental Workflow for Western Blot Analysis
Caption: A generalized workflow for a Western Blot experiment.
Conclusion
The primary mechanism of action for clinically relevant psoralen derivatives is the UVA-induced formation of DNA monoadducts and interstrand crosslinks, leading to inhibition of DNA replication and apoptosis. The efficiency of DNA binding and crosslinking, and consequently the phototoxicity, varies significantly among different derivatives, influenced by their chemical structure. Linear furocoumarins like 8-MOP and TMP are potent crosslinking agents, while angular derivatives like angelicin primarily form monoadducts. Synthetic derivatives like amotosalen have been optimized for high crosslinking efficiency for applications such as pathogen inactivation.
Furthermore, it is increasingly evident that the biological effects of psoralens are not solely dependent on DNA damage. Their ability to modulate critical cellular signaling pathways, including those governed by EGFR, MAPKs, and NF-κB, represents a secondary but significant aspect of their mechanism of action. These interactions can influence cell proliferation, inflammation, and survival, contributing to the overall therapeutic profile of these compounds. A comprehensive understanding of both the DNA-damaging and signal-modulating properties of different psoralen derivatives is crucial for the rational design of new agents with enhanced efficacy and improved safety profiles for a range of therapeutic applications.
References
- 1. Chemical crosslinking and ligation methods for in vivo analysis of RNA structures and interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Psoralen-Induced DNA Interstrand Cross-Links Block Transcription and Induce p53 in an Ataxia-Telangiectasia and Rad3-Related-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Analysis of DNA Interstrand Cross-links and Monoadducts Formed in Human Cells Induced by Psoralens and UVA Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemistry of the furan-side 8-methoxypsoralen-thymidine monoadduct inside the DNA helix. Conversion to diadduct and to pyrone-side monoadduct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Psoralen derivatives and longwave ultraviolet irradiation are active in vitro against human melanoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Psoralen derivatives as inhibitors of NF-κB/DNA interaction: synthesis, molecular modeling, 3D-QSAR, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Validating the Anti-Proliferative Effects of Psoralen Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While specific data on the anti-proliferative effects of 5,8-Dihydroxypsoralen is limited in current scientific literature, extensive research has been conducted on its parent compounds and related derivatives, most notably 5-methoxypsoralen (5-MOP) and 8-methoxypsoralen (8-MOP). This guide provides a comprehensive comparison of the anti-proliferative activities of these two well-studied psoralen (B192213) derivatives, supported by experimental data and detailed protocols. This compound is recognized as a metabolite of xanthotoxin, a naturally occurring furanocoumarin photosensitizer.
Comparative Anti-Proliferative Efficacy of 5-MOP and 8-MOP
Both 5-MOP and 8-MOP have demonstrated significant anti-proliferative effects, particularly when combined with Ultraviolet A (UVA) radiation in a treatment known as PUVA therapy.[1][2][3] However, studies have also highlighted their activity in the absence of photoactivation.[1][2] The primary mechanism of action, especially in PUVA, involves the intercalation of these planar molecules into DNA, forming covalent adducts upon UVA activation, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[2][4]
Table 1: Comparative IC50 Values of Psoralen Derivatives in Cancer Cell Lines
| Compound | Cell Line | Treatment Conditions | IC50 (µM) | Reference |
| 8-Methoxypsoralen (8-MOP) | SNU1 (Gastric Cancer) | 8-MOP alone | 222.5 | [1] |
| AGS (Gastric Cancer) | 8-MOP alone | 280.1 | [1] | |
| HepG2 (Hepatocellular Carcinoma) | 8-MOP alone | >100 (significant apoptosis at 25-100 µM) | ||
| 5-Methoxypsoralen (5-MOP) | HL60 (Promyelocytic Leukemia) | 5-MOP + UVA | Potent anti-proliferative activity (specific IC50 not provided) | |
| A431 (Epidermoid Carcinoma) | 5-MOP + UVA | Potent anti-proliferative activity (specific IC50 not provided) |
Note: Direct comparative IC50 values for 5-MOP and 8-MOP under identical conditions are not always available in the literature, highlighting a gap for future head-to-head studies.
Clinical studies comparing 5-MOP and 8-MOP in the context of PUVA therapy for psoriasis have shown comparable efficacy in clearing lesions.[5] However, 5-MOP generally requires a higher cumulative UVA dose due to its lower phototoxicity.[5] An advantage of 5-MOP is its superior tolerability, with a lower incidence of side effects such as nausea and erythema compared to 8-MOP.[5]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of anti-proliferative agents. Below are protocols for key experiments used to assess the effects of psoralen derivatives.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the psoralen derivative for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6]
-
Cell Treatment and Harvesting: Treat cells with the psoralen derivative for the desired time, then harvest the cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) or DAPI, along with RNase to prevent staining of RNA.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the differentiation of cell cycle phases.[6]
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the compound and collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in apoptotic cells, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of 5-MOP and 8-MOP are mediated through the modulation of several key signaling pathways.
The primary mechanism for psoralens in combination with UVA light involves direct DNA damage.
Caption: Psoralen-DNA interaction pathway in PUVA therapy.
Studies have shown that 8-MOP can induce apoptosis and inhibit cell proliferation through mechanisms that do not require photoactivation.[1]
Caption: Signaling pathways affected by 8-MOP in gastric cancer cells.[1]
In human hepatocellular carcinoma HepG2 cells, 8-MOP has been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving an increase in the Bax/Bcl-2 ratio, generation of reactive oxygen species (ROS), and inhibition of the ERK1/2 pathway.
Experimental Workflow
A typical workflow for validating the anti-proliferative effects of a psoralen derivative is outlined below.
Caption: General experimental workflow for validating anti-proliferative activity.
References
- 1. 8-Methoxypsoralen Induces Apoptosis by Upregulating p53 and Inhibits Metastasis by Downregulating MMP-2 and MMP-9 in Human Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of psoralens as anti-tumoral agents in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is 5-Methoxypsoralen used for? [synapse.patsnap.com]
- 4. What is the mechanism of 5-Methoxypsoralen? [synapse.patsnap.com]
- 5. A reappraisal of the use of 5-methoxypsoralen in the therapy of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]
A Comparative Analysis of the Side-Effect Profiles of 5,8-Dihydroxypsoralen, 8-Methoxypsoralen (8-MOP), and 5-Methoxypsoralen (5-MOP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the side-effect profiles of 8-Methoxypsoralen (8-MOP) and 5-Methoxypsoralen (5-MOP), two commonly used psoralens in photochemotherapy (PUVA). Due to a significant lack of available clinical and preclinical data on the side-effect profile of 5,8-Dihydroxypsoralen (5,8-DOP), a direct and evidence-based comparison with 8-MOP and 5-MOP is not possible at this time. This compound is identified as a metabolite of xanthotoxin, but its independent safety profile has not been sufficiently characterized in the scientific literature.[1][2] Therefore, this guide will focus on the well-documented comparators, 8-MOP and 5-MOP.
Executive Summary
Both 8-MOP and 5-MOP are effective photosensitizing agents used in conjunction with UVA radiation to treat various skin disorders, most notably psoriasis and vitiligo.[3][4] Their therapeutic efficacy is predicated on their ability to intercalate with DNA and, upon photoactivation, form adducts that inhibit cell proliferation and induce apoptosis. However, their side-effect profiles, particularly concerning acute phototoxicity and gastrointestinal intolerance, exhibit notable differences. The available evidence suggests that 5-MOP generally possesses a more favorable side-effect profile, with a lower incidence of nausea, vomiting, and severe erythema compared to 8-MOP.[4]
Quantitative Comparison of Side-Effects
The following table summarizes the quantitative data on the incidence of common side-effects associated with oral administration of 8-MOP and 5-MOP in PUVA therapy.
| Side-Effect | 8-Methoxypsoralen (8-MOP) | 5-Methoxypsoralen (5-MOP) | Key Findings & Citations |
| Nausea and/or Vomiting | 10% - 51.3% | 7.7% or lower | Studies consistently report a significantly higher incidence of nausea with 8-MOP.[4] One study found nausea in 51.3% of patients using a liquid formulation of 8-MOP, compared to 7.7% with 5-MOP. Taking 8-MOP with food or milk may help mitigate this side effect. |
| Pruritus (Itching) | ~10% - 71.8% | ~43.6% or lower | Pruritus is a common side effect of PUVA therapy. A study with liquid formulations showed a higher incidence with 8-MOP (71.8%) compared to 5-MOP (43.6%). |
| Erythema (Redness) | Expected therapeutic reaction; severe reactions more frequent | Lower potential for phototoxicity; severe erythema is less common | Mild, transient erythema is an expected outcome of PUVA therapy. However, 8-MOP is associated with a higher risk of severe phototoxic reactions (sunburn-like reactions).[4] The peak erythemal reaction for 8-MOP typically occurs 48-72 hours after UVA exposure. |
| Hepatotoxicity | Rare, transient elevations in liver enzymes reported | Very rare, one case of toxic hepatitis reported | While generally low, the risk of liver toxicity exists for both compounds. |
| Long-Term Side Effects | Photo-aging, PUVA freckling, increased risk of skin cancer (squamous cell carcinoma, basal cell carcinoma, and melanoma) | Long-term data is less extensive, but a 14-year study showed no reports of carcinogenicity.[4] | Long-term PUVA therapy with 8-MOP is associated with an increased risk of non-melanoma skin cancers. |
Experimental Protocols
Below are generalized experimental protocols for assessing the side-effect profiles of psoralens in a clinical setting. These are based on common methodologies reported in the literature and should be adapted for specific study designs.
Protocol 1: Assessment of Acute Phototoxicity (Minimal Phototoxic Dose - MPD)
Objective: To determine the minimum dose of UVA radiation required to induce a defined erythema response in skin sensitized with a psoralen (B192213).
Methodology:
-
Subject Recruitment: Healthy volunteers or patients with the target skin condition are recruited. Skin phototype (e.g., Fitzpatrick scale) is determined for each subject.
-
Psoralen Administration:
-
Oral: A standardized dose of 8-MOP (e.g., 0.6 mg/kg) or 5-MOP (e.g., 1.2 mg/kg) is administered orally.[3] The timing of UVA exposure is critical and corresponds to the peak photosensitivity of the drug (typically 2 hours for 8-MOP and 3 hours for 5-MOP).
-
Topical (Bath PUVA): Subjects soak in a diluted solution of the psoralen (e.g., 8-MOP solution) for a specified duration (e.g., 15 minutes) before UVA exposure.
-
-
UVA Irradiation: A series of small, defined areas of skin (typically on the back or forearm) are exposed to incrementally increasing doses of UVA radiation from a calibrated source.
-
Erythema Assessment: The irradiated sites are visually assessed for erythema at regular intervals, with the peak response typically evaluated at 72 to 96 hours post-irradiation.[3][5] The MPD is defined as the lowest UVA dose that produces a well-defined, perceptible erythema.[3]
Protocol 2: Evaluation of Gastrointestinal and Other Systemic Side-Effects in a Double-Blind, Crossover Study
Objective: To compare the incidence and severity of non-phototoxic side effects between two psoralen formulations.
Methodology:
-
Study Design: A randomized, double-blind, crossover design is employed where each patient receives both treatments (e.g., 8-MOP and 5-MOP) in a sequential, randomized order, separated by a washout period.
-
Patient Population: Patients with a confirmed diagnosis of the target skin condition (e.g., psoriasis) undergoing PUVA therapy.
-
Treatment Administration: Patients receive either 8-MOP or 5-MOP at standardized doses for a defined treatment period. The formulations are blinded to both the patient and the investigator.
-
Data Collection:
-
Patients complete standardized questionnaires at regular intervals to report the incidence, severity, and duration of side effects such as nausea, vomiting, headache, and dizziness.
-
Clinical assessments are performed to monitor for other adverse events.
-
-
Statistical Analysis: The incidence and severity of side effects are compared between the two treatment arms using appropriate statistical methods for crossover trials.
Signaling Pathways and Mechanisms of Phototoxicity
The primary mechanism of psoralen-induced phototoxicity involves the interaction of the psoralen with cellular DNA upon activation by UVA light. This leads to the formation of monoadducts and interstrand cross-links, which can trigger apoptosis and inhibit cell proliferation.
The inflammatory response, manifesting as erythema, is a consequence of cellular damage. While the exact signaling cascade is not fully elucidated, it is understood to be distinct from a typical sunburn response and does not appear to involve prostaglandins. The process likely involves the release of inflammatory mediators from damaged keratinocytes.
Conclusion
The choice between 8-MOP and 5-MOP for PUVA therapy involves a trade-off between efficacy and tolerability. While both are effective, 5-MOP presents a superior side-effect profile with a markedly lower incidence of gastrointestinal distress and phototoxicity.[4] This makes 5-MOP a valuable alternative, particularly for patients who are intolerant to 8-MOP or have a higher risk of adverse reactions. For drug development professionals, the focus remains on developing novel photosensitizers that can match or exceed the therapeutic efficacy of 8-MOP while emulating the favorable safety profile of 5-MOP. Further research into the side-effect profile of this compound is warranted to determine its potential role in photochemotherapy.
References
- 1. This compound | 14348-23-3 [chemicalbook.com]
- 2. This compound | 14348-23-3 [chemicalbook.com]
- 3. Photochemotherapy (PUVA) in psoriasis and vitiligo - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 4. 5-Methoxypsoralen. A review of its effects in psoriasis and vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Erythema action spectrum of topical 8-methoxypsoralen-sensitized skin re-evaluated: implications for routine clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for 5,8-Dihydroxypsoralen
For Immediate Implementation: This document outlines critical safety and logistical information for the handling and disposal of 5,8-Dihydroxypsoralen, a potent photosensitizing agent. Adherence to these procedural guidelines is essential for ensuring the safety of all laboratory personnel.
Researchers, scientists, and drug development professionals must familiarize themselves with these protocols before commencing any work with this compound. The following information provides a direct, step-by-step approach to mitigate risks associated with the handling, storage, and disposal of this compound and contaminated materials.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive assessment of potential exposure is critical in determining the appropriate level of personal protective equipment.[1][2] The following table summarizes the minimum required PPE for various tasks involving this compound.
| Task | Gloves | Eye/Face Protection | Respiratory Protection | Protective Clothing |
| Receiving/Unpacking | Double chemotherapy gloves (ASTM D6978)[3] | Safety glasses with side shields | Not generally required if packaging is intact. If damaged, an elastomeric half-mask with a multi-gas cartridge and P100 filter is recommended.[3] | Lab coat |
| Weighing (Solid) | Double chemotherapy gloves (ASTM D6978)[4] | Safety goggles or a face shield[5] | NIOSH-approved respirator (e.g., N95) or work within a certified chemical fume hood or biological safety cabinet.[1] | Impermeable, disposable gown with closed front and knit cuffs.[1][4] |
| Compounding/Dissolving | Double chemotherapy gloves (ASTM D6978)[4] | Safety goggles and a face shield | Work within a certified chemical fume hood or biological safety cabinet. | Impermeable, disposable gown with closed front and knit cuffs.[1][4] |
| Administration/Use | Double chemotherapy gloves (ASTM D6978)[4] | Safety goggles | Work in a well-ventilated area. | Impermeable, disposable gown with closed front and knit cuffs.[1][4] |
| Waste Disposal | Double chemotherapy gloves (ASTM D6978) | Safety goggles | Work in a well-ventilated area. | Impermeable, disposable gown with closed front and knit cuffs. |
| Spill Cleanup | Double chemotherapy gloves (ASTM D6978) | Safety goggles and a face shield | NIOSH-approved respirator with appropriate cartridges.[1] | Impermeable, disposable gown with closed front and knit cuffs.[1] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe working environment.
1. Receiving and Storage:
-
Upon receipt, visually inspect the external packaging for any signs of damage or leakage.[1]
-
Don a single pair of chemotherapy gloves before handling the shipping container.
-
If the container is damaged, implement spill procedures immediately. Do not open the package in a positive pressure area.[1]
-
Transport the intact container to a designated, well-ventilated, and secure storage area away from direct sunlight and incompatible materials.[6]
-
Store this compound in a tightly sealed, clearly labeled container.
2. Weighing and Preparation:
-
All weighing and preparation of this compound must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.
-
Before starting, assemble all necessary equipment, including a plastic-backed absorbent liner for the work surface, appropriate glassware, and waste disposal bags.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of the compound, minimizing the creation of dust.
-
When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
3. Experimental Use:
-
Clearly demarcate the experimental area where this compound is being used.
-
Ensure all personnel in the vicinity are aware of the potential hazards.
-
Given that psoralens are photosensitizing agents, protect the compound and any treated materials from direct light, especially UV sources, unless required by the experimental protocol.[7]
-
After handling, remove gloves and gowns before leaving the immediate work area.[1]
-
Thoroughly wash hands with soap and water after completing any task.
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. Do not dispose of down the drain.[6] |
| Contaminated Labware (glassware, pipette tips, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated PPE (gloves, gowns, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste bag immediately after use. |
| Contaminated Solutions | Collect in a sealed, clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
Emergency Protocols: Spill and Exposure Management
Immediate and correct response to spills and personnel exposure is critical.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads or granules.
-
Carefully collect the absorbed material and any contaminated debris into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent, and then rinse with water.
-
Dispose of all cleanup materials as hazardous waste.
Below is a workflow for handling a chemical spill:
Caption: Workflow for a chemical spill response.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
